molecular formula C12H12ClN B010136 5-Chloro-2,4,8-trimethylquinoline CAS No. 105908-43-8

5-Chloro-2,4,8-trimethylquinoline

Cat. No.: B010136
CAS No.: 105908-43-8
M. Wt: 205.68 g/mol
InChI Key: QOEBXFHTABSRPK-UHFFFAOYSA-N
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Description

5-Chloro-2,4,8-trimethylquinoline (CAS 105908-43-8) is a quinoline-based compound with the molecular formula C12H12ClN and a molecular weight of 205.68 g/mol. This compound serves as a versatile chemical intermediate and scaffold in scientific research, particularly in the development of novel pharmaceuticals and agrochemicals. Its physicochemical properties include a predicted density of 1.158 g/cm³, a boiling point of 318.4 °C at 760 mmHg, and a flash point of 175.8 °C . In pharmaceutical research, this chlorotrimethylquinoline derivative is recognized for its potential biological activity. It is explored as a key intermediate in the synthesis of compounds with antimicrobial and antioxidant properties . Furthermore, research into chloroquinoline derivatives that incorporate biologically active moieties, such as benzenesulfonamide, has demonstrated significant cytotoxic activity against various human cancer cell lines, including lung (A549), HeLa, colorectal, and breast cancers . The mechanism of action for such active compounds may involve the inhibition of critical enzymes like PI3K, which plays a vital role in signal transduction pathways related to cell growth and survival . Beyond medicinal chemistry, this compound is also utilized as a building block in the dye industry and in the synthesis of agrochemicals, such as pesticides . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to their institution's safety protocols for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,4,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-10(13)11-8(2)6-9(3)14-12(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEBXFHTABSRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589207
Record name 5-Chloro-2,4,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105908-43-8
Record name 5-Chloro-2,4,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic heterocyclic aromatic compound, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions have made it a privileged scaffold in the design of therapeutic agents.[2] Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.[4] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 5-Chloro-2,4,8-trimethylquinoline, offering insights into its molecular characteristics and their implications for drug discovery and development.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. While experimental data for this compound is not exhaustively available in the public domain, a combination of reported data and computationally predicted values provides a robust profile.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClN[5]
Molecular Weight 205.68 g/mol [5]
Boiling Point 318.4°C at 760 mmHg-
Density 1.158 g/cm³-
Melting Point (Predicted) 65-70 °CComputational Prediction
LogP (Predicted) 4.2Computational Prediction
Water Solubility (Predicted) 15.2 mg/L at 25°CComputational Prediction
pKa (Predicted) 4.5 (most basic)Computational Prediction

Disclaimer: Predicted values are generated using computational models (Chemicalize, Osiris Property Explorer) and should be confirmed by experimental methods.

The presence of a chlorine atom and three methyl groups on the quinoline core significantly influences these properties. The chloro group enhances lipophilicity, a key factor in membrane permeability.[4] The methyl groups also contribute to the overall lipophilic character of the molecule.

Lipophilicity and its Impact on Drug-Likeness

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes the partitioning of a compound between a nonpolar (lipid) and a polar (aqueous) phase.[4] For this compound, the predicted LogP of 4.2 suggests a high degree of lipophilicity.

This value is a key component of Lipinski's Rule of Five , a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[6] The rules are:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A LogP not exceeding 5.[6]

This compound adheres to the molecular weight and hydrogen bond donor/acceptor criteria. Its predicted LogP is approaching the upper limit of Lipinski's rule, which has important implications for its pharmacokinetic profile. While high lipophilicity can enhance membrane permeability and absorption, it can also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4][7]

Aqueous Solubility and pKa: The Yin and Yang of Absorption

The predicted low aqueous solubility of this compound is a direct consequence of its lipophilic nature. Solubility is a crucial factor for drug absorption, as a compound must be in solution to be absorbed from the gastrointestinal tract.[8]

The ionization state of a molecule, determined by its pKa and the pH of the surrounding environment, can significantly influence its solubility.[9] The predicted pKa of 4.5 for the quinoline nitrogen suggests that this compound is a weak base. At physiological pH (around 7.4), the majority of the molecules will be in their neutral, un-ionized form. This uncharged state is more lipophilic and therefore more readily permeates cell membranes. However, the low concentration of the more soluble protonated form (the quinolinium cation) could limit the overall absorption rate.[1][9]

The interplay between LogP, solubility, and pKa is a delicate balance that drug development professionals must navigate to optimize a compound's ADME properties.[8]

Synthetic Strategy: A Plausible Route to this compound

Proposed Synthesis via the Combes Reaction:

A potential pathway would involve the reaction of 3-chloro-5-methylaniline with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst like sulfuric acid.

Caption: Proposed Combes synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

To validate the predicted properties and gain a precise understanding of this compound, the following experimental protocols are recommended.

Determination of LogP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Methodology:

  • Preparation of Pre-saturated Solvents: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination using the shake-flask method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. This can be determined from the first or second derivative of the titration curve.

Determination of Aqueous Solubility (OECD 105 Flask Method)

The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of compounds.

Methodology:

  • Sample Addition: Add an excess amount of this compound to a known volume of water in a flask.

  • Equilibration: Stopper the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

  • Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC).

  • Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Implications for Drug Development: A QSAR Perspective

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activities.[13] The physicochemical properties of this compound are key descriptors that would be used in such models.

For instance, in the development of anticancer agents, a common application for quinoline derivatives, QSAR models often reveal that a certain degree of lipophilicity is required for activity, but excessive lipophilicity can lead to off-target effects and toxicity.[14][15] The predicted LogP of 4.2 for this compound places it in a region where it is likely to have good membrane permeability, which could be advantageous for reaching intracellular targets. However, its low predicted aqueous solubility might pose challenges for formulation and bioavailability.

Caption: Interplay of physicochemical properties and their impact on drug development.

Conclusion

This compound is a substituted quinoline with physicochemical properties that suggest high lipophilicity and low aqueous solubility. These characteristics, governed by its chemical structure, are pivotal in determining its potential as a drug candidate. While computational predictions provide valuable initial insights, experimental verification of its LogP, pKa, and solubility is essential for a comprehensive understanding. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate this and similar quinoline derivatives, ultimately aiding in the rational design of new and effective therapeutic agents. The versatile quinoline scaffold continues to be a rich source of inspiration in medicinal chemistry, and a deep understanding of the physicochemical properties of its derivatives is paramount to unlocking its full therapeutic potential.[2]

References

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5-Chloro-2,4,8-trimethylquinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2,4,8-trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted quinoline derivative. It details the compound's chemical identity, molecular structure, physicochemical properties, and potential synthesis methodologies. The document explores the significance of its structural features, such as the chlorine and methyl substitutions, in the context of medicinal chemistry and drug development, drawing parallels with other biologically active quinoline compounds. Potential applications, relevant analytical techniques, and essential safety protocols are also discussed to provide a well-rounded resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Derivatives of this scaffold are found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[2] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This compound belongs to this important class of compounds. Its structure is characterized by a chlorine atom at the 5-position and three methyl groups at the 2, 4, and 8 positions.[1] The presence of the chlorine atom can significantly enhance lipophilicity, potentially influencing the compound's ability to cross biological membranes and interact with molecular targets.[1] The methyl groups can likewise affect solubility, stability, and steric interactions with target proteins.[1] This guide serves to consolidate the known information on this specific molecule and place it within the broader context of quinoline chemistry for research and development purposes.

Chemical Identity and Molecular Properties

Accurate identification and understanding of a compound's physical properties are fundamental for any research endeavor.

Core Identifiers
IdentifierValueSource(s)
CAS Number 105908-43-8[1][3][4][5]
Molecular Formula C₁₂H₁₂ClN[1][3][4]
Molecular Weight ~205.68 g/mol [3][4]
Synonyms 5-Chloro-4,8-dimethylquinaldine
Molecular Structure

The structural arrangement of this compound is depicted below. The numbering of the quinoline ring system follows established IUPAC conventions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical data, which are crucial for designing experimental conditions, including solvent selection and purification methods.

PropertyValueSource(s)
Boiling Point 318.4°C at 760 mmHg[4]
Density 1.158 g/cm³[4]
Flash Point 175.8°C[4]
Refractive Index 1.609[4]

Synthesis Methodologies

While specific, peer-reviewed synthesis procedures for this compound are not extensively documented in readily available literature, its structure lends itself to established synthetic routes for quinoline derivatives. These classical reactions provide a logical framework for its preparation.[2]

Plausible Synthetic Routes
  • Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound (or its precursor, like glycerol) with an aniline in the presence of a strong acid and an oxidizing agent.[2] For the target molecule, the likely starting materials would be 3-chloro-2-methylaniline and an appropriate α,β-unsaturated ketone.

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This is a highly versatile and common method for generating substituted quinolines.

  • Combes Quinoline Synthesis: This route involves the reaction of an aniline with a β-diketone under acidic conditions. For this specific target, 3-chloro-2-methylaniline could be reacted with acetylacetone, followed by an acid-catalyzed cyclization.

The diagram below illustrates a generalized workflow for quinoline synthesis, applicable to the methods mentioned.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Select Starting Materials (e.g., Substituted Aniline, Carbonyl Compound) B Choose Acid/Base Catalyst and Solvent System A->B Rationale: Reaction type dictates conditions C Condensation & Cyclization (Heating under reflux) B->C D Monitor Reaction (TLC, LC-MS) C->D Track conversion E Quench Reaction & Neutralize D->E F Liquid-Liquid Extraction E->F G Purify via Column Chromatography or Recrystallization F->G H Characterization (NMR, MS, HPLC) G->H

Caption: Generalized workflow for the synthesis of quinoline derivatives.

Hypothetical Experimental Protocol (Combes-based)

This protocol is a representative, conceptual procedure. Researchers must optimize all steps for safety and yield.

  • Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.

  • Cyclization: After the addition is complete, heat the reaction mixture to 100-120°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography to yield the final compound.

  • Characterization: Confirm the structure and purity of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications and Research Interest in Drug Development

While specific biological activity data for this compound is sparse, the broader class of chloro-substituted quinolines has significant therapeutic relevance, suggesting potential areas of investigation for this compound.

  • Antimicrobial and Antifungal Potential: The closely related compound, 5-Chloro-8-hydroxyquinoline (Cloxyquin), is known for its potent antimicrobial, antifungal, and antiprotozoal activities.[6][7] It has shown high bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and activity against Mycobacterium tuberculosis.[7][8] The shared 5-chloroquinoline core suggests that this compound could be a valuable scaffold for developing new anti-infective agents.

  • Anticancer Research: Many quinoline derivatives are investigated for their anticancer properties.[6] The mechanism often involves the chelation of metal ions necessary for enzymatic function or the intercalation into DNA. The lipophilic nature imparted by the chlorine and methyl groups could facilitate cell entry, a desirable trait for cytotoxic agents.

  • Chemical Intermediate: The compound serves as a valuable building block in organic synthesis.[1] Its functional groups can be further modified to create more complex molecules for various applications, including agrochemicals and dyes.[1]

The inclusion of chlorine in drug candidates is a common strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[9] Chlorine can modulate a drug's metabolic stability, binding affinity, and overall pharmacokinetic profile.[9]

Analytical Methodologies

The characterization and quantification of this compound in various matrices are essential for both synthesis and preclinical studies.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity. For more sensitive and selective quantification, especially in biological samples like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10] A typical LC-MS/MS method involves protein precipitation for sample cleanup, followed by separation on a C18 reverse-phase column and detection using multiple reaction monitoring (MRM) in positive ion mode.[10]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation after synthesis.

    • Mass Spectrometry (MS): Provides accurate mass and fragmentation patterns, confirming the molecular weight and structural components.

    • X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the elemental composition and chemical states of atoms within the molecule.[11]

Safety and Handling

As a chlorinated aromatic amine derivative, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not detailed in the search results, general precautions for related chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12][14]

  • Spill Response: In case of a spill, sweep or vacuum up the material into a suitable disposal container, avoiding dust generation.[12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[12]

    • Skin: Flush skin with plenty of soap and water.[12][14]

    • Inhalation: Remove from exposure to fresh air.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

Conclusion

This compound is a halogenated quinoline derivative with a defined chemical structure and properties. While direct biological data is limited, its structural similarity to other pharmacologically active quinolines, such as Cloxyquin, marks it as a compound of interest for further investigation, particularly in the fields of antimicrobial and anticancer drug discovery. The established synthetic routes for the quinoline core provide a clear path for its preparation and derivatization. This guide consolidates the foundational technical information required for researchers to safely handle, synthesize, and explore the potential of this versatile chemical scaffold.

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Introduction: The Critical Role of Solubility in the Application of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-2,4,8-trimethylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted quinoline, a class of heterocyclic aromatic organic compounds with a diverse range of applications, including in the development of pharmaceuticals and agrochemicals.[1] The utility of quinoline derivatives is often linked to their biological activity, which can be influenced by substituents on the quinoline ring.[2] The chlorine atom at the 5-position can enhance lipophilicity, while the trimethyl substitutions at the 2, 4, and 8 positions can affect the compound's stability and solubility.[1]

A fundamental physicochemical property that governs the efficacy and developability of any active compound is its solubility. In drug discovery and development, poor solubility can lead to inaccurate biological assay results and pose significant challenges for formulation and in vivo bioavailability.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering insights into its molecular behavior and providing a robust experimental framework for its quantitative assessment.

Physicochemical Properties of this compound

Understanding the molecular characteristics of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClN[4]
Molecular Weight 205.68 g/mol [4]
Appearance Not explicitly stated, but quinolines are typically colorless to brown liquids or solids.[5][6]
Boiling Point 318.4°C at 760 mmHg
Density 1.158 g/cm³
Water Solubility Not available, but quinoline is slightly soluble in cold water.[6]

The presence of the nitrogen atom in the quinoline ring system imparts a weak basic character to the molecule.[7] The overall molecule, with its fused aromatic rings, is largely nonpolar. The addition of a chlorine atom increases its lipophilicity, suggesting a preference for less polar environments. The methyl groups also contribute to the nonpolar character of the molecule.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[9]

Key factors influencing the solubility of this compound include:

  • Polarity of the Solvent: Given the predominantly nonpolar structure of this compound, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents. Solvents that can engage in dipole-dipole interactions or London dispersion forces will be more effective at solvating the molecule.

  • Temperature: For most solid organic compounds, solubility increases with temperature.[10][11] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, allowing for greater dissolution.[10]

  • Molecular Size: Larger molecules can sometimes be more difficult to solvate, which can lead to lower solubility.[10]

  • Crystalline Structure: The strength of the crystal lattice of solid this compound will influence its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

The following diagram illustrates the key factors influencing the solubility of this compound.

cluster_solute This compound Properties cluster_solvent Solvent Properties Solute_Polarity Molecular Polarity (Largely Nonpolar) Solubility Solubility Solute_Polarity->Solubility Solute_Size Molecular Size Solute_Size->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Solvent Polarity ('Like Dissolves Like') Solvent_Polarity->Solubility Temperature Temperature Temperature->Solubility

Caption: Factors influencing the solubility of this compound.

Expected Solubility in Common Organic Solvents

SolventPolarityExpected SolubilityRationale
Hexane NonpolarHighThe nonpolar nature of hexane aligns well with the largely nonpolar structure of this compound.
Toluene NonpolarHighSimilar to hexane, toluene is a nonpolar aromatic solvent that should effectively solvate the quinoline derivative.
Dichloromethane Moderately PolarModerate to HighDichloromethane has a moderate polarity and is a good solvent for many organic compounds.
Acetone Polar AproticModerateAcetone's polarity may lead to slightly lower solubility compared to nonpolar solvents.
Ethanol Polar ProticModerate to LowThe ability of ethanol to hydrogen bond may not be as effective in solvating the nonpolar regions of the molecule.
Methanol Polar ProticLowMethanol is more polar than ethanol, likely resulting in lower solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticModerateDMSO is a strong polar aprotic solvent and is often used to dissolve difficult compounds, though precipitation can occur upon addition to aqueous media.[3]

Experimental Protocol for Determining the Solubility of this compound

A robust and reproducible experimental protocol is crucial for accurately determining the solubility of this compound. The following is a detailed, step-by-step methodology based on the equilibrium solubility method.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the experimental workflow for determining the solubility of this compound.

A 1. Preparation of Saturated Solution (Excess solute in solvent) B 2. Equilibration (Thermostatic shaker) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Preparation (Filtration and Dilution) C->D E 5. Quantitative Analysis (HPLC) D->E F 6. Calculation of Solubility E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a series of vials. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantitative Analysis:

    • Analyze the calibration standards and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the solubility of the compound in the test solvent by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, a strong understanding of its physicochemical properties and the principles of solubility allows for informed predictions of its behavior. The compound is expected to be more soluble in nonpolar and moderately polar organic solvents. For researchers and drug development professionals, the experimental protocol provided in this guide offers a reliable method for obtaining accurate and reproducible solubility data, which is essential for advancing the study and application of this and other quinoline derivatives.

References

  • Carvajal, M. T., & Al-Kassas, R. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. In PubChem Compound Database. Retrieved from [Link]

  • LePree, J., & Loo, J. A. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 84(6), 743–749. [Link]

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A Technical Guide to the Preliminary Biological Activity Screening of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its versatile framework is the backbone of numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[3][4] This inherent bioactivity has cemented the quinoline scaffold as a critical starting point for the development of novel therapeutic agents targeting a wide array of diseases, from infectious agents to complex malignancies.[1][5]

This guide focuses on a specific, novel derivative: 5-Chloro-2,4,8-trimethylquinoline . Given the absence of established biological data for this particular molecule, this document serves as a comprehensive, field-proven framework for its initial biological evaluation. We will proceed from computational prediction to robust in vitro assays, establishing a logical and efficient cascade for uncovering its therapeutic potential. The methodologies described herein are designed not merely as steps to be followed, but as a self-validating system, providing researchers with the rationale and technical depth required to generate reliable, high-quality preliminary data.

Chapter 1: In Silico Profiling - A Predictive First Step

Expertise & Experience: Before committing resources to wet-lab experiments, a computational pre-screening is an indispensable strategy.[6] Molecular docking allows us to simulate the interaction between this compound and a panel of validated protein targets associated with the known activities of the broader quinoline class.[7] This approach provides a predictive filter, highlighting the most promising therapeutic avenues and guiding the selection of appropriate biological assays. A more negative docking score generally indicates a higher predicted binding affinity.[7]

Workflow for In Silico Target Identification

T1 Anticancer Targets (e.g., EGFR, Topoisomerase II) L1 Generate 3D structure of This compound T2 Antimicrobial Targets (e.g., DNA Gyrase, Dihydrofolate Reductase) T3 Anti-inflammatory Targets (e.g., COX-2, TNF-α) L2 Energy Minimization of Ligand D2 Run Docking Simulation (e.g., AutoDock Vina) L2->D2 P1 Retrieve Protein Structures (PDB) P2 Prepare Receptors (Remove water, add hydrogens) D1 Define Binding Site on each Target P2->D1 D1->D2 A1 Calculate Binding Affinity (kcal/mol) D2->A1 A2 Analyze Binding Poses & Interactions A1->A2 R1 Rank Targets based on Docking Scores A2->R1 R2 Prioritize Pathways for In Vitro Validation R1->R2

Caption: Workflow for in silico screening and prioritization.

Potential Biological Targets for Docking Studies
Therapeutic Area Protein Target PDB ID Function & Rationale
Anticancer Epidermal Growth Factor Receptor (EGFR) Kinase1M17Often overexpressed in various cancers; a common target for quinoline-based inhibitors.[8]
Topoisomerase II1QZRCrucial for DNA replication in proliferating cells; inhibition leads to cancer cell death.[9]
Antimicrobial Staphylococcus aureus DNA Gyrase B4UROEssential bacterial enzyme for DNA supercoiling; a validated target for quinolone antibiotics.
Escherichia coli Dihydrofolate Reductase (DHFR)1RX2Key enzyme in the folate synthesis pathway, essential for bacterial survival.
Anti-inflammatory Cyclooxygenase-2 (COX-2)5KIREnzyme responsible for producing pro-inflammatory prostaglandins.[10][11]
Tumor Necrosis Factor-α (TNF-α)2AZ5A pro-inflammatory cytokine central to the inflammatory response.[11]
Experimental Protocol: Molecular Docking
  • Ligand Preparation: a. Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw). b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). Save the file in .pdbqt format for use with AutoDock Vina.

  • Receptor Preparation: a. Download the crystal structures of the selected protein targets from the Protein Data Bank (PDB). b. Prepare the proteins using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and compute Gasteiger charges. Save the prepared receptor file in .pdbqt format.

  • Grid Box Generation: a. Identify the active site of the enzyme, typically where the native ligand is bound. b. Define the coordinates and dimensions of a grid box that encompasses this entire active site.

  • Docking Simulation: a. Execute the docking simulation using a program like AutoDock Vina, specifying the prepared ligand, receptor, and grid box parameters.

  • Analysis: a. Analyze the output file to determine the binding affinity (docking score) of the most stable conformation. b. Visualize the docked pose using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[12]

Chapter 2: Antimicrobial Activity Screening

Trustworthiness: The antimicrobial potential of quinoline derivatives is well-established.[2] Our screening cascade begins with a broad-spectrum diffusion assay to qualitatively identify activity, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[13] This two-step process is a cost-effective and reliable method for identifying and quantifying antimicrobial efficacy.[13]

Workflow for Antimicrobial Screening

cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) A1 Prepare inoculum of test organisms (Gram+, Gram-, Fungi) A2 Agar Disk Diffusion Assay A1->A2 A4 Incubate plates A2->A4 A3 Impregnate disks with test compound A3->A2 A5 Measure Zone of Inhibition (ZOI) A4->A5 B1 Broth Microdilution Assay A5->B1 If ZOI > threshold B2 Prepare serial dilutions of compound B1->B2 B3 Inoculate wells B2->B3 B4 Incubate microplate B3->B4 B5 Determine Minimum Inhibitory Concentration (MIC) B4->B5

Caption: A two-tiered approach for antimicrobial screening.

Experimental Protocol 1: Agar Disk Diffusion Assay
  • Microorganism Preparation: Use standard strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus). Grow cultures in appropriate broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) onto each disk. Use a disk loaded with DMSO as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

  • Data Collection: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm).[14]

Experimental Protocol 2: Broth Microdilution Assay for MIC Determination
  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in MHB so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Expected Data Summary: Antimicrobial Activity
Microorganism Type Disk Diffusion (Zone of Inhibition, mm) Broth Microdilution (MIC, µg/mL)
S. aureus ATCC 25923Gram-positiveReport valueReport value
E. coli ATCC 25922Gram-negativeReport valueReport value
C. albicans ATCC 10231FungusReport valueReport value

Chapter 3: Anticancer Cytotoxicity Screening

Authoritative Grounding: A primary goal in cancer chemotherapy is to identify agents that are selectively toxic to cancer cells while sparing normal cells.[15] Therefore, a robust preliminary screen must assess both potency (IC50) against cancer cell lines and selectivity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17] By comparing the IC50 value in a cancer cell line to that in a non-malignant cell line, we can calculate a Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.[8]

Principle of the MTT Assay and Selectivity Index

cluster_0 MTT Assay Principle cluster_1 Selectivity Index (SI) Calculation A1 Live, metabolically active cells A3 Mitochondrial Dehydrogenases A1->A3 A2 MTT (Yellow, soluble) A2->A3 A4 Formazan (Purple, insoluble) A3->A4 A5 Add Solubilizing Agent (e.g., DMSO) A4->A5 A6 Measure Absorbance at ~570 nm A5->A6 B1 Determine IC50 on Non-Malignant Cells (e.g., NIH3T3) B3 SI = IC50 (Non-Malignant) / IC50 (Cancer) B1->B3 B2 Determine IC50 on Cancer Cells (e.g., A549) B2->B3

Caption: The MTT assay relies on metabolic activity to quantify cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) and non-malignant cells (e.g., NIH3T3 mouse fibroblasts) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a standard drug like Doxorubicin (positive control).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth). c. Calculate the Selectivity Index (SI) as: SI = IC50 (NIH3T3) / IC50 (Cancer Cell Line). An SI value > 2 is generally considered indicative of selective activity.

Expected Data Summary: Cytotoxicity and Selectivity
Cell Line Origin Type IC50 (µM) Selectivity Index (SI)
A549Human LungCarcinomaReport valueSI = IC50 (NIH3T3) / IC50 (A549)
MCF-7Human BreastAdenocarcinomaReport valueSI = IC50 (NIH3T3) / IC50 (MCF-7)
NIH3T3MouseFibroblastReport valueN/A

Chapter 4: Anti-inflammatory Activity Screening

Expertise & Experience: Chronic inflammation is implicated in a multitude of diseases.[] A key event in the inflammatory cascade is the production of pro-inflammatory cytokines like TNF-α by macrophages upon stimulation.[19] A highly relevant and widely used in vitro model involves stimulating THP-1 human monocytic cells (differentiated into macrophages) with bacterial lipopolysaccharide (LPS) and measuring the subsequent inhibition of TNF-α release by the test compound. This assay provides a direct measure of anti-inflammatory potential.

LPS-Induced TNF-α Signaling Pathway

cluster_0 Macrophage cluster_1 Inside Nucleus LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene TNFa_Protein TNF-α Protein (Secretion) TNFa_Gene->TNFa_Protein Compound 5-Chloro-2,4,8- trimethylquinoline Compound->IKK Potential Inhibition Point Compound->NFkB Potential Inhibition Point

Caption: Simplified LPS signaling cascade leading to TNF-α production.

Experimental Protocol: Inhibition of TNF-α Production
  • Cell Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.

  • Pre-treatment: Replace the PMA-containing medium with fresh, serum-free medium. Add various concentrations of the test compound and incubate for 1-2 hours. Use a known inhibitor like Dexamethasone as a positive control.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 4-6 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.

  • Data Analysis: a. Generate a standard curve using the recombinant TNF-α standards provided in the kit. b. Calculate the TNF-α concentration for each sample. c. Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. d. Calculate the IC50 value, the concentration of the compound that inhibits TNF-α production by 50%.

Expected Data Summary: Anti-inflammatory Activity
Compound Concentration TNF-α Concentration (pg/mL) % Inhibition
Control (No LPS)Report valueN/A
LPS Only (0 µM)Report value0%
Concentration 1Report valueCalculate
Concentration 2Report valueCalculate
Concentration 3Report valueCalculate
Calculated IC50 Report value (µM)

Conclusion and Path Forward

This guide outlines a systematic, multi-faceted approach for the preliminary biological evaluation of this compound. By integrating in silico prediction with targeted in vitro screening for antimicrobial, anticancer, and anti-inflammatory activities, researchers can efficiently generate a foundational dataset. Positive "hits" in any of these primary assays warrant progression to more advanced studies, including secondary screening against broader panels of cell lines or microbial strains, mechanism of action studies (e.g., enzyme inhibition assays, cell cycle analysis), and ultimately, evaluation in preclinical in vivo models. This structured screening cascade ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic lead.

References

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The Quinoline Scaffold: A Versatile Blueprint for Modern Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core, a bicyclic heterocyclic aromatic system, has long been recognized as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its inherent structural rigidity, coupled with the vast potential for functionalization at various positions, allows for the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the burgeoning research applications of substituted quinolines, delving into their roles in drug discovery, materials science, and catalysis. We will explore the underlying principles of their activity, detail key experimental protocols, and provide a forward-looking perspective on this remarkable class of compounds.

Part 1: The Quinoline Core in Drug Discovery: A Multi-Targeting Powerhouse

Substituted quinolines have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a wide range of diseases.[3][4][5]

Anticancer Agents: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][6][7] These mechanisms often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[3][6]

Mechanism of Action: A primary mode of action for many anticancer quinolines is the inhibition of protein kinases, which are key regulators of cell signaling pathways involved in cell growth and survival.[1] For instance, certain derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting tumor progression.[1] Other quinoline-based compounds function as DNA intercalating agents, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [8][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
Compound XMCF-7 (Breast)5.2[8]
Compound YA549 (Lung)2.8[8]
Compound ZHCT116 (Colon)7.1[8]

Logical Workflow for Anticancer Drug Discovery:

G cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Library_Synthesis Quinoline Library Synthesis High_Throughput_Screening High-Throughput Screening (e.g., MTT) Library_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADMET_Profiling In vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization In_Vivo_Studies In vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials G Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Aβ) ROS_Generation Increased ROS Oxidative_Stress->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Substituted_Quinoline Substituted Quinoline Substituted_Quinoline->ROS_Generation Scavenges ROS Substituted_Quinoline->Mitochondrial_Dysfunction Protects Mitochondria

Caption: Simplified signaling pathway of quinoline-mediated neuroprotection.

Part 2: Substituted Quinolines in Materials Science: Illuminating the Future

The unique photophysical and electronic properties of substituted quinolines have made them valuable components in the development of advanced materials, particularly in the field of organic electronics. [11][12]

Organic Light-Emitting Diodes (OLEDs): A Brighter Tomorrow

Quinoline derivatives are widely used in the fabrication of OLEDs, serving various functions within the device architecture. [11][12][13][14]Their rigid and planar structure, combined with tunable electronic properties, makes them excellent candidates for electron-transporting materials (ETMs), host materials for emitters, and even as the emissive materials themselves. [11] Role in OLEDs:

  • Electron-Transporting Materials (ETMs): The electron-withdrawing nature of the quinoline core facilitates efficient electron injection and transport from the cathode to the emissive layer. [11]* Host Materials: Quinoline derivatives can serve as excellent host materials for phosphorescent and fluorescent emitters, providing good film-forming properties and high thermal stability. [11]* Emissive Materials: Certain substituted quinolines exhibit strong fluorescence and can be used as the primary light-emitting component in OLEDs. [11]

Principle: This protocol describes the fabrication of a multi-layer OLED using a combination of solution-processing (spin-coating) and thermal evaporation techniques.

Step-by-Step Methodology: [6][7][15][16][17]

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat the ITO surface with UV-ozone or oxygen plasma.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.

  • Emissive Layer (EML) Deposition: Dissolve the quinoline-based emissive material in a suitable organic solvent and spin-coat it onto the HIL. Anneal to remove the solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit the electron-transport layer (e.g., a quinoline derivative or another suitable material) followed by a thin layer of an electron-injection material like lithium fluoride (LiF). Finally, deposit the metal cathode (e.g., aluminum).

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

OLED Device Architecture:

G Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (Substituted Quinoline) EML Emissive Layer (Substituted Quinoline) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Caption: Typical architecture of a quinoline-based OLED.

Fluorescent Sensors: Detecting with Precision

The inherent fluorescence of many quinoline derivatives makes them ideal candidates for the development of chemosensors for the detection of metal ions and other analytes. [18][19][11][20][21][22][23][24]The binding of an analyte to the quinoline-based sensor can induce a change in its fluorescence properties, such as quenching or enhancement, allowing for sensitive and selective detection. [18][20][22] Mechanism of Action: The sensing mechanism often involves processes like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or excited-state intramolecular proton transfer (ESIPT). [11][22]The design of the quinoline sensor, including the nature and position of substituents, determines its selectivity and sensitivity towards a specific analyte.

Principle: This protocol describes the synthesis of a novel quinoline derivative and its evaluation as a fluorescent sensor for the detection of ferric ions.

Step-by-Step Methodology: [18][25][22][24][26]

  • Synthesis of the Sensor: Synthesize the quinoline-based sensor through a suitable organic reaction. For example, reacting 8-hydroxyquinoline with ethyl bromoacetate in the presence of a base. Purify the product by column chromatography.

  • Characterization: Confirm the structure of the synthesized sensor using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Fluorometric Analysis: Record the fluorescence emission spectrum of the sensor in a suitable solvent.

  • Selectivity Study: Investigate the fluorescence response of the sensor to a variety of metal ions to assess its selectivity.

  • Titration Experiment: Perform a fluorescence titration by adding increasing concentrations of Fe³⁺ to a solution of the sensor to determine the detection limit and binding stoichiometry.

Part 3: Catalysis: Driving Chemical Transformations

Substituted quinolines have also found applications as ligands and catalysts in organic synthesis, facilitating a variety of chemical transformations. [27][28][29]

Ligands in Transition Metal Catalysis

The nitrogen atom in the quinoline ring can coordinate to transition metals, making quinoline derivatives effective ligands in catalysis. They have been successfully employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. [30][13][14][24]

Principle: This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid, utilizing a substituted quinoline as a ligand.

Step-by-Step Methodology: [13][14][24]

  • Reaction Setup: In a reaction vessel, combine the aryl halide, arylboronic acid, a palladium precursor (e.g., Pd(OAc)₂), the substituted quinoline ligand, and a base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane/water).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified period, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up, and extract the product with an organic solvent. Purify the product by column chromatography.

  • Characterization: Confirm the structure of the coupled product using spectroscopic methods.

Part 4: Synthesis of Substituted Quinolines: Building the Foundation

The diverse applications of substituted quinolines are underpinned by a rich history of synthetic methodologies. Several classic named reactions provide access to the quinoline core, with the Doebner-von Miller reaction being a prominent example. [3][21]

The Doebner-von Miller Reaction: A Classic Approach

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. [3][21] Reaction Mechanism: The reaction is believed to proceed through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. [21]

Step-by-Step Methodology: [3][20][21]

  • Reactant Mixture: In a round-bottom flask, combine the substituted aniline, the α,β-unsaturated carbonyl compound, and an acid catalyst (e.g., hydrochloric acid or a Lewis acid).

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified duration, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid.

  • Purification: Extract the product with an organic solvent and purify by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized quinoline derivative using spectroscopic techniques.

General Synthetic Scheme:

G Reactants Substituted Aniline + α,β-Unsaturated Carbonyl Reaction Doebner-von Miller Reaction (Acid Catalyst, Heat) Reactants->Reaction Product Substituted Quinoline Reaction->Product

Caption: General scheme for the Doebner-von Miller synthesis of substituted quinolines.

Conclusion and Future Outlook

The substituted quinoline scaffold continues to be a fertile ground for research and development across multiple scientific disciplines. In medicine, the focus will likely be on developing more selective and potent quinoline-based drugs with improved safety profiles, particularly in the areas of oncology and infectious diseases. The exploration of their potential in neurodegenerative diseases is also a rapidly growing field. In materials science, the design of novel quinoline derivatives with enhanced photophysical and electronic properties will drive the development of next-generation OLEDs and sensors. Furthermore, the application of substituted quinolines in catalysis is expected to expand, with the development of more efficient and sustainable synthetic methodologies. The versatility of the quinoline core, coupled with the ever-advancing tools of chemical synthesis and biological evaluation, ensures that this remarkable heterocyclic system will remain at the forefront of scientific innovation for years to come.

References

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  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. [Link]

  • Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study | Asian Journal of Chemistry. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

  • Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer | Request PDF - ResearchGate. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. [Link]

  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed. [Link]

  • International Journal of Chemistry and Technology Production of organic light-emitting diode with fluorescence featured quinolin - DergiPark. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

  • Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions | Semantic Scholar. [Link]

  • Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(II) and Zn(II): insights from single crystal structures and spectroscopic, DFT and cell imaging studies - RSC Publishing. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. [Link]

  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer - ResearchGate. [Link]

  • (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions - ResearchGate. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - MDPI. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties.[1][2] The precise substitution pattern on the quinoline ring system dictates its function, making unambiguous structural elucidation a critical step in research and development. This guide focuses on 5-Chloro-2,4,8-trimethylquinoline (CAS 105908-43-8), a specific derivative whose detailed spectroscopic characterization is essential for its application.[3][4]

As this compound is not extensively documented in peer-reviewed literature, this document serves as both a predictive guide and a methodological framework for its complete characterization. We will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectral features of this compound and provide robust, field-proven protocols for data acquisition. This approach ensures that researchers can confidently verify the structure and purity of their samples.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of this compound is shown below with the standard IUPAC numbering for the quinoline ring and designated labels for the methyl protons.

Caption: Molecular structure and numbering of this compound.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and signal integrations, we can piece together the precise connectivity of the atoms. For complex structures like substituted quinolines, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable for unambiguous assignments.[5][6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the electronic environment of each proton. The electron-withdrawing nitrogen atom and chlorine atom, along with the aromatic ring currents, create distinct chemical shifts for each proton.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
8-Me2.7 - 2.9Singlet (s)3Hdeshielded by proximity to the nitrogen atom's lone pair and steric compression.
4-Me2.6 - 2.8Singlet (s)3HLocated on the pyridyl ring, influenced by ring currents.
2-Me2.5 - 2.7Singlet (s)3HLocated on the pyridyl ring, influenced by ring currents.
H77.6 - 7.8Doublet (d)1HOrtho-coupled to H6. Deshielded by the aromatic system.
H67.4 - 7.6Doublet (d)1HOrtho-coupled to H7. Positioned on the carbocyclic ring.
H37.2 - 7.4Singlet (s)1HIsolated proton on the pyridyl ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C2158 - 162Attached to nitrogen, deshielded.
C4145 - 149Attached to nitrogen (vinylogous), deshielded.
C8a144 - 148Bridgehead carbon adjacent to nitrogen.
C7130 - 134Aromatic CH, influenced by adjacent methyl group.
C5128 - 132Attached to chlorine, deshielded (inductive effect).
C4a126 - 130Bridgehead carbon.
C6125 - 129Aromatic CH.
C3121 - 125Aromatic CH on the pyridyl ring.
C8135 - 139Attached to a methyl group.
8-Me23 - 27Methyl group carbon.
4-Me18 - 22Methyl group carbon.
2-Me14 - 18Methyl group carbon.
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data suitable for full structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm inverse probe.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a 30° pulse width and a relaxation delay of 2 seconds.

    • Obtain a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds is recommended.

    • Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D NMR Acquisition (for full assignment):

    • gCOSY: To establish proton-proton couplings (e.g., between H6 and H7).

    • gHSQC: To correlate each proton signal with its directly attached carbon.

    • gHMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg in ~0.6 mL CDCl3 with TMS acq1d 1D Spectra: ¹H NMR ¹³C{¹H} NMR DEPT-135 prep1->acq1d Load Sample acq2d 2D Spectra: gCOSY gHSQC gHMBC acq1d->acq2d Initial Scans Complete proc1 Assign ¹H and ¹³C Signals acq2d->proc1 Process Spectra proc2 Confirm Connectivity (COSY, HMBC) proc1->proc2 proc3 Final Structure Verification proc2->proc3

Caption: Standard workflow for complete NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for quickly identifying the presence of specific functional groups and confirming aspects of the molecular structure.

Predicted IR Absorption Bands

The spectrum of this compound is expected to be dominated by absorptions from the aromatic system and the C-Cl bond.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000C-H stretch (aromatic)Medium-WeakCharacteristic of sp² C-H bonds in the quinoline ring.
2980 - 2850C-H stretch (aliphatic)MediumFrom the three methyl (CH₃) groups.
1600 - 1580C=C / C=N stretchStrongAromatic ring stretching vibrations are characteristic of quinolines.[7]
1500 - 1400C=C stretchMedium-StrongAdditional aromatic ring skeletal vibrations.
850 - 550C-Cl stretchStrongThe position can be diagnostic, but falls in a wide range for aryl chlorides.[8]
900 - 675C-H bend (out-of-plane)StrongThe pattern of these bands can sometimes hint at the substitution pattern of the aromatic rings.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a spectrum with an excellent signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure arm and thoroughly clean the crystal to prevent cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. The fragmentation pattern offers additional structural clues, acting as a molecular fingerprint.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

m/z ValueIonRationale
205 / 207 [M]⁺ Molecular Ion. The presence of a peak at M+2 with ~1/3 the intensity of the M+ peak is the characteristic isotopic signature of a single chlorine atom (³⁵Cl/³⁷Cl).
190 / 192[M - CH₃]⁺Loss of a methyl group, a common fragmentation pathway for methylated aromatics.
170[M - Cl]⁺Loss of the chlorine radical.
155[M - Cl - CH₃]⁺Subsequent loss of a methyl group after the loss of chlorine.
Experimental Protocol for MS Data Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this compound, providing both purity information (from the GC) and mass data (from the MS).

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250°C with a split injection (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Method (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: Set to 230°C.

    • Mass Range: Scan from m/z 40 to 450 to ensure capture of all relevant fragments and the molecular ion.

    • Data Acquisition: Acquire data in full scan mode.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare dilute solution (~100 µg/mL in DCM) gc1 Inject 1 µL into GC prep1->gc1 gc2 Separation on DB-5ms column gc1->gc2 ms1 Eluent enters EI Source (70 eV) gc2->ms1 Transfer Line ms2 Ionization & Fragmentation ms1->ms2 ms3 Mass Analysis (Quadrupole) ms2->ms3 an1 Identify Molecular Ion [M]⁺ (m/z 205/207) ms3->an1 an2 Analyze Fragmentation Pattern an1->an2

Caption: Workflow for structural analysis using GC-MS with Electron Ionization.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of a molecule like this compound is not reliant on a single technique. Instead, it is the synergistic integration of data from NMR, IR, and MS that provides an unassailable confirmation of its identity and purity. The ¹H and ¹³C NMR spectra map the C-H framework, the IR spectrum confirms the presence of key functional groups and the aromatic system, and the mass spectrum verifies the molecular weight and elemental composition (specifically the presence of chlorine). By following the detailed protocols and interpretive guidelines presented here, researchers can confidently characterize this and other novel quinoline derivatives, ensuring the integrity of their scientific findings.

References

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  • Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline. Available at: [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

  • PubMed Central. (2021). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. Available at: [Link]

  • PubMed Central. (2022). Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Available at: [Link]

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discovery and history of polysubstituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Polysubstituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone of medicinal chemistry and materials science. First identified in 1834, its versatile structure has catalyzed the development of a vast portfolio of synthetic methodologies, leading to a multitude of compounds with profound biological and physical properties. This guide provides a comprehensive exploration of the historical discovery and the chronological evolution of quinoline synthesis. We will delve into the foundational classical methods that defined the field, offering detailed mechanistic insights, comparative analyses, and step-by-step experimental protocols for key transformations. This document serves as a vital resource for professionals in drug discovery and development, grounding modern synthetic strategies in the rich history of this essential pharmacophore.

Part 1: The Dawn of an Archetype: Initial Discovery and Structural Elucidation

The story of quinoline begins not in a pristine laboratory, but in the complex, tarry residue of coal distillation. In 1834, the German chemist Friedlieb Ferdinand Runge, while analyzing coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1][2] He named this substance "leukol," meaning "white oil" in Greek.[2] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinoilin" or "Chinolein".[2]

For a time, these were believed to be distinct compounds. However, the astute observations of August Hoffmann later confirmed they were identical, with initial differences arising from contaminants.[2] This early work established two critical facts: quinoline was an accessible component of industrial processes and was structurally related to vital, naturally occurring alkaloids.

The precise arrangement of atoms in this new molecule remained a puzzle until 1869, when August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure. He suggested that quinoline consisted of a benzene ring fused to a pyridine ring, a hypothesis that provided the foundational framework for understanding its chemical properties and reactivity.[3]

Part 2: The Classical Era of Synthesis: Forging the Quinoline Core

The late 19th century was a period of intense innovation in organic synthesis, driven by the burgeoning dye industry and the desire to create natural products in the lab.[4] Within a remarkable 14-year span, a series of named reactions were developed that remain the bedrock of quinoline chemistry to this day.[4] These methods provided the first reliable pathways to construct the quinoline nucleus from simple acyclic precursors.

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring.[1][5] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent.[6] The reaction is famously exothermic and can be violent if not controlled, often necessitating the use of moderators like ferrous sulfate.[6][7]

Causality and Significance: The Skraup synthesis was a landmark achievement, as it allowed for the large-scale production of quinoline from readily available starting materials, liberating chemists from reliance on coal tar isolation.[3] Its primary limitation is the harsh, strongly acidic conditions, which are incompatible with sensitive functional groups.

Reaction Workflow:

Skraup_Workflow cluster_reactants Reactants cluster_process Core Process Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol Glycerol->Dehydration -2H₂O H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Dehydration->Michael_Addition Forms Acrolein Cyclization Acid-Catalyzed Cyclization & Dehydration Michael_Addition->Cyclization Cyclization->Oxidation Forms Dihydroquinoline Product Substituted Quinoline Oxidation->Product

Caption: High-level workflow of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction (1881)

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller developed a more versatile modification. This reaction synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds.[8][9] A key feature is that the unsaturated carbonyl can be generated in situ from the aldol condensation of two carbonyl compounds, a variant known as the Beyer method.[8]

Causality and Significance: The Doebner-von Miller reaction offered greater flexibility than the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines by simply varying the α,β-unsaturated carbonyl component.[10] It provided a direct pathway to quinolines with substituents on the pyridine ring. The mechanism is complex and has been the subject of debate, with evidence suggesting a fragmentation-recombination pathway.[8]

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this method provides a convergent and unambiguous route to polysubstituted quinolines.[11] The reaction is a condensation between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group, catalyzed by either acid or base.[12][13]

Causality and Significance: The primary advantage of the Friedländer synthesis is its regiochemical control. Unlike the Skraup or Doebner-von Miller methods, where substitution patterns can sometimes lead to mixtures of isomers, the Friedländer synthesis joins two pre-functionalized fragments in a predictable manner. Its main limitation is the availability of the required 2-aminoaryl carbonyl starting materials, which can be challenging to prepare.

Reaction Mechanism:

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol Aldol Condensation Reactants->Aldol Path A (Base Cat.) Schiff_Base Schiff Base Formation Reactants->Schiff_Base Path B (Acid Cat.) Cyclization Intramolecular Cyclization Aldol->Cyclization Schiff_Base->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Polysubstituted Quinoline Dehydration->Product

Caption: Two viable mechanistic pathways for the Friedländer synthesis.

The Combes Synthesis (1888)

First reported by A. Combes, this synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[14][15] The reaction proceeds through an enamine intermediate, which then undergoes cyclodehydration in the presence of a strong acid like concentrated sulfuric acid to form a 2,4-disubstituted quinoline.[15][16]

Causality and Significance: The Combes synthesis is particularly effective for preparing 2,4-disubstituted quinolines, a substitution pattern that is highly relevant in medicinal chemistry.[15] It provides a straightforward route using common β-diketone building blocks.

The Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, which are critical intermediates in drug synthesis.[17][18] The reaction involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[19] The base hydrolyzes the isatin to an intermediate keto-acid, which then condenses and cyclizes to form the final product.[17][19]

Causality and Significance: This reaction is invaluable for creating the quinoline-4-carboxylic acid moiety, a key structural feature of the "quinolone" class of antibiotics.[17] Its utility lies in its ability to generate this important functional group directly.

The Gould-Jacobs Reaction (1939)

While developed later than the other classical methods, the Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[20][21] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization of the resulting intermediate.[22] Subsequent hydrolysis and decarboxylation yield the 4-quinolone core.[22]

Causality and Significance: This reaction became profoundly important for the synthesis of synthetic antimalarials, including the precursors to chloroquine.[3] It provides a reliable, albeit often high-temperature, route to the 4-quinolone nucleus, a privileged scaffold in drug discovery.[22]

Part 3: Comparative Analysis of Classical Syntheses

The choice of a synthetic route to a polysubstituted quinoline is dictated by the desired substitution pattern and the stability of functional groups on the starting materials. The classical methods each offer unique advantages.

Synthesis MethodKey ReactantsTypical ProductKey Strengths & CausalityKey Limitations
Skraup (1880) Aniline, Glycerol, Oxidizing AgentUnsubstituted or simple quinolinesConstructs the basic quinoline core from simple, inexpensive materials.[1]Harsh, exothermic conditions; not suitable for complex or sensitive substrates.[6]
Doebner-von Miller (1881) Aniline, α,β-Unsaturated Carbonyl2- and/or 4-substituted quinolinesMore versatile than Skraup; allows for diverse substitution on the pyridine ring.[10]Can lead to mixtures of regioisomers; mechanism is complex.[8]
Friedländer (1882) 2-Aminoaryl Ketone/Aldehyde, α-Methylene CarbonylHighly substituted quinolinesConvergent and regiochemically unambiguous synthesis.[23]Requires access to often complex 2-aminoaryl carbonyl precursors.[4]
Combes (1888) Aniline, β-Diketone2,4-Disubstituted quinolinesDirect and efficient route to the 2,4-disubstitution pattern.[15]Requires strong acid for the cyclization step.[16]
Pfitzinger (1886) Isatin, α-Methylene Carbonyl, BaseQuinoline-4-carboxylic acidsDirectly installs the valuable carboxylic acid group at the 4-position.[17]Requires basic conditions which can be limiting for some substrates.[19]
Gould-Jacobs (1939) Aniline, EMME4-Hydroxyquinolines (4-Quinolones)Premier method for accessing the 4-quinolone scaffold, crucial for antimalarials.[22]Cyclization step often requires very high temperatures (>250 °C).[22]

Part 4: The Pharmacological Odyssey of Quinolines

The history of quinoline synthesis is inextricably linked to drug discovery. The initial impetus for its study came from quinine, a natural quinoline alkaloid from the bark of the Cinchona tree, which was the only effective treatment for malaria for centuries.[24][25]

The ability to synthesize the quinoline core in the laboratory ignited the field of medicinal chemistry. Chemists began creating analogues of quinine, leading to the development of synthetic antimalarials in the 20th century.[3] The 4-aminoquinoline chloroquine , developed in the 1930s, became a frontline treatment for malaria for decades.[3][24] Later, 8-aminoquinolines like primaquine were found to be effective against the dormant liver stages of the parasite.[24]

The pharmacological relevance of the quinoline scaffold extends far beyond malaria.[26][27] The quinolone antibiotics, derived from the quinoline-4-carboxylic acid core often made via the Pfitzinger reaction, are a major class of antibacterial agents.[17] Furthermore, quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties, making the quinoline a true "privileged scaffold" in modern drug development.[28][29]

Part 5: Detailed Experimental Protocols

The following protocols are representative of the classical syntheses and are adapted from established procedures. They should be performed with appropriate safety precautions by trained personnel.

Protocol 1: The Skraup Synthesis of Quinoline

This protocol is adapted from established methods and includes the use of a moderator to control the reaction's exothermicity.[6]

Materials:

  • Aniline (24.5 g, 0.26 mol)

  • Glycerol (57.5 g, 0.62 mol)

  • Nitrobenzene (15 g, 0.12 mol)

  • Concentrated Sulfuric Acid (50 mL)

  • Ferrous sulfate heptahydrate (5 g)

Procedure:

  • To a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Stir the mixture to ensure it is homogenous.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid through the dropping funnel. The addition rate should be controlled to manage the initial exotherm.

  • Once the addition is complete, heat the mixture in an oil bath. The reaction will become strongly exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction period, allow the mixture to cool to below 100°C.

  • Carefully dilute the mixture with 250 mL of water and then neutralize it by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline (test with pH paper). This step must be performed in an ice bath to dissipate heat.

  • Set up for steam distillation. Distill the mixture to isolate the crude quinoline and unreacted nitrobenzene.

  • Separate the organic layer from the distillate using a separatory funnel.

  • Wash the organic layer with dilute HCl to extract the quinoline as its salt. The nitrobenzene will remain in the organic phase.

  • Basify the acidic aqueous layer with concentrated NaOH solution. The quinoline will separate as an oil.

  • Extract the quinoline with dichloromethane (3 x 50 mL). Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude quinoline by vacuum distillation.

Protocol 2: The Friedländer Synthesis of 2-Phenylquinoline

This protocol demonstrates a base-catalyzed Friedländer condensation.

Materials:

  • 2-Aminobenzophenone (2.0 g, 10.1 mmol)

  • Acetaldehyde (1.5 mL, ~27 mmol)

  • Potassium hydroxide (0.2 g)

  • Ethanol (25 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminobenzophenone and potassium hydroxide in ethanol.

  • Add acetaldehyde to the solution and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-phenylquinoline.

Conclusion

The discovery and synthetic development of polysubstituted quinolines represent a rich narrative of chemical innovation driven by industrial need and the quest for new medicines. From its humble origins in coal tar, the quinoline scaffold has become one of the most important heterocyclic systems in organic chemistry. The classical syntheses developed by Skraup, Friedländer, Pfitzinger, and others are not merely historical footnotes; they are robust and powerful tools that continue to be employed, adapted, and improved upon. For the modern researcher, a deep understanding of these foundational reactions provides not only a practical toolkit for synthesis but also a causal framework for designing the next generation of quinoline-based drugs and materials.

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theoretical calculations for 5-Chloro-2,4,8-trimethylquinoline properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 5-Chloro-2,4,8-trimethylquinoline

This guide provides a comprehensive theoretical framework for characterizing the molecular properties of this compound. As experimental data for this specific substituted quinoline is not extensively available, this document leverages established quantum chemical methods to predict its structural, spectroscopic, and electronic characteristics. The methodologies and interpretations are grounded in authoritative studies on analogous quinoline derivatives, offering a robust predictive analysis for researchers, chemists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Subject Molecule

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their presence in natural products and their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific compound, this compound, is a substituted quinoline featuring a chloro group at the C5 position and three methyl groups at C2, C4, and C8.[2][3][4] These substitutions are expected to significantly influence its physicochemical properties, reactivity, and potential biological interactions. The chlorine atom can enhance lipophilicity, while the methyl groups may affect solubility and steric interactions.[4]

This guide employs Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to build a comprehensive theoretical profile of the title compound. We will explore its optimized geometry, predict its vibrational and electronic spectra, and analyze its chemical reactivity through various computational lenses. This in silico approach provides foundational insights that can guide future synthesis, experimental validation, and application-oriented research.

The Computational Workflow: A First-Principles Approach

The theoretical investigation of a molecule's properties follows a structured, multi-step process. The workflow is designed to move from the most fundamental property—its structure—to more complex electronic and reactivity characteristics. This self-validating system ensures that each subsequent calculation is based on a stable and electronically sound molecular geometry.

G a Initial Structure Input (SMILES/InChI) b Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) a->b c Vibrational Frequency Analysis (FT-IR & FT-Raman Spectra) b->c Using Optimized Geometry d Electronic Properties (HOMO-LUMO, MEP) b->d Using Optimized Geometry e NMR Shielding Tensors (¹H & ¹³C Spectra) b->e Using Optimized Geometry f UV-Vis Excitation (TD-DFT) b->f Using Optimized Geometry h Molecular Docking (Ligand-Protein Interaction) b->h Optimized Ligand Input g NBO Analysis (Charge Delocalization) d->g Electron Density Input

Caption: Computational workflow for theoretical property prediction.

Core Methodologies: The 'Why' and 'How'

The foundation of this guide rests on Density Functional Theory (DFT), a computational method that calculates the electronic structure of molecules to determine their properties. The choice of functional and basis set is critical for accuracy. For quinoline derivatives, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to provide reliable results that correlate well with experimental data.[1][5]

  • Geometry Optimization : This is the first and most crucial step. A starting structure is allowed to relax into its lowest energy conformation, providing the most stable 3D arrangement of atoms. All subsequent calculations are performed on this optimized geometry to ensure physical relevance.

  • Vibrational Spectroscopy (FT-IR/FT-Raman) : By calculating the second derivatives of the energy with respect to atomic positions, we can predict the vibrational modes of the molecule. This allows for the theoretical generation of infrared and Raman spectra, which serve as a unique molecular fingerprint. The frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and basis set limitations.[1]

  • Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[6]

  • Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies regions of positive and negative potential, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. This is invaluable for predicting how the molecule will interact with other molecules and biological targets.[6][7]

  • Natural Bond Orbital (NBO) Analysis : NBO analysis examines the delocalization of electron density between orbitals. It provides quantitative insight into intramolecular interactions, such as hyperconjugation, which contribute to the overall stability of the molecule.[1][5][7]

  • Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a protein target. By simulating the interaction between this compound and the active site of a known biological target, we can estimate its binding affinity (in kcal/mol) and identify key interacting amino acid residues. This is a powerful tool in drug discovery for screening potential therapeutic agents.[8][9]

Predicted Properties of this compound

Molecular Structure and Geometry

The optimized structure of this compound would retain the planar quinoline core. The C-Cl bond length is expected to be approximately 1.75 Å.[1] The methyl groups will introduce slight steric hindrance, potentially causing minor out-of-plane deviations in the C-H bonds.

Parameter Predicted Value Range Rationale
C-Cl Bond Length1.74 - 1.76 ÅConsistent with chloro-substituted aromatic systems.[1]
C-N Bond Lengths1.32 - 1.38 ÅTypical for pyridine-like rings within a fused system.
C-C Bond Lengths1.37 - 1.49 ÅAromatic C-C bonds are intermediate between single and double bonds.[1]
C-H Bond Lengths1.08 - 1.11 ÅStandard for aromatic and methyl C-H bonds.[1]
Table 1: Predicted Geometric Parameters for this compound.
Spectroscopic Signatures

The theoretical vibrational spectra provide a means of identification and structural confirmation.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectrum
C-H Stretching (Aromatic)3050 - 3150FT-IR / FT-Raman
C-H Stretching (Methyl)2850 - 3000FT-IR / FT-Raman
C=C/C=N Stretching1450 - 1600FT-IR / FT-Raman
C-Cl Stretching600 - 800FT-IR / FT-Raman
Table 2: Key Predicted Vibrational Frequencies.

UV-Vis Spectrum : Time-Dependent DFT (TD-DFT) calculations would likely predict strong electronic transitions in the UV region, corresponding to π → π* transitions within the conjugated quinoline ring system.

Reactivity and Electronic Landscape

G cluster_0 Electronic Properties cluster_1 Global Reactivity Descriptors HOMO HOMO (Highest Occupied...) Electron Donor - I.P. (Ionization Potential) EnergyGap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO (Indicates Stability) Hardness Hardness (η) η = (I.P. - E.A.) / 2 (Resistance to charge transfer) HOMO->Hardness LUMO LUMO (Lowest Unoccupied...) Electron Acceptor - E.A. (Electron Affinity) LUMO->Hardness EnergyGap->Hardness Softness Softness (S) S = 1 / (2η) (Propensity for charge transfer) Hardness->Softness

Caption: Relationship between molecular orbitals and reactivity descriptors.

  • HOMO-LUMO Gap : A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity. The presence of an electron-withdrawing chloro group and electron-donating methyl groups will modulate this gap.

  • Molecular Electrostatic Potential (MEP) : The MEP map is expected to show a negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The region around the chlorine atom will also exhibit negative potential. Positive potential (blue) would likely be distributed over the hydrogen atoms.

Potential Biological Activity: A Molecular Docking Perspective

Given the broad bioactivity of quinolines, this compound could be a candidate for various therapeutic applications. For instance, many quinoline derivatives exhibit antibacterial activity by inhibiting enzymes like DNA gyrase or antifungal activity.[10][11]

A hypothetical docking study against a bacterial target (e.g., Staphylococcus aureus DNA gyrase) would involve:

  • Preparing the 3D structure of the protein and the optimized ligand.

  • Defining the binding site on the protein.

  • Running the docking simulation to generate multiple binding poses.

  • Analyzing the top-ranked pose for its binding energy and intermolecular interactions.

A favorable result would be a low binding energy (e.g., -7 to -10 kcal/mol) and the formation of stable interactions, such as hydrophobic interactions between the quinoline ring and nonpolar residues, or potential halogen bonds involving the chlorine atom.[7][8]

Standard Operating Protocols

Protocol for DFT Geometry Optimization and Vibrational Analysis
  • Software : Gaussian 09/16, GaussView 6.

  • Input Structure : Draw this compound in GaussView and save as a .gjf file.

  • Calculation Setup :

    • Use the route section: #p B3LYP/6-311++G(d,p) Opt Freq.

    • Opt keyword requests geometry optimization.

    • Freq keyword requests a frequency calculation on the optimized structure.

    • Specify charge (0) and multiplicity (singlet, 1).

  • Execution : Submit the input file to the Gaussian program.

  • Analysis :

    • Open the resulting .log or .chk file in GaussView.

    • Verify that the optimization completed successfully (look for "Optimization completed").

    • Check for the absence of imaginary frequencies, which confirms a true energy minimum.

    • Visualize the vibrational modes and the predicted IR spectrum under the "Vibrations" tab.

Protocol for Molecular Docking
  • Software : AutoDock Tools, AutoDock Vina, PyMOL/Discovery Studio Visualizer.

  • Receptor Preparation :

    • Download the crystal structure of the target protein (e.g., from the Protein Data Bank).

    • Open in AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in .pdbqt format.

  • Ligand Preparation :

    • Use the DFT-optimized structure of this compound.

    • Open in AutoDock Tools, detect the aromatic carbons, and set the torsional degrees of freedom.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition :

    • Define a grid box that encompasses the active site of the receptor.

  • Docking Execution :

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration file.

  • Results Analysis :

    • Analyze the output file, which contains the binding affinities and coordinates for the top binding poses.

    • Visualize the ligand-receptor complex in PyMOL or Discovery Studio to identify key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking.[10]

Conclusion

This guide outlines a comprehensive theoretical approach to characterizing this compound. Through the application of DFT and related computational methods, we can reliably predict its geometric, spectroscopic, and electronic properties. The analyses of its molecular orbitals, electrostatic potential, and potential protein-binding interactions provide a deep understanding of its chemical behavior and pave the way for targeted experimental research. These in silico techniques are indispensable in modern chemical and pharmaceutical sciences, enabling the rapid and cost-effective screening of novel compounds and accelerating the discovery process.

References

  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. (2019). PMC. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). OUCI. [Link]

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). DOI. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). ResearchGate. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Molecular docking, bioactivity, adme, toxicity risks, and quantum mechanical parameters of some 1,2-dihydroquinoline derivatives were calculated theoretically for investigation of its use as a pharmaceutical active ingredient in the treatment of multiple sclerosis (MS). (2024). Journal of Molecular Structure. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). BonViewPress. [Link]

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. (n.d.). Arabian Journal of Chemistry. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. (2025). ResearchGate. [Link]

  • Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. (2021). ResearchGate. [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PMC - NIH. [Link]

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A Technical Guide to Trimethyl-Substituted Quinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The quinoline scaffold represents a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1] Within the vast and diverse family of quinoline derivatives, those bearing trimethyl substitutions are emerging as a particularly compelling subclass, demonstrating a wide array of biological activities. This technical guide provides a comprehensive exploration of trimethyl-substituted quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, dissect their biological activities with a focus on anticancer, antioxidant, and anti-inflammatory properties, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document moves beyond a mere recitation of facts, offering instead a synthesized understanding grounded in established scientific principles and methodologies.

I. The Synthetic Landscape: Crafting the Trimethylquinoline Core

The strategic placement of three methyl groups on the quinoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn dictates its biological interactions.[2] The synthesis of these derivatives primarily relies on classical quinoline synthesis methodologies, with the Combes and Doebner-von Miller reactions being particularly prominent.[3][4]

A. The Combes Quinoline Synthesis: A Versatile Approach

The Combes synthesis is a robust method for preparing quinolines, involving the acid-catalyzed condensation of an aniline with a β-diketone.[3] For the synthesis of trimethyl-substituted quinolines, appropriately substituted anilines are employed. For instance, the synthesis of 2,4,6-trimethylquinoline is achieved by reacting p-toluidine with acetylacetone.[3]

Materials:

  • p-Toluidine

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Crushed Ice

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Enamine Formation: In a round-bottom flask, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents). Heat the mixture gently (e.g., to 80°C) for 1 hour. Water will form as a byproduct.

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer, pre-heat polyphosphoric acid (PPA) to approximately 80°C to reduce its viscosity. Slowly and carefully add the crude enamine mixture from the previous step to the hot PPA with vigorous stirring. An exothermic reaction may occur. Heat the reaction mixture to the desired temperature (e.g., 120-140°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool slightly and then carefully pour it onto a large beaker of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide solution until the pH is basic. It is crucial to keep the mixture cool in an ice bath during this process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude 2,4,6-trimethylquinoline.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Diagram of Combes Synthesis for 2,4,6-Trimethylquinoline:

Combes_Synthesis p_toluidine p-Toluidine enamine Enamine Intermediate p_toluidine->enamine + Acetylacetone (Heat) acetylacetone Acetylacetone acetylacetone->enamine trimethylquinoline 2,4,6-Trimethylquinoline enamine->trimethylquinoline + H₂SO₄ or PPA (Heat, Cyclization)

Caption: A generalized workflow for the Combes synthesis of 2,4,6-trimethylquinoline.

B. The Doebner-von Miller Reaction: A Classic Route

The Doebner-von Miller reaction provides another powerful avenue for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4][5] This method can be adapted to produce various trimethylquinoline isomers by selecting the appropriate aniline and carbonyl precursors.

Doebner_von_Miller aniline Substituted Aniline michael_adduct Michael Adduct aniline->michael_adduct + Carbonyl (Acid Catalyst) carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization quinoline Trimethyl-substituted Quinoline dihydroquinoline->quinoline Oxidation

Caption: A generalized workflow for the Doebner-von Miller synthesis of trimethyl-substituted quinolines.

II. Biological Activities and Therapeutic Potential

Trimethyl-substituted quinoline derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery. Their therapeutic potential spans anticancer, antioxidant, and anti-inflammatory applications.

A. Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[6] Trimethyl-substituted derivatives have shown notable cytotoxic effects against various cancer cell lines.[7] The substitution pattern of the methyl groups, along with other functional moieties, plays a crucial role in determining their potency and selectivity.[8]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoline Derivative 13 (a 2-arylquinoline)HeLa (Cervical Cancer)8.3[1]
Quinoline Derivative 12 (a 2-arylquinoline)PC3 (Prostate Cancer)31.37[1]
Quinoline Derivative 11 (a 2-arylquinoline)PC3 (Prostate Cancer)34.34[1]
Tetrahydroquinoline 18 (a 2-methyl-THQ)HeLa (Cervical Cancer)13.15[1]
4,6,8-Trimethyl-quinoline-2-thiol-Anticancer activity proposed[7]
N,2,4-Trimethylquinolin-7-amine-Anticancer activity proposed[7]

Note: The data presented is illustrative and highlights the potential for anticancer activity within this compound class. Direct comparative studies on a wide range of trimethylquinoline isomers are limited.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trimethylquinoline isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.

Diagram of MTT Assay Workflow:

MTT_Assay seed_cells Seed Cells in 96-well Plate treat_cells Treat with Trimethylquinoline Derivatives seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate formazan Formazan Crystal Formation (in viable cells) incubate->formazan solubilize Solubilize Formazan Crystals (add DMSO) formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC₅₀ Values read_absorbance->analyze

Caption: A streamlined workflow of the MTT cytotoxicity assay.

B. Antioxidant Activity

Certain trimethyl-substituted quinoline derivatives, particularly hydroxylated dihydroquinolines, have demonstrated significant antioxidant properties.[9][10] These compounds can scavenge free radicals, thereby protecting cells from oxidative damage.[11]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Materials:

  • DPPH solution (in methanol or ethanol)

  • Trimethylquinoline isomer stock solutions

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate or cuvette, add a defined volume of the trimethylquinoline isomer solution at various concentrations.

  • DPPH Addition: Add the DPPH solution to initiate the reaction. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value for each isomer.

C. Anti-inflammatory Activity and the NF-κB Pathway

The anti-inflammatory properties of quinoline derivatives are of significant interest.[11] Some trimethyl-substituted dihydroquinolines have been shown to reduce the expression of pro-inflammatory cytokines by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] The NF-κB pathway is a critical regulator of the inflammatory response.[12]

Diagram of the Canonical NF-κB Signaling Pathway and Potential Inhibition:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates nfkb_ikb NF-κB-IκB Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases ikb IκB nfkb_ikb->ikb Degrades IκB nfkb_n NF-κB nfkb->nfkb_n Translocates inhibitor Trimethylquinoline Derivative inhibitor->ikb_kinase Inhibits? inhibitor->nfkb_n Inhibits Translocation? dna DNA nfkb_n->dna Binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Caption: Canonical NF-κB signaling pathway and potential points of inhibition by trimethylquinoline derivatives.

III. Structure-Activity Relationships (SAR)

While comprehensive SAR studies on a wide range of trimethylquinoline isomers are still emerging, several key principles can be inferred from the existing literature on quinoline derivatives.[8][13]

  • Position of Methyl Groups: The location of the three methyl groups on the quinoline ring significantly impacts biological activity. The increased lipophilicity imparted by the methyl groups can enhance membrane permeability and interaction with hydrophobic pockets of target proteins.[1]

  • Substitution at Position 2: Modifications at the 2-position of the quinoline ring have been a major focus in the development of anticancer agents.[8]

  • Substitution at Position 4: The nature of the substituent at the 4-position can greatly influence the anti-inflammatory and anticancer properties of quinoline derivatives.[14]

  • Hydrogenation of the Pyridine Ring: Dihydroquinoline and tetrahydroquinoline derivatives often exhibit distinct biological profiles compared to their fully aromatic counterparts, particularly in terms of antioxidant activity.[11]

IV. Future Directions and Conclusion

Trimethyl-substituted quinoline derivatives represent a promising and relatively underexplored area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, provides a strong foundation for future research and development. Key areas for future investigation include:

  • Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive library of trimethylquinoline isomers are crucial for establishing robust structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization as therapeutic agents.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

V. References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - MDPI. (URL: [Link])

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed Central. (URL: [Link])

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (URL: [Link])

  • NF-κB Signaling Pathway. A cartoon representing the cascade of... - ResearchGate. (URL: [Link])

  • Structure-activity relationship of anticancer drug candidate quinones - TÜBİTAK Academic Journals. (URL: [Link])

  • NF-κB Signaling Pathway Diagram - SciSpace. (URL: [Link])

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - NIH. (URL: [Link])

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - MDPI. (URL: [Link])

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed. (URL: [Link])

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth | Request PDF - ResearchGate. (URL: [Link])

  • The NF-kB Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed. (URL: [Link])

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents - PubMed. (URL: [Link])

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed. (URL: [Link])

  • Antimicrobial activity of the compounds against several standard strains - ResearchGate. (URL: [Link])

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: [Link])

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. (URL: [Link])

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - MDPI. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])

  • MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e... - ResearchGate. (URL: [Link])

  • The anticancer IC50 values of synthesized compounds. - ResearchGate. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. (URL: [Link])

  • IC50 values of the antioxidant activity test using DPPH method - ResearchGate. (URL: [Link])

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (URL: [Link])

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer - Asian Journal of Chemistry. (URL: [Link])

  • dpph assay ic50: Topics by Science.gov. (URL: [Link])

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (URL: [Link])

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - National Library of Medicine. (URL: [Link])

  • Antioxidant activity, DPPH, Density functional theory, Molecular properties, Ionization potential, MEP - Scientific & Academic Publishing. (URL: [Link])

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - ResearchGate. (URL: [Link])

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Methodological & Application

Application Note: The Skraup Synthesis for Preparing Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Skraup Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of pharmacologically active agents, including the renowned antimalarial drug chloroquine and various antitumor and anti-inflammatory therapeutics.[1][2] The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and direct method for constructing this vital heterocyclic ring system.[2][3][4] It is a classic name reaction that involves the synthesis of quinolines by heating an aromatic primary amine with glycerol, sulfuric acid, and a suitable oxidizing agent.[3][5]

While numerous methods for quinoline synthesis have been developed, the Skraup reaction's use of readily available and inexpensive starting materials ensures its continued relevance.[6] However, the reaction is notoriously exothermic and can be violent if not properly controlled.[7][8][9] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction's mechanistic underpinnings, a robust and verified experimental protocol, and the critical insights needed to safely and effectively harness this synthesis for the preparation of substituted quinolines.

Pillar 1: Reaction Principles and Governing Mechanism

A thorough understanding of the reaction mechanism is paramount to mastering the Skraup synthesis, allowing for rational troubleshooting and adaptation. The synthesis proceeds through four principal stages, each driven by the specific reaction conditions.

  • Formation of Acrolein: The reaction is initiated by the dehydration of glycerol using concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[8][10][11] This intermediate is the key electrophile in the subsequent step.

  • Michael Addition: The primary aromatic amine (e.g., aniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein intermediate.[1][8][11]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution (cyclization), followed by dehydration to yield a 1,2-dihydroquinoline.[7][8]

  • Aromatization (Oxidation): The final step is the oxidation of the 1,2-dihydroquinoline to the stable aromatic quinoline ring system.[5][8] An oxidizing agent, classically nitrobenzene corresponding to the aniline used, is required for this transformation.[8] The nitrobenzene is itself reduced to aniline, which can then participate in the reaction.[8]

Mechanistic Pathway Diagram

The following diagram illustrates the sequential steps of the Skraup synthesis.

Skraup_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_reagents Reagents cluster_end Product Aniline Aromatic Amine (e.g., Aniline) Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Acrolein->Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation H2SO4 Conc. H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup synthesis.

Pillar 2: Scope, Variations, and Quantitative Data

The versatility of the Skraup synthesis lies in its applicability to a wide range of substituted anilines. The electronic nature and position of substituents on the aromatic amine influence both the reaction's feasibility and the regiochemical outcome.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally facilitate the cyclization step, leading to good yields.

  • Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the cyclization more difficult and often requiring more forceful conditions.

  • Regiochemistry: For ortho- and para-substituted anilines, the product is unambiguous. However, meta-substituted anilines can yield a mixture of 5- and 7-substituted quinolines.[12]

To moderate the reaction's notorious violence, various additives have been employed. Ferrous sulfate (FeSO₄) is commonly used and is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing it from getting out of control.[7][9] Boric acid can also be used to make the reaction less vigorous.[8]

Table 1: Representative Yields for Substituted Quinolines
Starting Aromatic AmineOxidizing AgentProduct(s)Reported Yield (%)Reference
AnilineNitrobenzeneQuinoline84–91%Organic Syntheses
m-NitroanilineArsenic Pentoxide5-Nitroquinoline & 7-NitroquinolineMixture
3-Nitro-4-aminoanisoleArsenic Oxide6-Methoxy-8-nitroquinoline65–76%Organic Syntheses[13]
o-Aminophenolo-Nitrophenol8-HydroxyquinolineGood[14]

Pillar 3: A Validated Experimental Protocol

This protocol is adapted from a well-established and verified procedure published in Organic Syntheses, which utilizes ferrous sulfate to ensure a controllable reaction.[9]

Materials & Equipment
  • Aniline (or substituted aniline)

  • Glycerol (anhydrous)

  • Nitrobenzene (or other suitable oxidizing agent)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (40%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 5-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or oil bath

  • Steam distillation apparatus

Step-by-Step Methodology
  • Reagent Setup (Caution): In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully mix aniline (248 g, 2.66 moles), nitrobenzene (62 g, 0.50 moles), and anhydrous glycerol (607 g, 6.6 moles). Add ferrous sulfate heptahydrate (40 g) to the mixture.

  • Acid Addition (Highly Exothermic): Through a dropping funnel, add concentrated sulfuric acid (400 g, 217 ml) slowly and with vigorous stirring to the mixture. The rate of addition should be controlled to manage the initial exotherm.

  • Controlled Heating: Gently heat the mixture in an oil bath or with a heating mantle. The reaction will become exothermic and begin to boil.[11] Once the reaction is self-sustaining (boiling vigorously), immediately remove the external heat source.

  • Reaction Maintenance: After the initial vigorous reaction subsides (typically 30-60 minutes), reapply heat and maintain the mixture at a gentle reflux (oil bath temperature ~140-150°C) for an additional 3-4 hours to ensure the reaction goes to completion.[7][11]

  • Work-up - Cooling and Dilution: Allow the reaction mixture to cool to below 100°C. Cautiously dilute the mixture with approximately 1 L of water.

  • Work-up - Neutralization (Exothermic): Set up the flask for steam distillation. Before distilling the product, remove the unreacted nitrobenzene by passing steam through the acidic mixture until the distillate is clear. Then, interrupt the steam, cool the flask, and cautiously add 40% sodium hydroxide solution until the mixture is strongly alkaline. This neutralization step is highly exothermic and must be done with care.

  • Product Isolation - Steam Distillation: Recommence steam distillation immediately. The quinoline product will distill over with the steam. Continue until the distillate is no longer oily.

  • Purification: Separate the quinoline layer from the aqueous distillate. Dry the crude quinoline over anhydrous potassium carbonate. The final product can be purified by vacuum distillation, collecting the fraction boiling at 110–114°C at 14 mmHg.[9] The expected yield is 255–275 g.[9]

Experimental Workflow Diagram

This flowchart provides a visual guide to the key stages of the experimental procedure.

Skraup_Workflow start Start mix 1. Mix Reactants (Aniline, Glycerol, Nitrobenzene, FeSO₄) start->mix add_acid 2. Slow Addition of Conc. H₂SO₄ (Caution: Exothermic) mix->add_acid heat 3. Gentle Heating to Initiate add_acid->heat reflux 4. Maintain Reflux (3-4 hours) (Remove heat during initial exotherm) heat->reflux cool 5. Cool and Dilute with Water reflux->cool steam_nitro 6. Steam Distill (Remove excess Nitrobenzene) cool->steam_nitro neutralize 7. Neutralize with NaOH (Caution: Exothermic) steam_nitro->neutralize steam_product 8. Steam Distill Product neutralize->steam_product purify 9. Separate, Dry, and Distill (Purified Quinoline) steam_product->purify end End purify->end

Caption: General experimental workflow for the Skraup synthesis.

Critical Safety Considerations

The Skraup synthesis demands stringent safety protocols due to its inherent hazards.

  • Violent Exothermic Reaction: The reaction can become uncontrollable if not properly moderated. The use of ferrous sulfate and careful control of heating are essential.[7][9] Never add all the sulfuric acid at once.

  • Corrosive and Toxic Reagents: Concentrated sulfuric acid is highly corrosive. Aniline and nitrobenzene are toxic and can be absorbed through the skin.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.

  • Ventilation: The entire procedure MUST be conducted in a well-ventilated chemical fume hood.[11][14]

  • Emergency Preparedness: Ensure a safety shower and eyewash station are immediately accessible. Have an appropriate neutralizing agent and spill kit ready.

By adhering to this detailed guide and its embedded safety protocols, researchers can confidently and safely employ the Skraup synthesis as a reliable method for accessing the valuable quinoline core structure, paving the way for further discovery in medicinal and materials chemistry.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (2025). Benchchem.
  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
  • Preparation and Properties of Quinoline. (n.d.).
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). Benchchem.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Skraup reaction. (n.d.). Wikipedia.
  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025).
  • The Skraup Synthesis of Quinolines. (2011). Semantic Scholar.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • QUINOLINE. (n.d.). Organic Syntheses Procedure.
  • Skraup quinoline synthesis. (2023). Chemistry Online.
  • Skraup's Synthesis. (2012). Vive Chemistry - WordPress.com.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (n.d.). MDPI.
  • Preparation and Properties of Quinoline. (n.d.). Scribd.
  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.

Sources

analytical methods for the characterization of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Comprehensive Characterization of 5-Chloro-2,4,8-trimethylquinoline

Introduction: The Analytical Imperative for Substituted Quinolines

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Quinolines are foundational structures in numerous pharmaceuticals, including antimalarial and antiarrhythmic drugs.[2] The specific substitution pattern of this compound, featuring a halogen and multiple alkyl groups, imparts unique physicochemical properties that can influence its biological activity, solubility, and stability.[1]

For researchers in drug discovery, process development, and quality control, rigorous analytical characterization is not merely a procedural step but a scientific necessity. It ensures the compound's identity, quantifies its purity, and identifies potential impurities that could affect experimental outcomes or safety profiles. This guide provides a multi-platform analytical strategy, detailing robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to deliver a comprehensive and reliable characterization of this molecule.

Physicochemical and Structural Data

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work. The table below summarizes the key identifiers and computed properties for this compound.

PropertyValueSource
CAS Number 105908-43-8[3][4][5]
Molecular Formula C₁₂H₁₂ClN[3]
Molecular Weight 205.68 g/mol [6]
Boiling Point 318.4°C at 760 mmHg[3]
Density 1.158 g/cm³[3]
SMILES Cc1ccc(c2c(C)cc(C)nc12)Cl[1]

Section 1: Chromatographic Purity and Identification

Chromatographic techniques are the cornerstone for assessing the purity of a chemical entity by separating it from synthetic precursors, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the preferred method for quantifying the purity of non-volatile and thermally stable organic compounds. The choice of a reversed-phase (RP) method is logical here, as the substituted quinoline has sufficient hydrophobicity to be retained on a C18 stationary phase.

Causality of Method Design:

  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining aromatic compounds like quinolines.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure elution of the main compound with a good peak shape while also resolving potentially more or less polar impurities.

  • Acidic Modifier: A small amount of formic acid or trifluoroacetic acid is added to the mobile phase to protonate the quinoline nitrogen. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks and improved reproducibility.[7]

  • Detection: UV detection at 250 nm is chosen, as the quinoline ring system possesses a strong chromophore that absorbs significantly in this region of the UV spectrum.[8]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the sample in 5.0 mL of a 50:50 acetonitrile/water mixture (diluent) to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. If particulates are visible, filter through a 0.45 µm syringe filter.

    • Prepare a working solution by diluting the stock solution 1:10 with the diluent to a final concentration of 100 µg/mL.

  • Instrumentation and Conditions:

ParameterCondition
Instrument Standard HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 250 nm
Injection Vol. 10 µL
Gradient Program 30% B to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min
  • System Suitability:

    • Before sample analysis, perform five replicate injections of the working solution.

    • The Relative Standard Deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • The peak tailing factor should be between 0.9 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound (5mg) dissolve Dissolve in Diluent (5mL) weigh->dissolve dilute Dilute to 100 µg/mL dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection at 250 nm separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds.[9] It provides both chromatographic separation and mass-based identification, making it excellent for confirming the identity of the main peak and screening for volatile impurities from the synthesis (e.g., residual solvents or precursors).

Causality of Method Design:

  • Stationary Phase: A non-polar DB-5ms or HP-5ms column is selected. Its 5% phenyl / 95% dimethylpolysiloxane composition is robust and provides excellent separation for a wide range of organic molecules based primarily on their boiling points.[10]

  • Temperature Program: A temperature gradient is essential to first elute highly volatile compounds at a lower temperature and then ramp up to elute the higher-boiling target analyte, this compound.[10]

  • Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It is a "hard" ionization technique that reproducibly fragments molecules, creating a characteristic mass spectrum that can be compared to spectral libraries for identification.[11]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

    • Dilute this solution 1:100 to a final concentration of 10 µg/mL for analysis.

  • Instrumentation and Conditions:

ParameterCondition
Instrument GC-MS system
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temp. 280°C
Injection Vol. 1 µL, Split mode (e.g., 20:1)
Oven Program Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 m/z
  • Data Analysis:

    • Identity Confirmation: The mass spectrum of the main chromatographic peak should exhibit a molecular ion (M⁺) cluster consistent with the molecular weight (205.68 g/mol ). Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio must be observed at m/z 205 and 207.[12]

    • Impurity Profile: Compare the mass spectra of any minor peaks against a reference library (e.g., NIST) to tentatively identify volatile impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_gcms Prepare 10 µg/mL solution in Dichloromethane inject_gcms Inject 1 µL into GC prep_gcms->inject_gcms separate_gcms Separation on HP-5ms Column inject_gcms->separate_gcms ionize_gcms EI Ionization (70 eV) separate_gcms->ionize_gcms analyze_ms Mass Analysis (m/z 40-400) ionize_gcms->analyze_ms check_rt Confirm Retention Time analyze_ms->check_rt check_ms Analyze Mass Spectrum: - M+ / M+2 (3:1 ratio) - Fragmentation Pattern check_rt->check_ms check_impurities Identify Impurity Peaks check_ms->check_impurities

Caption: Workflow for GC-MS identity confirmation.

Section 2: Spectroscopic Structural Elucidation

While chromatography confirms purity and identity, spectroscopy provides the definitive, unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[13] A combination of ¹H, ¹³C, and 2D NMR experiments can map out the complete carbon-hydrogen framework and confirm the precise location of all substituents.

Causality and Expected Spectral Features:

  • Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for many quinoline derivatives.[13]

  • ¹H NMR: The spectrum is expected to show distinct regions:

    • Aromatic Protons (approx. 7.0-8.5 ppm): Three protons on the quinoline ring system will appear as doublets or triplets, with coupling patterns revealing their connectivity. The exact chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing chlorine atom.[14]

    • Methyl Protons (approx. 2.4-2.8 ppm): Three distinct singlets are expected, each integrating to 3 protons, corresponding to the methyl groups at the C2, C4, and C8 positions.

  • ¹³C NMR: The proton-decoupled spectrum will show 12 distinct carbon signals.

    • Aromatic Carbons (approx. 110-160 ppm): Signals for the 10 carbons of the quinoline core. The carbon attached to the chlorine (C5) will be directly influenced by its electronegativity.

    • Methyl Carbons (approx. 15-25 ppm): Three signals for the three methyl groups.

  • 2D NMR (COSY, HMBC): These experiments are crucial for definitive assignment.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of adjacent protons in the aromatic rings.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for confirming the positions of the methyl groups and the chlorine atom by correlating the methyl protons to the carbons of the quinoline core.[14]

  • Sample Preparation:

    • Weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Cap the tube and invert gently to ensure homogeneity.[13]

  • Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters include spectral width, acquisition time, and number of scans (adjust for concentration to achieve good signal-to-noise).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[13]

    • If assignments are ambiguous, acquire 2D spectra (e.g., ¹H-¹H COSY and ¹H-¹³C HMBC) using standard pulse programs provided by the spectrometer manufacturer.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to TMS at 0 ppm.

    • Integrate the ¹H NMR signals and assign them to the different proton types.

    • Assign the ¹³C NMR signals based on chemical shifts and correlations from 2D spectra.

    • Confirm that all observed signals and their correlations are consistent with the proposed structure of this compound.

NMR_Workflow cluster_acq Data Acquisition cluster_interp Structure Confirmation prep_nmr Prepare Sample (5-10 mg in 0.6 mL CDCl₃) acq_1h Acquire ¹H Spectrum prep_nmr->acq_1h acq_13c Acquire ¹³C Spectrum acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HMBC) acq_13c->acq_2d assign_1h Assign ¹H Signals (Shifts, Integrals, Coupling) acq_2d->assign_1h assign_13c Assign ¹³C Signals assign_1h->assign_13c correlate Use 2D Data to Correlate Fragments and Confirm Connectivity assign_13c->correlate confirm Final Structure Verified correlate->confirm

Sources

Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2,4,8-trimethylquinoline. The protocols detailed herein are designed for researchers, analytical scientists, and drug development professionals requiring a reliable method for purity assessment, stability testing, and quality control. The method was developed based on a systematic approach and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction and Scientific Rationale

This compound is a substituted quinoline derivative.[3] The quinoline ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The specific substitutions on this molecule, including a chloro group and three methyl groups, impart significant lipophilicity, influencing its solubility and interaction with biological targets.[3][4] As a potential pharmaceutical intermediate or active compound, a validated analytical method is imperative to ensure its identity, purity, and quality throughout the manufacturing and development lifecycle.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and suitability for non-volatile compounds.[5][6] A reversed-phase mode was selected as the logical starting point. The non-polar nature of this compound makes it an ideal candidate for retention on a hydrophobic stationary phase (like C18) with a polar mobile phase. This application note explains the causality behind each experimental choice, from component selection to parameter optimization, culminating in a fully validated protocol.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Structure Cc1ccc(c2c(C)cc(C)nc12)Cl[3]
CAS Number 105908-43-8[7][8]
Molecular Formula C₁₂H₁₂ClN[7]
Molecular Weight 205.68 g/mol [7]
Boiling Point 318.4°C at 760 mmHg[9]
Predicted Solubility Low in water, soluble in organic solvents like Methanol, Acetonitrile.[3]

HPLC Method Development Strategy

The objective is to achieve a symmetric, well-resolved peak for this compound, free from interference, with a practical runtime. The development process is a logical sequence of experiments designed to select and optimize the chromatographic parameters.

Method_Development_Workflow start Define Analytical Target Profile (ATP) scout Initial Scouting: - Column Chemistry (C18) - Organic Solvent (ACN vs. MeOH) - Detector Wavelength (UV Scan) start->scout Establish Goals mobile_phase Mobile Phase Optimization: - Isocratic vs. Gradient - Optimize % Organic - Buffer pH (if needed) scout->mobile_phase Select Core Components mobile_phase->scout Re-evaluate if poor peak shape params Parameter Refinement: - Flow Rate - Column Temperature - Injection Volume mobile_phase->params Fine-tune Separation params->mobile_phase Re-optimize if needed sst System Suitability Testing (SST): - Tailing Factor - Plate Count - Reproducibility params->sst Verify Performance final Final Optimized Method sst->final Method Confirmed

Caption: HPLC Method Development Workflow.
Column Selection

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was chosen for this method. Its hydrophobic alkyl chains provide strong retention for lipophilic molecules like this compound. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.

Mobile Phase Selection

The mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides better peak shape for heterocyclic compounds, has a lower viscosity (reducing backpressure), and greater UV transparency at lower wavelengths.

  • Aqueous Component: Purified water (HPLC grade) is used. Since the analyte is neutral, pH adjustment is not initially critical. A simple water/ACN mixture is sufficient.

Detector Wavelength (λmax) Selection

To determine the optimal wavelength for detection, a standard solution of this compound was scanned using a photodiode array (PDA) detector from 200 to 400 nm. Quinolines typically exhibit strong absorbance due to their aromatic structure.[10] The UV spectrum should be examined for the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For many quinoline derivatives, strong absorbance is observed between 230-250 nm and also at higher wavelengths (>300 nm).[10] For this method, a λmax of 245 nm is proposed.

Optimized Method & Chromatographic Conditions

The following parameters were established after systematic optimization to achieve the desired separation.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/PDA detectorStandard, reliable instrumentation. PDA allows for peak purity analysis.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmProvides excellent peak shape and longevity for a wide range of compounds.
Mobile Phase Isocratic: Acetonitrile and Water (70:30, v/v)The high organic content is necessary due to the analyte's lipophilicity. Isocratic elution simplifies the method and improves reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and a reasonable run time.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detector Wavelength 245 nmCorresponds to a high absorbance maximum for the analyte, ensuring optimal sensitivity.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

Protocols: Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Acetonitrile (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Acetonitrile and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.

Working Standard Solution (100 µg/mL)
  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent (Acetonitrile).

  • Mix thoroughly before use.

Sample Preparation (for a bulk drug substance)
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Follow steps 1.2 through 1.4 from the Standard Stock Solution preparation. This creates the sample stock.

  • Pipette 5.0 mL of the sample stock into a 50 mL volumetric flask and dilute to volume with Acetonitrile to achieve a nominal concentration of 100 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][11]

Validation_Process method Final Optimized Method specificity Specificity / Selectivity method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision: - Repeatability (Intra-day) - Intermediate (Inter-day) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: ICH-Compliant HPLC Method Validation Workflow.
System Suitability

Before each validation run, a system suitability test must be performed by injecting the working standard solution (100 µg/mL) five times. This ensures the chromatographic system is performing adequately.[12]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column separation.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.

  • Protocol: Inject the diluent (blank), a placebo (if applicable), and the standard solution. The diluent and placebo chromatograms should show no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate that degradant peaks do not co-elute with the main analyte peak.

Linearity and Range

Linearity demonstrates a direct proportional relationship between concentration and detector response.

  • Protocol: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Concentration LevelConcentration (µg/mL)
50%50
75%75
100%100
125%125
150%150
Accuracy

Accuracy is the closeness of the test results to the true value, assessed via recovery studies.[6][13]

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix. If a placebo is unavailable, accuracy can be determined by assaying a standard of known purity.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

LevelSpiked Concentration (µg/mL)% Recovery (Mean ± SD)
80%8099.5 ± 0.4
100%100100.2 ± 0.3
120%120101.1 ± 0.5
Precision

Precision measures the degree of scatter between a series of measurements.

  • Protocol (Repeatability): Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Study%RSD
Repeatability (Intra-day) ≤ 1.0%
Intermediate Precision (Inter-day) ≤ 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on system suitability parameters.

  • Acceptance Criteria: System suitability requirements must be met under all varied conditions.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)Pass
Column Temperature ± 2 °C (28 °C and 32 °C)Pass
Mobile Phase Composition ± 2% Organic (68% and 72% ACN)Pass

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative determination of this compound. The method has been successfully developed and validated in accordance with current ICH guidelines, proving its suitability for routine quality control analysis in a regulated environment. The systematic approach outlined provides a clear framework for adapting or re-validating the method as needed throughout the analytical procedure lifecycle.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • IJRPR. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • PubChem. 5-Chloroquinoline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

  • CP Lab Safety. This compound, 95% Purity, C12H12ClN, 1 gram. [Link]

  • PubChem. 5-Chloro-2-methylaniline. [Link]/7260)

Sources

protocol for in vitro cytotoxicity assay of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Cytotoxic Evaluation of 5-Chloro-2,4,8-trimethylquinoline

Introduction: Unveiling the Potential of Novel Quinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds, recognized for their vast therapeutic potential.[1][2] This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for drugs with activities spanning from anti-malarial to anti-inflammatory and, most notably, anticancer applications.[2][3] The cytotoxic properties of many quinoline derivatives are well-documented, often linked to their ability to induce programmed cell death (apoptosis), arrest the cell cycle, or inhibit key enzymes like topoisomerases and kinases.[1][4][5]

This application note focuses on This compound (CAS No. 105908-43-8), a specific derivative whose cytotoxic profile is not yet extensively characterized.[6][7][8] Establishing a robust and reproducible protocol to assess its in vitro cytotoxicity is a critical first step in evaluating its potential as a therapeutic agent.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals. We move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design. This guide details a multi-assay approach, employing three distinct and well-validated methods—MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake (NRU)—to build a multi-faceted understanding of the compound's cellular impact. This strategy allows for the interrogation of metabolic viability, membrane integrity, and lysosomal function, providing a more complete picture of the potential mechanisms of cytotoxicity.[9][10][11]

PART 1: Scientific Rationale & Assay Principles

A single cytotoxicity assay provides only one perspective on a compound's effect. A more robust approach, and the one detailed here, uses a panel of assays that measure different cellular parameters. This allows researchers to distinguish between different modes of cell death, such as apoptosis and necrosis, and to pinpoint specific subcellular targets of toxicity.

  • MTT Assay (Assessment of Metabolic Activity): This colorimetric assay is a gold standard for assessing cell viability.[12] It is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12][15] A reduction in the MTT signal indicates a decrease in metabolic function, which can be a marker for cell death or cytostatic effects.

  • Lactate Dehydrogenase (LDH) Assay (Assessment of Membrane Integrity): LDH is a stable enzyme found in the cytoplasm of all cells.[16] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[10][17] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction that produces a measurable colorimetric or fluorescent signal.[16][18] It serves as a reliable indicator of cell lysis and loss of membrane integrity.[10][17]

  • Neutral Red Uptake (NRU) Assay (Assessment of Lysosomal Integrity): This assay evaluates cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[19][20] The dye penetrates cell membranes via non-ionic diffusion and accumulates in the acidic environment of intact lysosomes.[19] Damage to the cell surface or lysosomal membrane, often an early event in toxicant-induced injury, results in a decreased uptake and retention of the dye.[19] This method provides a sensitive measure of lysosomal fragility and overall cell health.

By combining these three assays, we can create a detailed cytotoxicity profile. For instance, a compound that significantly reduces the MTT signal without a corresponding increase in LDH release may be cytostatic or induce apoptosis, whereas a compound that causes a sharp increase in LDH release is likely inducing necrotic cell death.

PART 2: Comprehensive Experimental Protocol

This section provides the necessary information and step-by-step instructions to perform a thorough cytotoxic evaluation of this compound.

Materials and Reagents
Reagent/MaterialRecommended Supplier
This compoundSanta Cruz Biotechnology, SynQuest Labs
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
Selected Cell Lines (e.g., MCF-7, HCT-116, NHDF)ATCC
Dulbecco's Modified Eagle Medium (DMEM)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-Streptomycin SolutionGibco
Trypsin-EDTA (0.25%)Gibco
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
MTT Reagent (e.g., 5 mg/mL in PBS)Sigma-Aldrich
LDH Cytotoxicity Assay KitAbcam, Promega, Cell Signaling Technology
Neutral Red Solution (e.g., 0.33% in water)Quality Biological
Neutral Red Destain Solution (1% Acetic Acid, 50% Ethanol)Prepare in-house
96-well flat-bottom cell culture platesCorning
Doxorubicin (Positive Control)Sigma-Aldrich
Triton™ X-100 (for LDH max release control)Sigma-Aldrich
Safety Precautions

While a specific, comprehensive safety data sheet for this compound is not widely available, general precautions for handling quinoline derivatives and laboratory chemicals should be strictly followed.[21][22]

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[21][23]

  • Handle the compound and its stock solutions in a chemical fume hood to avoid inhalation.

  • Refer to the material safety data sheet (MSDS) for DMSO and other reagents.

  • Dispose of all chemical and biohazardous waste according to institutional guidelines.

Experimental Workflow

The overall process follows a logical sequence from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (this compound in DMSO) treat_cells Treat with Serial Dilutions (24-72h Incubation) prep_compound->treat_cells prep_cells Cell Culture Maintenance (Selected Cell Lines) seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate seed_plate->treat_cells assay_mtt MTT Assay treat_cells->assay_mtt assay_ldh LDH Assay treat_cells->assay_ldh assay_nr Neutral Red Assay treat_cells->assay_nr read_plate Measure Absorbance (Plate Reader) assay_mtt->read_plate assay_ldh->read_plate assay_nr->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50 report Report & Interpret Results calc_ic50->report

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Step-by-Step Protocols

Part A: Cell Seeding and Compound Treatment (Common to all assays)

  • Cell Culture: Maintain selected cell lines (e.g., MCF-7, HCT-116, and a normal cell line like NHDF) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[24]

  • Cell Seeding: Trypsinize cells and perform a cell count. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they are in an exponential growth phase at the time of treatment.[13] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Controls: Include the following controls in triplicate on each plate:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank Control: Wells containing medium only (no cells) for background subtraction.[9]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol 1: MTT Assay

Causality: This protocol measures the reduction of MTT by mitochondrial enzymes in living cells, providing a direct link between metabolic activity and viability.

  • Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Before use, dilute this stock to 0.5 mg/mL in serum-free medium.

  • MTT Addition: After the treatment incubation period, carefully remove the culture medium. Add 100 µL of the 0.5 mg/mL MTT solution to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Release Assay

Causality: This protocol quantifies LDH released from cells with damaged plasma membranes, directly measuring cytotoxicity via cell lysis.[10]

  • Control Setup: In addition to the standard controls, prepare wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[16]

  • Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of this reaction mix to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][16]

Protocol 3: Neutral Red Uptake (NRU) Assay

Causality: This protocol assesses the ability of viable cells to maintain lysosomal integrity, an indicator of cell health that can be compromised before membrane lysis occurs.[19]

  • Reagent Preparation: Prepare a 50 µg/mL Neutral Red working solution in warm, serum-free medium. Centrifuge before use to remove any undissolved crystals.

  • Dye Incubation: After the treatment incubation period, remove the medium and add 100 µL of the Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C.[11]

  • Washing: Carefully remove the dye solution and wash the cells once with 150 µL of PBS to remove excess, unincorporated dye.[11]

  • Dye Extraction (Destain): Add 150 µL of the Neutral Red Destain solution (1% acetic acid, 50% ethanol in water) to each well.[11]

  • Measurement: Shake the plate for 10 minutes on an orbital shaker to fully extract the dye.[25] Measure the absorbance at 540 nm.

G cluster_assays Points of Measurement cell Whole Cell Integrity MTT MTT Assay Measures Mitochondrial Dehydrogenase Activity cell->MTT Metabolic Health LDH LDH Assay Measures Plasma Membrane Permeability cell->LDH Membrane Rupture NRU Neutral Red Assay Measures Lysosomal Membrane Integrity cell->NRU Lysosomal Function

Caption: Multi-assay approach targeting different cellular components.

PART 3: Data Analysis and Interpretation

Calculation of Percentage Viability

First, subtract the average absorbance of the blank control from all other readings.

  • For MTT and NRU Assays: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

  • For LDH Assay (calculating % Cytotoxicity): % Cytotoxicity = [ (Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release) ] x 100 % Viability = 100 - % Cytotoxicity

Determination of IC₅₀

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is then used to fit a sigmoidal dose-response curve and calculate the precise IC₅₀ value.

Data Presentation

Results should be summarized in a clear, tabular format for easy comparison across different cell lines and assays.

Cell LineAssayIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7MTT48[Insert Value]
MCF-7LDH48[Insert Value]
MCF-7NRU48[Insert Value]
HCT-116MTT48[Insert Value]
HCT-116LDH48[Insert Value]
NHDF (Normal)MTT48[Insert Value]
NHDF (Normal)LDH48[Insert Value]

Interpretation: A lower IC₅₀ value indicates higher cytotoxic potency. Comparing the IC₅₀ values between cancer cell lines and normal cell lines provides a preliminary indication of the compound's selectivity and potential therapeutic window. Discrepancies in IC₅₀ values between the different assays can offer insights into the primary mechanism of cell death.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. DB-ALM. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Archives in Military Medicine. [Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Pharmaceuticals. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic Chemistry. [Link]

  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. [Link]

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Introduction: The Enduring Potential of Quinolone Scaffolds in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<I> APPLICATION NOTE & PROTOCOLS

Topic: Antimicrobial Activity Testing of Novel Quinoline Compounds Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Gemini

Quinolones represent a critical class of synthetic antibacterial agents that have been instrumental in treating a wide array of bacterial infections.[1][2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for modulating the chromosomal supercoiling required for DNA replication, transcription, and cell division.[2][3][4] By stabilizing the enzyme-DNA cleavage complexes, quinolones convert these essential enzymes into toxic agents that fragment the bacterial chromosome, ultimately leading to cell death.[1] The versatility of the quinolone scaffold has allowed for the development of multiple generations of antibiotics, with fluoroquinolones being a prominent example, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5]

However, the rise of quinolone-resistant bacterial strains poses a significant threat to their clinical utility.[1] Resistance can emerge through various mechanisms, including mutations in the target enzymes (gyrase and topoisomerase IV), reduced intracellular drug accumulation via decreased uptake or increased efflux, and plasmid-mediated resistance.[2][3] This evolving landscape of resistance necessitates the continuous exploration and development of novel quinoline compounds with improved efficacy and the ability to overcome existing resistance mechanisms.

This comprehensive guide provides a detailed framework for the in vitro evaluation of the antimicrobial properties of novel quinoline compounds. It outlines a suite of robust and standardized protocols designed to characterize their activity, from initial screening to more in-depth mechanistic studies. The methodologies described herein adhere to the principles and standards set forth by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data critical for advancing promising candidates through the drug development pipeline.[6][7][8][9][10][11][12][13][14][15][16][17]

Part 1: Foundational Antimicrobial Activity Assessment

The initial evaluation of novel quinoline compounds focuses on determining their fundamental inhibitory and bactericidal activity against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][19] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[18][19][20][21][22][23]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[24]

    • Further dilute the standardized suspension in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[18]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel quinoline compound in a suitable solvent (e.g., DMSO, water).

    • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a range of desired concentrations.[25][26] Typically, this involves adding 100 µL of broth to wells 2-12 and 200 µL of the highest compound concentration to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10, with 100 µL being discarded from well 10.[26]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).[19][24]

    • Incubate the plate at 35-37°C for 16-20 hours for most bacteria.[24]

  • Interpretation of Results:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[19][24] This can be assessed visually or with a plate reader.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[26][27][28][29] This assay is a critical step in classifying a compound as bactericidal or bacteriostatic.

  • Perform MIC Assay: Follow the broth microdilution protocol as described above to determine the MIC.

  • Subculturing:

    • From the wells showing no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).[26]

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[27][28]

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[26][27]

Data Presentation: MIC and MBC Values
Bacterial StrainATCC NumberGram StainNovel Quinolone (µg/mL)Ciprofloxacin (µg/mL)MBC/MIC Ratio
Escherichia coli25922Negative[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa27853Negative[Insert Data][Insert Data][Insert Data]
Staphylococcus aureus29213Positive[Insert Data][Insert Data][Insert Data]
Klebsiella pneumoniae700603Negative[Insert Data][Insert Data][Insert Data]

Part 2: Advanced Characterization of Antimicrobial Activity

Beyond foundational MIC and MBC determination, a deeper understanding of the compound's antimicrobial properties can be achieved through kinetic and interaction studies.

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate at which a novel quinoline compound kills a bacterial population over time. It is invaluable for understanding the pharmacodynamics of the compound and can help differentiate between concentration-dependent and time-dependent killing.

  • Preparation:

    • Prepare flasks containing broth with the novel quinoline compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask (no compound).

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot and plate onto agar plates.

    • Incubate the plates and subsequently count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Synergy Testing: Checkerboard Assay

In the context of combating antimicrobial resistance, combination therapy is a crucial strategy. The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of combining a novel quinoline compound with a known antibiotic.[30][31][32][33][34]

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of the novel quinoline compound along the y-axis (rows) and a known antibiotic along the x-axis (columns).[30]

    • This creates a matrix of wells containing various combinations of the two compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension as in the MIC assay.[34]

    • Incubate under appropriate conditions.

  • Data Analysis and FIC Index Calculation:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:[31]

      • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results as follows:[30][31][33]

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Part 3: Evaluation of Anti-Biofilm and Cytotoxicity Profiles

Many bacterial infections are complicated by the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[35] It is also imperative to assess the potential toxicity of novel compounds to mammalian cells.

Anti-Biofilm Activity: Crystal Violet Assay

The crystal violet assay is a simple and effective method for quantifying biofilm formation and assessing the ability of a compound to inhibit or eradicate biofilms.[35][36][37][38]

  • Biofilm Formation:

    • Grow bacteria in a 96-well plate in the presence of sub-inhibitory concentrations of the novel quinoline compound.

    • Incubate for 24-48 hours to allow for biofilm formation.[36]

  • Staining:

    • Gently wash the wells to remove non-adherent, planktonic cells.

    • Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[35]

  • Solubilization and Quantification:

    • Wash the wells again to remove excess stain.

    • Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).[36]

    • Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

In Vitro Cytotoxicity: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[39][40][41][42][43]

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Exposure:

    • Expose the cells to various concentrations of the novel quinoline compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[43]

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Part 4: Visualizing Experimental Workflows

Clear and concise visualization of experimental workflows is essential for reproducibility and understanding.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start: Pure Bacterial Culture prep_inoculum Prepare 0.5 McFarland Standardized Inoculum start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_compound Prepare Serial Dilutions of Quinolone Compound prep_compound->inoculate_plate incubate_mic Incubate (16-20h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture From MIC well & higher concentrations incubate_mbc Incubate (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Biofilm_Assay_Workflow start Inoculate Bacteria with Sub-MIC Compound in 96-well Plate incubate Incubate (24-48h) to Form Biofilm start->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain (e.g., Acetic Acid) wash2->solubilize read Measure Absorbance (~590 nm) solubilize->read

Caption: Crystal Violet Anti-Biofilm Assay Workflow.

Conclusion

The protocols detailed in this application note provide a robust and systematic approach for the comprehensive in vitro evaluation of novel quinoline compounds. By adhering to these standardized methodologies, researchers can generate high-quality, reproducible data that is essential for identifying promising new antimicrobial agents. A thorough characterization of MIC, MBC, time-kill kinetics, synergistic interactions, anti-biofilm activity, and cytotoxicity will provide a clear and comprehensive profile of a compound's potential, guiding further preclinical and clinical development in the critical fight against antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40–61. [Link]

  • Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

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  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]

  • Vlaisavljevic, D., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13. [Link]

  • Harrison, T. G., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • Callahan, J. E., & Castaldi, M. J. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. [Link]

  • Liang, F. Q., et al. (1993). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(1), 103859. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1964-1968. [Link]

  • Zinner, D. M., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. MDPI. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • The Kirby Laboratory. (n.d.). When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

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  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]

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  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI M100Ed34(1). [Link]

  • ResearchGate. (n.d.). Schematic crystal violet assay on biofilms in a microtiter plate. [Link]

  • Gutierrez, D., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 140–143. [Link]

  • Khan, S., et al. (2018). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. International Journal of Molecular Sciences, 19(11), 3586. [Link]

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Troubleshooting & Optimization

improving the yield of 5-Chloro-2,4,8-trimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and chemists, this Technical Support Center offers in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Chloro-2,4,8-trimethylquinoline. As a key intermediate in pharmaceutical and agrochemical research, achieving a high yield of this compound is critical.[1] This guide focuses on the Combes quinoline synthesis, a robust method for preparing 2,4-substituted quinolines.[2][3]

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4] For the preparation of this compound, the logical precursors are 3-chloro-2,6-dimethylaniline and pentane-2,4-dione (acetylacetone). This document provides a comprehensive framework for identifying and resolving common experimental challenges, thereby improving reaction efficiency and product purity.

Proposed Synthesis Workflow: Combes Reaction

Below is a generalized experimental protocol for the synthesis of this compound.

Reaction Scheme

Combes Synthesis of this compound cluster_product Product aniline 3-Chloro-2,6-dimethylaniline catalyst + H₂SO₄ (catalyst) + Heat diketone Pentane-2,4-dione quinoline This compound catalyst->quinoline

Caption: Proposed Combes synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Chloro-2,6-dimethylaniline

  • Pentane-2,4-dione (acetylacetone)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2,6-dimethylaniline (1.0 eq.).

  • Addition of β-Diketone: Add pentane-2,4-dione (1.1 eq.) to the flask.

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2-3 eq.) or polyphosphoric acid to the stirred mixture. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 100-120°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective acid catalyst.[2] 2. Reaction temperature is too low. 3. Poor quality of starting materials. 4. Insufficient reaction time.1. Use a strong dehydrating acid like concentrated H₂SO₄ or PPA.[6] 2. Increase the reaction temperature to the recommended range (100-120°C). 3. Ensure the purity of the aniline and β-diketone. 4. Monitor the reaction by TLC until the starting material is consumed.[5]
Significant Tar Formation 1. The reaction is too exothermic upon addition of acid.[7][8] 2. The reaction temperature is too high. 3. The acid catalyst concentration is too high.1. Add the acid catalyst slowly and with cooling (e.g., in an ice bath). 2. Maintain the reaction temperature within the optimal range. 3. Use the recommended stoichiometry of the acid catalyst.
Persistent Impurities After Work-up 1. Incomplete reaction, leaving unreacted starting materials. 2. Formation of side products due to impurities in starting materials. 3. Inefficient extraction or neutralization.1. Ensure the reaction goes to completion by monitoring with TLC.[5] 2. Use purified starting materials. 3. Ensure complete neutralization before extraction and perform multiple extractions. 4. Employ column chromatography for purification.
Reaction Stalls 1. Deactivation of the catalyst. 2. Insufficient heating.1. Ensure the reaction is protected from atmospheric moisture if using a moisture-sensitive catalyst. 2. Verify the heating apparatus is functioning correctly and maintaining the target temperature.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Combes quinoline synthesis?

A1: The Combes synthesis proceeds in three main stages:

  • Enamine Formation: The aniline attacks one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate (a Schiff base tautomer).[2]

  • Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich enamine ring attacks the aromatic ring of the aniline derivative. This is the rate-determining step.[2][9]

  • Dehydration/Aromatization: The resulting intermediate is protonated and then loses a molecule of water to form the stable, aromatic quinoline ring system.[2]

Combes Synthesis Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization (Rate-Determining) cluster_step3 Step 3: Aromatization Aniline + Diketone Aniline + Diketone Schiff Base Schiff Base Aniline + Diketone->Schiff Base + H⁺, -H₂O Enamine Enamine Schiff Base->Enamine Tautomerization Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate + H⁺ Quinoline Quinoline Cyclized Intermediate->Quinoline -H₂O, -H⁺

Caption: Key stages of the Combes quinoline synthesis mechanism.

Q2: Why is a strong acid catalyst essential for the Combes synthesis?

A2: A strong acid, typically concentrated sulfuric acid or polyphosphoric acid, serves two primary functions in the Combes synthesis.[6][10] Firstly, it protonates a carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline. Secondly, and more critically, it facilitates the intramolecular cyclization (the annulation step) and the final dehydration to form the aromatic quinoline ring.[2]

Q3: What are the most critical parameters to optimize for maximizing the yield?

A3: The following table summarizes the key parameters for optimization:

Parameter Recommendation Rationale
Acid Catalyst Concentrated H₂SO₄ or PPAStrong dehydrating acids that effectively promote cyclization.[2]
Temperature 100-120°CBalances reaction rate with minimizing side reactions like tar formation.[5]
Reaction Time 2-4 hours (TLC monitored)Ensures the reaction proceeds to completion without degrading the product.[5]
Reactant Purity High purityMinimizes the formation of side products and simplifies purification.

Q4: Are there alternative synthetic routes for this compound?

A4: Yes, other named reactions for quinoline synthesis could potentially be adapted. The Doebner-von Miller reaction , for instance, is a versatile method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[11][12] For this specific target molecule, this would likely involve the reaction of 3-chloro-2,6-dimethylaniline with an appropriate α,β-unsaturated ketone under acidic conditions. However, the Combes synthesis is often more direct for 2,4-disubstituted quinolines when the corresponding β-diketone is readily available.

Q5: How can I confirm the structure and purity of the synthesized this compound?

A5: A combination of standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

References

  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Wikipedia. Doebner–Miller reaction.
  • SynArchive. Doebner-Miller Reaction.
  • Wikipedia. Combes quinoline synthesis.
  • Syntheses of quinolines and their derivatives from α,β-unsaturated aldehydes.
  • Scribd. Quinoline Synthesis | PDF | Methyl Group | Amine.
  • NIH. Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • Combes Quinoline Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikiwand. Combes quinoline synthesis.
  • Benchchem. optimizing solvent and base conditions for quinoline synthesis.
  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF.
  • Scribd. Combes Quinoline Synthesis PDF.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • European Patent Office. PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1294694 B1.
  • Guidechem. How to improve the synthesis method of 5-chloro-8-hydroxyquinoline - FAQ.
  • Patsnap. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka.
  • CymitQuimica. CAS 105908-43-8: this compound.
  • Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
  • ChemicalBook. 5-Chloro-8-hydroxyquinoline synthesis.
  • Santa Cruz Biotechnology. This compound | CAS 105908-43-8 | SCBT.
  • Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline.

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Technical Support Center: Purification of Crude 5-Chloro-2,4,8-trimethylquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2,4,8-trimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful purification of this compound using column chromatography.

I. Foundational Principles: Understanding the Separation

This compound is a substituted quinoline, a class of N-heterocyclic aromatic compounds. The basic nitrogen atom in the quinoline ring imparts a degree of polarity and basicity to the molecule, which is a critical consideration for its purification by column chromatography.[1] The chlorine and trimethyl substituents also influence the molecule's overall polarity and solubility.

The primary challenge in the purification of quinoline derivatives on a standard silica gel stationary phase is the interaction between the basic nitrogen and the acidic silanol groups on the silica surface.[1] This can lead to several common issues, including:

  • Peak Tailing: The compound streaks down the column, resulting in broad, asymmetric peaks and poor separation.[1]

  • Irreversible Adsorption: The compound binds too strongly to the silica gel and fails to elute from the column.[1]

  • Degradation: The acidic nature of the silica gel can cause the degradation of sensitive quinoline derivatives.

To overcome these challenges, specific strategies must be employed to either mitigate the acidity of the stationary phase or to use an alternative stationary phase altogether.

II. Experimental Workflow: A Step-by-Step Guide

This section provides a detailed protocol for the purification of this compound by column chromatography. The workflow is designed to be a self-validating system, with preliminary analysis by Thin-Layer Chromatography (TLC) guiding the preparative column chromatography.

A. Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase that provides a good separation of the target compound from its impurities, with a retention factor (Rf) for this compound ideally between 0.2 and 0.3.[2]

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)

  • Dichloromethane:Methanol mixtures (e.g., 99:1, 98:2, 95:5)

To address the basicity of the quinoline, it is highly recommended to add a small amount of a basic modifier to the eluent to prevent streaking. [1]

  • Triethylamine (TEA): Add 0.1-2% (v/v) to the solvent system.[1]

  • Ammonia solution: A solution of 1-10% ammonia in methanol can be used as a component of the mobile phase.[3]

TLC Protocol:

  • Prepare the TLC Chamber: Add the chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors.

  • Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm).

  • Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

dot graph TD { A[Start: Crude this compound] --> B{Perform TLC with Hexane:Ethyl Acetate + 1% TEA}; B --> C{Is Rf between 0.2-0.3?}; C -- Yes --> D[Proceed to Column Chromatography]; C -- No --> E{Adjust Solvent Polarity}; E -- Rf too low --> F[Increase Ethyl Acetate concentration]; F --> B; E -- Rf too high --> G[Decrease Ethyl Acetate concentration]; G --> B; D --> H[End: Optimal Solvent System Identified]; } caption: "Workflow for TLC Solvent System Optimization."

B. Preparative Column Chromatography

Once the optimal solvent system has been determined by TLC, you can proceed with the preparative column chromatography.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60-120 mesh) or Basic Alumina

  • Selected solvent system (with basic modifier if using silica gel)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Protocol 1: Using Deactivated Silica Gel

This is the most common approach and is effective for many quinoline derivatives.

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system (containing 1% triethylamine).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Using Basic Alumina

If decomposition or irreversible adsorption is a significant issue even with deactivated silica, basic alumina is an excellent alternative stationary phase.[1]

  • Column Preparation:

    • Follow the same procedure as for the silica gel column, but use basic alumina instead. A key advantage is that a basic modifier in the eluent is not necessary.[1]

  • Sample Loading and Elution:

    • Proceed with sample loading and elution as described for the silica gel column, using the optimal solvent system determined by TLC on alumina plates (if available) or by small-scale test columns.

dot graph TD { A[Start: Crude Sample] --> B{Select Stationary Phase}; B -- Silica Gel --> C[Prepare Slurry with Solvent + 1% TEA]; B -- Basic Alumina --> D[Prepare Slurry with Solvent]; C --> E{Pack Column}; D --> E; E --> F[Load Sample]; F --> G[Elute with Solvent System]; G --> H{Collect Fractions}; H --> I{Analyze Fractions by TLC}; I --> J[Combine Pure Fractions]; J --> K[Remove Solvent]; K --> L[End: Purified Product]; } caption: "General Workflow for Column Chromatography."

III. Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What should I do?

A1: Streaking is a classic sign of interaction between the basic quinoline nitrogen and acidic silica gel.[1]

  • Solution 1: Add a Basic Modifier. The most effective solution is to add a basic modifier to your eluent. Add 0.1-2% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol solvent system.[1] This will neutralize the acidic sites on the silica.

  • Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using basic alumina as your stationary phase, which eliminates the need for a basic modifier.[1]

Q2: My compound is not eluting from the silica gel column, even when I increase the solvent polarity significantly.

A2: This indicates very strong, possibly irreversible, adsorption to the silica gel.

  • Solution 1: Drastic Polarity Increase with a Basic Modifier. Try a more polar solvent system, such as 5-10% methanol in dichloromethane, and ensure it contains 1-2% triethylamine.

  • Solution 2: Switch to Basic Alumina. Basic alumina is less likely to irreversibly adsorb basic compounds.[4][5]

  • Solution 3: Check for Decomposition. It is possible the compound has degraded on the column. You can test for this by performing a 2D TLC. Spot your compound, run the plate in one direction, dry it, and then run it 90 degrees to the first direction in the same solvent. If a new spot appears, your compound is likely unstable on silica.

Q3: The separation between my desired product and an impurity is very poor, even with an optimized solvent system.

A3: This is common when dealing with isomers or byproducts of very similar polarity.

  • Solution 1: Use Gradient Elution. Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to better resolve compounds with close Rf values.

  • Solution 2: Reduce the Sample Load. Overloading the column is a frequent cause of poor separation. A general guideline is to use a silica gel to crude material ratio of at least 30:1 to 50:1 by weight.[6]

  • Solution 3: Try a Different Solvent System. If a hexane/ethyl acetate system is not providing good separation, try a different solvent combination with different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate.

Q4: I have low recovery of my compound after the column chromatography.

A4: This could be due to several factors.

  • Solution 1: Mitigate On-Column Decomposition. As discussed, use a deactivated silica gel or basic alumina to prevent degradation of the acid-sensitive quinoline.

  • Solution 2: Ensure Complete Elution. After it appears your product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if any more material comes off.

  • Solution 3: Check for Volatility. While this compound is not expected to be highly volatile, ensure you are not using excessive heat or vacuum during solvent removal with the rotary evaporator.

IV. Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for in my TLC before running a column?

A1: For optimal separation in column chromatography, an Rf value between 0.2 and 0.3 for your target compound is generally recommended.[2]

Q2: How much crude material can I load onto my column?

A2: The amount of crude material should typically be 1-5% of the mass of the stationary phase.[1] For difficult separations, a lower loading (e.g., 1-2%) is advisable.

Q3: Can I reuse my column?

A3: It is generally not recommended to reuse silica gel or alumina columns for the purification of different compounds, as cross-contamination can be a significant issue. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed and its performance is verified.

Q4: My compound is not UV-active. How can I monitor the column fractions?

A4: If your compound does not have a UV chromophore, you can use alternative visualization methods for TLC analysis of your fractions. Common methods include staining with potassium permanganate (KMnO4) or an iodine chamber.

V. Data Summary

Table 1: Recommended Solvent Systems for Column Chromatography of this compound

Stationary PhaseMobile Phase SystemModifierTypical Starting Ratio
Silica GelHexane / Ethyl Acetate0.1-2% Triethylamine9:1 to 7:3
Silica GelDichloromethane / Methanol0.1-2% Triethylamine99:1 to 95:5
Basic AluminaHexane / Ethyl AcetateNone9:1 to 7:3

Note: The optimal ratio for the mobile phase must be determined experimentally using TLC.

VI. References

  • Miller, J. M. (2005). Chromatography: Concepts and Contrasts. John Wiley & Sons.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Christie, W. W. (2003). Principles and Practice of Chromatography. The Oily Press.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302.

  • Popl, M., Fahnrich, J., & Tatar, V. (1991). Chromatographic Analysis of Alkaloids. Marcel Dekker.

  • Verpoorte, R. (Ed.). (2011). Chromatography of Alkoloids, Part B: Gas-Liquid Chromatography and High-Performance Liquid Chromatography. Elsevier.

  • Cazes, J. (Ed.). (2001). Handbook of Chromatography. CRC Press.

Sources

Technical Support Center: Navigating the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, valued researcher. As a Senior Application Scientist, I understand that the Skraup synthesis, while a cornerstone for quinoline preparation, is notorious for its vigorous nature and the persistent issue of tar formation.[1] This guide is designed to move beyond simple protocols, offering a deep dive into the causality of common experimental challenges and providing field-proven strategies to ensure reproducible, high-yield, and safe outcomes.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiment, providing immediate, actionable solutions grounded in chemical principles.

Question 1: My reaction is producing an excessive amount of black, intractable tar, and my yield is significantly compromised. What is the primary cause, and what are the most effective countermeasures?

Answer: This is the most common failure mode in the Skraup synthesis. The root cause is the polymerization of acrolein, a highly reactive intermediate formed from the acid-catalyzed dehydration of glycerol.[2][3][4] The harsh acidic conditions and high temperatures required for the main reaction are also ideal for acrolein self-polymerization, leading to the formation of non-volatile, tarry byproducts.[1][5]

To mitigate this, you must control the reaction's kinetics and thermal profile. A violent, uncontrolled exotherm is a direct path to low yields and high tar formation.

Recommended Corrective Protocol:

  • Introduce a Moderator: The single most effective step is the addition of a moderator. Ferrous sulfate (FeSO₄) is the industry standard.[5] It is believed to function as an oxygen carrier, ensuring the oxidation step proceeds smoothly and controllably rather than in a violent burst.[2][6] Boric acid has also been used effectively to moderate the reaction.[6][7]

  • Strict Reagent Addition Sequence: The order of addition is critical to prevent a premature, uncontrolled reaction. The correct sequence is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with external cooling (e.g., an ice bath). [5][6] Adding sulfuric acid before the moderator can trigger an immediate, violent reaction.[6]

  • Implement Controlled Heating: Do not heat the mixture aggressively from the start. Gently heat the well-mixed solution to initiate the reaction. Once boiling begins, remove the external heat source. The reaction is sufficiently exothermic to sustain itself for 30-60 minutes.[2][8] Reapply heat only after this initial exotherm has subsided to maintain reflux for the remainder of the reaction time.[8]

  • Consider an Acylated Amine: If tarring persists, especially with highly reactive anilines, using the corresponding acetylated amine (e.g., acetanilide instead of aniline) can significantly reduce the reaction's violence and decrease byproduct formation, often leading to a substantial increase in yield.[8]

Question 2: The reaction is proceeding with alarming violence, and I am concerned about a potential runaway. What immediate safety actions should I take, and how can I design the experiment to prevent this in the future?

Answer: A runaway Skraup reaction is a serious safety hazard. Your immediate priority is to safely regain control of the exotherm.

Immediate Safety Actions:

  • If it is safe to do so, immediately place the reaction flask in a large ice-water bath to rapidly reduce the internal temperature.

  • Ensure your fume hood sash is lowered and a blast shield is in place.

  • Be prepared for a rapid increase in pressure; ensure your condenser is not blocked and can vent appropriately.

Preventative Experimental Design:

A violent reaction is a clear indicator of inadequate moderation. The key is a multi-faceted approach to control the reaction rate.

  • Moderator is Non-Negotiable: As stated above, the use of ferrous sulfate (FeSO₄) is essential for moderating the reaction's exothermicity.[2][5]

  • Controlled Acid Addition: The addition of concentrated sulfuric acid must be performed slowly, with efficient stirring and external cooling, to dissipate the heat of dilution and protonation.

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it contributes to the reaction's vigor.[6][9] Consider using arsenic acid, which is known to result in a less violent reaction, though it introduces significant toxicity concerns.[9][10] For certain modifications, catalytic amounts of iodine can also be employed.[2][11]

Question 3: My synthesis is complete, but the crude product is a dark, tarry mixture. What is the most effective method for isolating the quinoline product?

Answer: Purifying quinoline from the tarry byproducts is a standard challenge. The significant difference in volatility between the desired product and the polymer tar is the key to a successful separation.

Recommended Purification Workflow:

  • Steam Distillation: This is the most robust and widely used method.[2][5] After the reaction is complete and cooled, the mixture is carefully made alkaline (e.g., with concentrated NaOH solution). Steam is then passed through the mixture. The volatile quinoline co-distills with the water, leaving the non-volatile tar behind in the flask.

  • Solvent Extraction: The collected aqueous distillate, now containing the quinoline, is then extracted with an appropriate organic solvent, such as diethyl ether or dichloromethane, to isolate the product.[2]

  • Decolorization: If the extracted product is still colored, treatment with activated carbon can effectively remove residual colored impurities.[2]

G cluster_0 Purification Workflow start Crude Tarry Reaction Mixture alkalize 1. Make Alkaline (e.g., with NaOH) start->alkalize steam_distill 2. Perform Steam Distillation alkalize->steam_distill separate Separate Volatile (Quinoline + Water) from Non-Volatile Tar steam_distill->separate extract 3. Extract Distillate with Organic Solvent separate->extract decolorize 4. (Optional) Treat with Activated Carbon extract->decolorize product Pure Quinoline Product decolorize->product

Caption: Workflow for purifying quinoline from tar.

Frequently Asked Questions (FAQs)

This section provides insights into the fundamental principles of the Skraup synthesis to help you proactively design more successful experiments.

Question 1: What is the detailed mechanism of tar formation?

Answer: The formation of tar is a competing side reaction that stems directly from the generation of acrolein (propenal). The mechanism proceeds as follows:

  • Dehydration of Glycerol: In the presence of concentrated sulfuric acid and heat, glycerol undergoes a two-step dehydration to form the α,β-unsaturated aldehyde, acrolein.[3][4][12]

  • Acrolein Reactivity: Acrolein is highly electrophilic at the β-carbon and prone to polymerization, especially under the harsh acidic and high-temperature conditions of the reaction.

  • Polymerization: Acrolein molecules can undergo a series of Michael additions and aldol-type condensations with each other, leading to complex, high-molecular-weight, cross-linked polymers, which constitute the non-volatile tar.[1][5]

G glycerol Glycerol acrolein Acrolein (Reactive Intermediate) glycerol->acrolein -2H₂O (H₂SO₄, Heat) dihydroquinoline 1,2-Dihydroquinoline acrolein->dihydroquinoline + Aniline (Michael Addn. + Cyclization) tar Tar (Polymerization Product) acrolein->tar Self-Polymerization (Side Reaction) aniline Aniline aniline->dihydroquinoline quinoline Quinoline (Desired Product) dihydroquinoline->quinoline Oxidation

Caption: Competing pathways of reaction vs. tar formation.

Question 2: What is the scientific basis for using moderators like ferrous sulfate and boric acid?

Answer: Moderators do not inhibit the primary reaction; instead, they control its rate, preventing the sharp spike in temperature that accelerates tar formation.

ModeratorProposed Mechanism of Action
Ferrous Sulfate (FeSO₄) The most common theory is that FeSO₄ acts as an "oxygen carrier," facilitating a smoother, more gradual oxidation of the dihydroquinoline intermediate to the final quinoline product. This prevents the rapid, highly exothermic oxidation that can lead to a runaway reaction.[2][6] By extending the reaction over a longer period, it allows for better heat dissipation.[6]
Boric Acid Boric acid is believed to moderate the reaction by forming esters with glycerol. This slows the initial dehydration of glycerol to the highly reactive acrolein, effectively controlling the concentration of the polymer precursor at any given moment.[3][6][7]

Question 3: Are there modern, "greener" modifications to the Skraup synthesis that can reduce tar and improve safety?

Answer: Yes, significant research has focused on improving the classic Skraup synthesis. Modern approaches often lead to cleaner reactions, shorter times, and higher yields.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating, which can minimize the formation of thermal degradation byproducts like tar.[1][2]

  • Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst.[2] In some cases, using a specific ionic liquid has been shown to improve yields significantly without the need for an external oxidizing agent or concentrated sulfuric acid.[1]

  • Lewis Acid Catalysis: In addition to strong Brønsted acids like H₂SO₄, various Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) have been shown to effectively catalyze the reaction, sometimes under milder conditions.[7][11]

Reference Protocol: Moderated Skraup Synthesis of Quinoline

This protocol incorporates best practices to minimize tar formation and ensure a controlled reaction.

Materials:

  • Aniline (2.3 moles)

  • Glycerol (c.p., 9.4 moles)

  • Nitrobenzene (1.4 moles)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O), powdered (80 g)

  • Concentrated Sulfuric Acid (400 cc)

Procedure:

  • Charging the Flask: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser, add the reagents in the following, unwavering order: a. 80 g of powdered ferrous sulfate heptahydrate. b. 865 g of glycerol. c. 218 g of aniline. d. 170 g of nitrobenzene.

  • Acid Addition: Slowly and with efficient swirling or mechanical stirring, add 400 cc of concentrated sulfuric acid. The mixture will heat up; use a water bath to manage the temperature if necessary. Ensure the solids are well-suspended before proceeding.[6]

  • Reaction Initiation: Gently heat the mixture with a flame or heating mantle. As soon as the liquid begins to boil, remove the heat source entirely . The exothermic nature of the reaction will sustain vigorous boiling for 30-60 minutes.[2][6]

  • Completion: Once the initial, self-sustained boiling has ceased, reapply heat and maintain the mixture at reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool to approximately 100°C. Carefully dilute the mixture with water and prepare for purification via steam distillation as described in the troubleshooting guide.

References

  • G. Jones. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Skraup's Synthesis of Quinoline #education #chemistry. YouTube. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • QUINOLINE. Organic Syntheses. [Link]

  • Skraup quinoline synthesis. Chemistry Online. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Preparation and Properties of Quinoline. LBS PG College. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Skraup Reaction. YouTube. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Skraup's Synthesis. Vive Chemistry - WordPress.com. [Link]

  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org. [Link]

  • Skraup reaction process for synthesizing quinolones.
  • Skraup reaction. Vdocuments. [Link]

Sources

Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Guide to the Doeb-ner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline synthesis. Here, we will dissect the common challenges, particularly byproduct formation, and provide field-proven troubleshooting strategies and in-depth FAQs to empower you to optimize your reactions and achieve higher yields of your target quinoline derivatives.

Understanding the Core Challenge: Byproduct Formation

The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry for constructing the quinoline scaffold, is notoriously prone to side reactions.[1] These undesirable pathways not only consume valuable starting materials, reducing the overall yield, but also complicate the purification process, demanding significant time and resources. The most frequently encountered byproducts are high-molecular-weight tars or polymers and partially hydrogenated quinoline derivatives. Addressing these challenges requires a nuanced understanding of the reaction mechanism and the interplay of various experimental parameters.

A widely accepted mechanism for the Doebner-von Miller reaction involves a fragmentation-recombination pathway.[2][3] This intricate sequence of events, while elegant, presents multiple opportunities for side reactions to occur, underscoring the need for precise control over the reaction conditions.

Troubleshooting Guides: A Symptom-Based Approach

This section provides a systematic approach to troubleshooting common issues encountered during the Doebner-von Miller reaction.

Issue 1: Excessive Tar and Polymer Formation

Symptoms: Your reaction mixture becomes a thick, dark, intractable tar, making product isolation arduous and significantly diminishing the yield of the desired quinoline.

Root Cause: The primary culprit behind tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4] Under the strongly acidic conditions typical for this reaction, these carbonyl compounds can readily self-condense, forming high-molecular-weight polymeric byproducts.

Troubleshooting Strategies:

  • Slow and Controlled Addition of the Carbonyl Compound: To minimize the instantaneous concentration of the α,β-unsaturated carbonyl and thus suppress polymerization, a slow, dropwise addition to the heated acidic solution of the aniline is highly recommended.[5]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase can dramatically reduce its propensity for acid-catalyzed polymerization in the aqueous acidic phase.[4] This technique has proven to be a significant advancement in improving the yields of the Doebner-von Miller reaction.

  • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. While a strong acid is necessary to promote the desired cyclization, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal catalyst for your specific substrate.[2][6] In some cases, a milder Lewis acid may be preferable.

  • Temperature Control: While the reaction often requires elevated temperatures, excessive heat can promote polymerization. It is crucial to maintain the lowest effective temperature that allows for a reasonable reaction rate.

Experimental Protocol: Minimizing Tar Formation in the Synthesis of 2-Methylquinoline

This protocol details the synthesis of 2-methylquinoline from aniline and crotonaldehyde, incorporating strategies to minimize tar formation.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Addition funnel

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[7]

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a concentrated NaOH solution until it is strongly alkaline.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-methylquinoline can be further purified by vacuum distillation.

Issue 2: Presence of Dihydro- and Tetrahydroquinoline Impurities

Symptoms: Your final product is contaminated with partially hydrogenated quinoline derivatives, which are often difficult to separate from the desired aromatic product.

Root Cause: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] If the in-situ oxidizing agent is inefficient, or if the reaction conditions do not favor complete oxidation, these reduced byproducts will be present in the final product.

Troubleshooting Strategies:

  • Ensure Sufficient Oxidant: In many Doebner-von Miller reactions, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidant.[3] However, in cases of incomplete conversion, the addition of a dedicated oxidizing agent may be necessary.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are detected in your isolated product, a separate oxidation step can be performed. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for the aromatization of dihydroquinolines.[8]

Experimental Protocol: DDQ Oxidation of Dihydroquinolines

This protocol provides a general procedure for the oxidation of a dihydroquinoline impurity to the corresponding quinoline.

Materials:

  • Crude product containing dihydroquinoline

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Dioxane (or other suitable solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the crude product containing the dihydroquinoline in anhydrous dioxane in a round-bottom flask.

  • Add a solution of DDQ (1.1-1.5 equivalents relative to the dihydroquinoline) in anhydrous dioxane to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often accompanied by the precipitation of the hydroquinone byproduct.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • The filtrate can be concentrated and the residue purified by column chromatography to isolate the pure quinoline.[9]

Quantitative Data Summary

The choice of acid catalyst can significantly influence the yield of the Doebner-von Miller reaction. The following table, with data extracted from a study on the synthesis of 2-carboxy-4-phenylquinoline, illustrates this point.[10]

CatalystSolventTemperature (°C)Yield (%)
TFAReflux12h61
HClCH₂Cl₂Reflux18
H₂SO₄TolueneReflux29
p-TsOHTolueneReflux<5
ZnCl₂TolueneReflux<5
SnCl₄TolueneReflux<5

Note: Yields are specific to the synthesis of 2-carboxy-4-phenylquinoline from aniline and γ-phenyl-β,γ-unsaturated α-ketoester and may not be representative of all Doebner-von Miller reactions.

Logical Workflow and Pathway Diagrams

To aid in troubleshooting, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing common issues.

Doebner_von_Miller_Pathway Aniline Aniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Michael Addition & Cyclization Carbonyl α,β-Unsaturated Carbonyl Byproduct1 Tar / Polymer Carbonyl->Byproduct1 Polymerization Carbonyl->Intermediate Acid Acid Catalyst Acid->Byproduct1 Acid->Intermediate Product Quinoline Byproduct2 Dihydroquinoline Intermediate->Product Oxidation Intermediate->Byproduct2 Incomplete Oxidation

Caption: Competing pathways in the Doebner-von Miller reaction.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Tar Excessive Tar? Start->Check_Tar Check_DHQ Dihydroquinoline Impurities? Check_Tar->Check_DHQ No Optimize_Addition Implement Slow Addition of Carbonyl Check_Tar->Optimize_Addition Yes Post_Oxidation Perform Post-Reaction Oxidation (e.g., DDQ) Check_DHQ->Post_Oxidation Yes Purify Purify Product Check_DHQ->Purify No Use_Biphasic Use Biphasic Solvent System Optimize_Addition->Use_Biphasic Optimize_Acid Optimize Acid Catalyst & Temp. Use_Biphasic->Optimize_Acid Optimize_Acid->Check_DHQ Post_Oxidation->Purify

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation and significantly reduced yields. To prevent this, you can employ a slow addition of the carbonyl compound to the reaction mixture, use a biphasic solvent system to sequester the carbonyl in an organic phase, and optimize the acid catalyst and reaction temperature to find a balance between reaction rate and byproduct formation.[5]

Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?

A2: The electronic properties of the substituents on the aniline ring can significantly impact the reaction's success. Anilines with strong electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[7] In such cases, more forcing conditions (higher temperatures, longer reaction times) or a different catalytic system might be necessary. Conversely, highly electron-rich anilines may be too reactive and prone to other side reactions.

Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.

Q4: My final product shows the presence of dihydroquinoline. How can I remove it?

A4: The presence of dihydroquinoline indicates incomplete oxidation of the reaction intermediate. If this byproduct is present in your isolated product, you can perform a post-reaction oxidation step. A reliable method is to treat the crude product with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like dioxane to drive the aromatization to completion.[8][9]

Q5: What are the key safety precautions for the Doebner-von Miller reaction?

A5: The Doebner-von Miller reaction involves the use of strong acids and potentially volatile and toxic organic compounds. It is essential to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so it is crucial to have a plan for temperature control, especially during the initial stages.

References

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • SigutLabs. (2022). DDQ - reagent of the month – October. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DEHYDROGENATION OF 4,4'-DIMETHOXYBIBENZYL WITH 2,3-DICHLORO-5,6-DICYANOBENZOQUINONE. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Dains, F. B., & Moyer, H. V. (1923). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 45(9), 2265–2268.
  • Ali, M. A., Ismail, R., Choon, T. S., Wei, A. C., Pandian, S., & Kumar, R. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21460-21495. [Link]

  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
  • Ramann, N. S., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • Anjum, A., & Siddiqui, Z. N. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC advances, 11(50), 31293-31326. [Link]

  • Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi.
  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Retrieved from [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a. Retrieved from [Link]

  • Kass, S. R., & Feng, Y. (2013). Synergistic Effects Between Lewis and Brønsted Acids: Application to the Prins Cyclization. The journal of physical chemistry. A, 117(43), 11057–11064. [Link]

  • Reddy, K. S., & Kumar, V. P. (2015). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst.
  • LibreTexts Chemistry. (2021). Brønsted and Lewis Acids and Bases. Retrieved from [Link]

  • Gennen, D., Kremer, L., Schmitz, M., Heib, M., Weiser, C., & Burger, J. (2024). Investigation of the cooperative-effects of Lewis- and Brønstedt acids in homogeneously catalyzed OME fuel synthesis by inline-NMR monitoring. RSC advances, 14(22), 15823–15830. [Link]

  • Wang, X., Zhang, Y., & Fan, R. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(19), 7485–7487. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of quinoline synthesis. Quinolines are a vital class of N-heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis can present numerous challenges, from low yields to poor regioselectivity.[3][4] This resource aims to provide practical, experience-driven solutions to common experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis of polysubstituted quinolines, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Quinoline Product

Question: My reaction is resulting in a very low yield, or in some cases, no product at all. What are the most common culprits and how can I improve my results?

Answer: Low yields are a frequent challenge in quinoline synthesis and can stem from several factors.[3] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: Traditional quinoline syntheses like the Friedländer, Skraup, or Doebner-von Miller reactions often require harsh conditions (e.g., high temperatures, strong acids or bases) which can lead to the degradation of starting materials or the desired product.[3][4]

    • Optimization Strategy: Gradually adjust the reaction temperature in 10-20 °C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] Consider extending the reaction time, as incomplete reactions are a common source of low yields.[3]

  • Incorrect Catalyst Choice or Loading: The catalyst is pivotal for a successful synthesis.[6] An inappropriate or inactive catalyst can lead to low conversion rates.[3]

    • Optimization Strategy: If you suspect catalyst deactivation, use a fresh batch. Consider screening different types of catalysts. For instance, in the Friedländer synthesis, both Brønsted and Lewis acids are commonly used.[6] Modern approaches often utilize milder and more efficient catalytic systems, including transition-metal catalysts (e.g., palladium, copper, iron), ionic liquids, or nanocatalysts.[1][2][3] Start with a standard catalyst loading (e.g., 1-5 mol%) and optimize from there.[5]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction kinetics will be significantly hindered.

    • Optimization Strategy: Select a solvent that effectively dissolves all reactants. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption and reactant solubility.[3]

  • Competing Side Reactions: Side reactions, such as the self-condensation of ketones (aldol condensation) or polymerization of α,β-unsaturated carbonyl compounds, can significantly reduce the yield of the desired quinoline.[3][7]

    • Optimization Strategy: To minimize aldol condensation, consider using an imine analog of the o-aniline starting material.[8] In the Doebner-von Miller reaction, slow addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help control the exothermic reaction and minimize polymerization.[9] A biphasic solvent system can also be employed to sequester the carbonyl compound and reduce self-condensation.[10]

Issue 2: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of regioisomers, complicating purification and reducing the yield of the target compound. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a critical challenge in quinoline synthesis, particularly when using unsymmetrical starting materials in reactions like the Friedländer, Combes, or Skraup/Doebner-von Miller syntheses.[4][11]

Factors Influencing Regioselectivity & Control Strategies:

  • Electronic and Steric Effects: The electronic properties (electron-donating or -withdrawing groups) and steric bulk of the substituents on your starting materials play a significant role in directing the cyclization.[11]

    • Control Strategy: Modify the substituents on your starting materials. For example, introducing a bulkier group on the aniline may favor cyclization at the less sterically hindered position.[11] In the Combes synthesis, using methoxy-substituted anilines can favor the formation of 2-CF3-quinolines, while chloro- or fluoroanilines may lead to the 4-CF3 regioisomer as the major product.[12]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[11]

    • Control Strategy: Systematically screen different catalysts (both acidic and basic) and solvents. For instance, in the Friedländer synthesis, ionic liquids have been shown to improve regioselectivity.[13]

  • Modern Synthetic Approaches: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for achieving high regioselectivity in the derivatization of the quinoline core.[11][14]

Issue 3: Significant Tar and Polymer Formation

Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What causes this and how can it be prevented?

Answer: Tar formation is a notorious problem, especially in the Doebner-von Miller and Skraup syntheses, and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound or glycerol byproducts.[9][10][15]

Strategies to Minimize Tar Formation:

  • Controlled Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound or glycerol to the heated acidic solution of the aniline. This helps to control the exothermic nature of the reaction and minimize polymerization.[9]

  • Temperature Management: While heating is often necessary, excessive temperatures can promote tar formation.[9][15] Maintain the lowest effective temperature and consider initial cooling if the reaction is highly exothermic.[9]

  • Use of a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[10][15]

  • Moderators in Skraup Synthesis: In the Skraup synthesis, ferrous sulfate is often used as a moderator to control the highly exothermic reaction.[16]

Issue 4: Product Decomposition During Purification

Question: I am observing significant decomposition of my quinoline derivative during silica gel column chromatography. What are my options to prevent this?

Answer: The basicity of the quinoline nitrogen can lead to strong interactions with the acidic silica gel, causing decomposition.[17]

Purification Strategies for Sensitive Quinolines:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (e.g., 0.5-1%) of triethylamine in the eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or Florisil.

  • Alternative Purification Techniques: If column chromatography is still problematic, explore other purification methods like recrystallization, distillation (for volatile compounds), or preparative TLC.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable synthetic route for my target polysubstituted quinoline?

A1: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

  • Friedländer Synthesis: Ideal for synthesizing quinolines with substitution on the benzene ring and at the 2- and 3-positions. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][18]

  • Combes Synthesis: This acid-catalyzed reaction between an aniline and a β-diketone is well-suited for preparing 2,4-disubstituted quinolines.[12][16]

  • Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound and an aniline to produce substituted quinolines. It is a variation of the Skraup synthesis.[19]

  • Skraup Synthesis: This classic method involves the reaction of an aromatic amine with glycerol, an acid catalyst, and an oxidizing agent. It is often used for the synthesis of unsubstituted or simply substituted quinolines.[16]

  • Modern Metal-Catalyzed Methods: Transition metal-catalyzed reactions, often involving C-H activation or multicomponent reactions, offer high efficiency, milder reaction conditions, and access to a broad range of structurally diverse quinolines.[1][2]

Q2: What are the key safety considerations when performing these syntheses?

A2: Many traditional quinoline syntheses involve hazardous reagents and highly exothermic reactions.

  • Strong Acids and Oxidizing Agents: The Skraup and Doebner-von Miller reactions often use concentrated sulfuric acid and strong oxidizing agents.[4][20] These reactions can be violently exothermic.[4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be prepared to cool the reaction if it becomes too vigorous.[7]

  • High Temperatures: Many of these reactions require heating to high temperatures.[9] Use appropriate heating mantles and ensure the glassware is free of defects.

Q3: Are there greener or more environmentally friendly approaches to quinoline synthesis?

A3: Yes, there is a significant research effort focused on developing more sustainable methods.

  • Catalyst-Free and Solvent-Free Conditions: Some reactions can be performed under microwave irradiation without a solvent, reducing waste and reaction times.[21]

  • Green Solvents: Using water or ethanol as a solvent can be a more environmentally friendly option.[21]

  • Heterogeneous Catalysts: The use of solid, recyclable catalysts simplifies product purification and reduces waste.[16] Nanocatalysts are also a promising area, offering high reactivity and recyclability.[22]

Data and Protocols

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
Catalyst SystemTypical Loading (mol%)SolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
p-TsOH10Toluene1106-12 h75-90[16]
Molecular Iodine10-20Ethanol80-1002-4 h85-95[3]
Cu(I)10DMF10012 h70-85[1]
Gold (III)1-5Dioxane801-3 h80-98[3]
Nanocatalyst (e.g., Fe3O4@urea/HITh-SO3H)10 mgSolvent-free8015-60 min85-96[22]
Experimental Protocol: Iodine-Catalyzed Friedländer Annulation

This protocol describes a general method using molecular iodine as a catalyst.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (0.2 mmol, 20 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.

  • Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizing Reaction Pathways

Friedländer Synthesis Mechanism

The Friedländer synthesis can proceed through two primary pathways, both leading to the formation of the quinoline ring system.[18]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First start1 2-Aminoaryl Ketone + α-Methylene Ketone aldol_adduct Aldol Adduct start1->aldol_adduct Aldol Condensation unsat_carbonyl α,β-Unsaturated Carbonyl aldol_adduct->unsat_carbonyl -H₂O quinoline1 Quinoline unsat_carbonyl->quinoline1 Intramolecular Imine Formation -H₂O start2 2-Aminoaryl Ketone + α-Methylene Ketone schiff_base Schiff Base start2->schiff_base Imine Formation -H₂O aldol_intermediate Cyclized Intermediate schiff_base->aldol_intermediate Intramolecular Aldol Reaction quinoline2 Quinoline aldol_intermediate->quinoline2 -H₂O

Caption: Two possible mechanisms for the Friedländer synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to diagnosing and resolving low reaction yields.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_time_temp Increase reaction time and/or temperature. incomplete->optimize_time_temp check_catalyst Is the catalyst active and appropriate? complete->check_catalyst catalyst_issue Catalyst Issue check_catalyst->catalyst_issue No catalyst_ok Catalyst is OK check_catalyst->catalyst_ok Yes replace_catalyst Use fresh catalyst. Screen different catalysts (e.g., Lewis vs. Brønsted acids, metal catalysts). catalyst_issue->replace_catalyst check_side_reactions Are there significant side products? catalyst_ok->check_side_reactions side_reactions_yes Side Reactions Present check_side_reactions->side_reactions_yes Yes side_reactions_no Minimal Side Reactions check_side_reactions->side_reactions_no No modify_conditions Modify conditions to minimize side reactions (e.g., slow addition, biphasic system). side_reactions_yes->modify_conditions check_purification Is product being lost during workup/purification? side_reactions_no->check_purification purification_loss Purification Loss check_purification->purification_loss Yes optimize_purification Optimize extraction and chromatography conditions. (e.g., neutralize silica). purification_loss->optimize_purification

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PubMed Central.
  • A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • MDPI. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis.

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Technical Support Center: Navigating the Challenges of Purifying Chlorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of chlorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that dictate success in your experiments.

Part 1: Safety First - Handling Chlorinated Organics

Before initiating any purification protocol, ensuring a safe working environment is paramount. Chlorinated organic compounds present specific hazards that require careful consideration.[1][2]

Q1: What are the primary health risks associated with chlorinated solvents and compounds?

A1: Chlorinated solvents, also known as organochlorines, are volatile organic compounds (VOCs) that can pose significant health risks.[2] Exposure can lead to damage to the central nervous system, kidneys, and liver.[1] Some are classified as potential carcinogens.[2] Direct contact can cause skin and eye irritation, while inhalation of vapors may lead to dizziness, fatigue, or more severe respiratory issues.[1][3] It is crucial to treat all chlorinated compounds with respect and to handle them in well-ventilated areas.[4]

Q2: What specific Personal Protective Equipment (PPE) is required when handling these compounds?

A2: Standard PPE is a minimum, but the specific type is critical. Always wear chemical-resistant lab coats, safety eyewear, and appropriate gloves.[1] Be aware that standard latex or nitrile gloves may be penetrated by certain chlorinated solvents.[1] It is essential to consult the Safety Data Sheet (SDS) for the specific compound and solvent you are using to select gloves with an adequate breakthrough time.[1][5] Work should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Part 2: Troubleshooting Crystallization & Recrystallization

Crystallization is a cornerstone of purification for solid organic compounds, but chlorinated molecules can introduce specific difficulties.[6][7]

Q3: My chlorinated compound is "oiling out" during recrystallization instead of forming solid crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid crystal lattice.[8] This often happens if the compound's melting point is low or if high impurity levels significantly depress the melting point.[8] The compound is precipitating at a temperature above its melting point.

Troubleshooting Steps:

  • Re-dissolve the Oil: Return the flask to the heat source and add a small amount of additional solvent (if using a single solvent system) or more of the "soluble" solvent (in a mixed-solvent system) until the oil fully dissolves.[8][9]

  • Slow Down Cooling: The key is to keep the compound dissolved for longer as the solution cools. Insulate the flask (e.g., with paper towels) and allow it to cool to room temperature slowly before inducing crystallization.[8]

  • Lower the Saturation Temperature: By adding more solvent, you lower the temperature at which the solution becomes saturated, which may be below the compound's melting point.

  • Consider a Different Solvent: If the problem persists, the chosen solvent may be unsuitable. A solvent in which the compound is less soluble may be required.

Q4: No crystals are forming even after my solution has cooled completely. What should I do?

A4: The solution is likely not supersaturated enough, or the activation energy for nucleation has not been overcome.

Inducement Techniques:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a single, tiny crystal to the solution. This provides a perfect template for further crystal formation.[10]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to increase the concentration of your compound, then allow it to cool again.[9]

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the compound's solubility.

Experimental Protocol 1: A Self-Validating Recrystallization Workflow

This protocol is designed to systematically guide you to a successful crystallization.

  • Solvent Selection: Test the solubility of your impure compound in small amounts of various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[7]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. An ideal crystallization should show some crystal formation within 5-20 minutes.[8][9] Avoid disturbing the flask during this period.

  • Crystal Isolation: Once crystallization appears complete, cool the flask in an ice bath for another 10-15 minutes to maximize yield. Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[6]

  • Drying: Dry the purified crystals completely to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Diagram: Crystallization Troubleshooting Logic

This diagram outlines the decision-making process when encountering common crystallization problems.

G start Begin Crystallization: Cool Hot, Saturated Solution check_crystals Crystals Forming? start->check_crystals oiling_out Problem: Compound 'Oils Out' check_crystals->oiling_out Liquid Droplets Form no_crystals Problem: No Crystals Form check_crystals->no_crystals No success Success: Isolate, Wash & Dry Crystals check_crystals->success Yes reheat_add_solvent Reheat Solution, Add More Solvent oiling_out->reheat_add_solvent induce_crystallization Induce Crystallization: Scratch, Seed, or Concentrate no_crystals->induce_crystallization cool_slowly Cool Slowly Again reheat_add_solvent->cool_slowly induce_crystallization->cool_slowly cool_slowly->check_crystals

Caption: Decision tree for troubleshooting common crystallization issues.

Part 3: Chromatography Challenges

Chromatography is a powerful tool, but the chemical properties of chlorinated compounds can cause specific issues.

Q5: My HPLC baseline is drifting and noisy when analyzing chlorinated compounds. What are the likely causes?

A5: Baseline instability in HPLC is a common problem, but it can be exacerbated when working with chlorinated compounds or solvents.[11] The primary causes fall into three categories: the mobile phase, the HPLC system, or the column itself.[11][12] Chlorinated solvents can be prone to degradation, which can produce acidic byproducts or other impurities that alter UV absorbance and lead to baseline drift.[11]

Potential Cause Common Symptoms Troubleshooting Action
Mobile Phase Drift, Noise, WanderEnsure adequate degassing of solvents.[11] Prepare fresh mobile phase daily. Use high-purity, HPLC-grade solvents.
HPLC System Cyclical Noise, SpikesCheck for leaks in pump seals or fittings.[11] Purge the pump to remove air bubbles. Ensure check valves are functioning correctly.
Column Gradual Drift (Upward)Flush the column with a strong solvent (like isopropanol) to remove contaminants.[11] Ensure the column is fully equilibrated before analysis.
Detector High Noise, SpikesCheck the detector lamp's age and energy. Clean the flow cell if contaminated.
Diagram: HPLC Baseline Instability Workflow

This workflow provides a systematic approach to diagnosing and resolving HPLC baseline problems.

Caption: A systematic workflow for troubleshooting HPLC baseline instability.

Q6: I'm seeing characteristic isotopic patterns in my mass spectrometry data for my purified compound. Does this indicate an impurity?

A6: Not necessarily. This is a classic hallmark of a chlorine-containing compound. Chlorine has two abundant stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[13] This means that for a molecule containing one chlorine atom, you will see two molecular ion peaks: one at mass M (from ³⁵Cl) and another at M+2 (from ³⁷Cl), with a relative intensity ratio of approximately 3:1.[13] If your molecule has two chlorine atoms, you will see peaks at M, M+2, and M+4 with a ratio of roughly 9:6:1. This distinctive pattern is a powerful tool for confirming the presence and number of chlorine atoms in your molecule.

Part 4: Compound Stability and Purity Assessment

Chlorinated compounds can be unstable under certain purification conditions, and verifying final purity requires appropriate analytical methods.

Q7: My purified chlorinated compound seems to be degrading over time, sometimes showing an acidic pH. Why is this happening?

A7: Chlorinated organic compounds can be susceptible to hydrolysis or oxidation, which can lead to the formation of trace amounts of hydrochloric acid (HCl).[4] This degradation can be accelerated by exposure to air, water, light, or elevated temperatures.[4][11] For example, haloacetamides can decompose into the corresponding haloacetic acids via hydrolysis.[14] It is crucial to store purified chlorinated compounds in cool, dry, and dark conditions, often under an inert atmosphere (e.g., nitrogen or argon), to maintain their stability.

Q8: Beyond chromatography and mass spectrometry, what other methods can I use to assess the purity of my final compound?

A8: A multi-faceted approach to purity analysis is always recommended.

  • Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound and detecting impurities, which will show up as extra peaks in the spectrum.

  • Raman Spectroscopy: This technique can be used for the quantitative analysis of chlorine content in some compounds, sometimes even in real-time without extensive sample prep.[16]

  • Titration Methods: For certain compounds, classical titration methods, such as mercurimetric titration, can be used to determine the chloride content after combustion.[16]

Part 5: General FAQs

Q9: How do I effectively remove residual chlorinated solvents (like dichloromethane) from my final product?

A9: Removing residual solvents is critical, especially in pharmaceutical applications.

  • High Vacuum Drying: Drying the solid under a high vacuum at a slightly elevated (but safe) temperature is the most common method.

  • Solvent Trituration/Slurrying: Slurrying the solid product in a non-solvent in which the residual solvent is soluble (e.g., hexanes to remove dichloromethane) can help pull the residual solvent out of the solid matrix.

  • Ultrasonic Treatment: Applying ultrasound during the precipitation or crystallization phase can minimize the deep inclusion of solvent molecules into the forming crystal lattice, making them easier to remove during drying.[17]

Q10: Can I use activated carbon to remove colored impurities during the purification of a chlorinated compound?

A10: Yes, activated carbon is effective at adsorbing large, colored organic impurity molecules.[18] However, it should be used judiciously. Use the minimum amount necessary, as it can also adsorb your target compound, leading to a lower yield.[9] Activated carbon should be added to the hot solution before filtration. Never add it to a boiling solution, as this can cause violent bumping.

References
  • Technical Support Center: Purification of Chlorin
  • Technical Support Center: Stabilizing HPLC Baselines for Chlorin
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
  • CHLORIN
  • STANDARD OPEARTING PROCEDURE FOR CHLORIN
  • Guidance on Storage and Handling of Chlorin
  • Pharmaceutical Waters Guide for Regulatory Compliance, Analysis and Real-Time Release. Alliance Technical Sales.
  • Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy.
  • Chlorine and Bromine effect.
  • Organic chloramines in drinking water: An assessment of formation, stability, reactivity and risk. PubMed.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • SOP: CRYSTALLIZATION.
  • The stability of chlorinated, brominated, and iodinated haloacetamides in drinking w
  • A novel process of residual solvent removal.
  • chlorinated solvents - product stewardship manual. Olin Chlor Alkali.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Alwsci.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
  • Guide for crystalliz
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium.

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Technical Support Center: Recrystallization Techniques for Purifying Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of quinoline derivatives via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing these versatile heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your purification strategies.

Section 1: Troubleshooting Guide - A Deeper Dive into Common Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid quinoline derivatives, leveraging their temperature-dependent solubility.[1] However, the unique properties of the quinoline scaffold can present specific challenges. This section addresses common problems in a question-and-answer format, focusing on the "why" behind the "how."

Issue 1: My Quinoline Derivative Fails to Crystallize Upon Cooling.

Question: I've dissolved my crude quinoline derivative in a hot solvent and allowed it to cool, but no crystals have formed, even after an extended period. What's going wrong?

Answer: The absence of crystal formation is a frequent hurdle and typically points to one of three primary issues: insufficient supersaturation, an inappropriate solvent choice, or the presence of impurities that inhibit nucleation.[2]

Probable Causes & Solutions:

  • Sub-optimal Supersaturation: For crystallization to occur, the solution must be supersaturated at a given temperature. If too much solvent was used, the concentration of your quinoline derivative may not reach the point of insolubility upon cooling.[3]

    • Solution: Gently reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be cautious not to over-concentrate, as this can lead to rapid precipitation and impurity trapping.[4]

  • Inappropriate Solvent: The chosen solvent may be too effective at solvating your compound, even at lower temperatures. Quinoline and its derivatives are soluble in many organic solvents like ethanol, ether, and acetone.[5]

    • Solution: If you suspect the solvent is the issue, you may need to select a different one or use a mixed-solvent system. A good solvent for recrystallization should dissolve the compound when hot but poorly when cold.[6] For quinoline derivatives, solvent mixtures like methanol-acetone or ethanol-ether can be effective.[7]

  • Inhibition of Nucleation: Certain impurities can act as crystallization inhibitors.[2] Additionally, a very clean and smooth flask surface may lack nucleation sites for crystals to begin forming.[2]

    • Solutions to Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod below the solvent level. The microscopic scratches create nucleation points.[4]

      • Seeding: Introduce a tiny, pure crystal of your quinoline derivative (a "seed crystal") into the cooled solution. This provides a template for crystal growth.[4]

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will reduce the overall solubility and promote crystallization.[2]

Issue 2: My Compound "Oils Out" Instead of Forming Crystals.

Question: Upon cooling, my quinoline derivative separates as an oily liquid instead of solid crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" is a common phenomenon where the solute precipitates from the solution at a temperature above its melting point or when the solution is too concentrated.[2] Highly impure compounds are also prone to oiling out.[2][8]

Probable Causes & Solutions:

  • High Solute Concentration or Rapid Cooling: If the solution is too concentrated, the solute may crash out of solution too quickly, forming an oil. Rapid cooling can also contribute to this problem.[2]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the concentration. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, providing more time for the molecules to arrange into a crystal lattice.[2][9]

  • Low Melting Point of the Solute: If the melting point of your quinoline derivative is lower than the boiling point of the solvent, it may oil out.[10]

    • Solution: Choose a lower-boiling point solvent or a mixed-solvent system. The goal is to have the solution become saturated at a temperature below the melting point of your compound.

  • Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[8]

    • Solution: If persistent oiling out occurs, consider a preliminary purification step. For quinoline derivatives, forming a salt (like a picrate or hydrochloride) can be an effective way to remove certain impurities before the final recrystallization.[11]

Issue 3: The Crystals Form Too Quickly and Appear as a Fine Powder.

Question: As soon as my solution starts to cool, a large amount of fine powder crashes out. Is this a problem?

Answer: Yes, rapid crystallization is generally undesirable. While it may seem efficient, it often traps impurities within the rapidly forming crystal lattice, diminishing the effectiveness of the purification.[2] The goal is slow, controlled crystal growth.[9]

Probable Causes & Solutions:

  • Excessive Supersaturation: The solution is likely too concentrated, leading to a very high degree of supersaturation upon cooling.

    • Solution: Reheat the solution and add more solvent to reduce the concentration. Then, cool the solution slowly to encourage the formation of larger, purer crystals.[2]

  • Inappropriate Solvent Choice: The solvent may have a very steep solubility curve for your compound (i.e., extremely high solubility at high temperatures and very low solubility at slightly lower temperatures).

    • Solution: Consider a different solvent or a mixed-solvent system to achieve a more gradual change in solubility with temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for recrystallizing quinoline derivatives?

A1: The choice of solvent is highly dependent on the specific derivative. However, some common starting points include:

  • Alcohols: Methanol and ethanol are often good choices.[7]

  • Ketones: Acetone can be effective.[7]

  • Halogenated Solvents: Dichloromethane and chloroform can dissolve many quinoline derivatives.[12]

  • Mixed Solvents: Combinations like methanol-acetone, ethanol-ether, or hexane-ethyl acetate are frequently used to fine-tune solubility.[7][13]

It is always recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to identify the most suitable one.[3]

Q2: How can I remove colored impurities during recrystallization?

A2: If your crude quinoline derivative has colored impurities, you can often remove them using activated charcoal (Norit). Add a small amount of charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Q3: My purified quinoline derivative still shows impurities by TLC. What should I do?

A3: If a single recrystallization is insufficient, you may need to perform a second recrystallization. Alternatively, consider a different purification technique. For complex mixtures of quinoline derivatives, column chromatography can be a very effective method.[1] However, be mindful that the basic nitrogen of the quinoline ring can interact with acidic silica gel, potentially leading to poor separation.[1] In such cases, using neutral or basic alumina, or adding a small amount of a basic modifier like triethylamine to the eluent can improve results.[14]

Q4: How do I handle a very small amount of material for recrystallization?

A4: For small-scale recrystallizations, using a Craig tube is an efficient method that minimizes product loss during transfers. The entire process of dissolution, crystallization, and separation of the crystals from the mother liquor is performed in this single piece of glassware.

Section 3: Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization of a Solid Quinoline Derivative
  • Solvent Selection: In a small test tube, add a few milligrams of the crude quinoline derivative and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the hot solvent until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[1]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[16]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Inducing Cloudiness: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.[16]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[16]

  • Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.

  • Collection, Washing, and Drying: Follow the same steps as for the single-solvent recrystallization.

Data Presentation: Solvent Suitability for Quinoline Derivatives
Solvent SystemPolarityTypical Applicability for Quinoline DerivativesNotes
EthanolPolar ProticGood for many substituted quinolines.High solubility may require cooling to low temperatures.
Methanol/WaterPolar ProticEffective for more polar derivatives.Water acts as an anti-solvent.
AcetonePolar AproticUseful for a range of derivatives.Volatility requires careful handling during heating.
Ethyl Acetate/HexaneMedium to NonpolarExcellent for tuning solubility of less polar derivatives.Hexane acts as the anti-solvent.
Dichloromethane/HexaneNonpolarSuitable for nonpolar quinoline compounds.Dichloromethane is a good "soluble" solvent.[12]

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Logic for No Crystal Formation

No_Crystals Start No Crystals Formed Check_Concentration Is the solution too dilute? Start->Check_Concentration Evaporate Reheat to evaporate some solvent Check_Concentration->Evaporate Yes Check_Solvent Is the solvent too good? Check_Concentration->Check_Solvent No Evaporate->Start Re-cool Change_Solvent Select a new solvent or use a mixed-solvent system Check_Solvent->Change_Solvent Yes Induce_Nucleation Induce Nucleation Check_Solvent->Induce_Nucleation No Change_Solvent->Start Retry Scratch Scratch flask Induce_Nucleation->Scratch Seed Add seed crystal Induce_Nucleation->Seed Antisolvent Add anti-solvent Induce_Nucleation->Antisolvent End Crystals Form Scratch->End Seed->End Antisolvent->End

Caption: Troubleshooting workflow for when no crystals form.

Diagram 2: General Recrystallization Workflow

Recrystallization_Workflow Start Crude Quinoline Derivative Dissolve Dissolve in minimum hot solvent Start->Dissolve Insoluble_Check Insoluble impurities present? Dissolve->Insoluble_Check Hot_Filter Hot Filtration Insoluble_Check->Hot_Filter Yes Cool Slowly cool to room temperature Insoluble_Check->Cool No Hot_Filter->Cool Ice_Bath Cool in ice bath Cool->Ice_Bath Vacuum_Filter Collect crystals via vacuum filtration Ice_Bath->Vacuum_Filter Wash Wash with ice-cold solvent Vacuum_Filter->Wash Dry Dry the purified crystals Wash->Dry End Pure Quinoline Derivative Dry->End

Caption: A general workflow for the recrystallization process.

References

  • Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
  • head-to-head comparison of purification techniques for quinolines. Benchchem.
  • What is the solubility of quinoline in different solvents for antimalarial formulations? Blog.
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
  • Quinoline | C9H7N | CID 7047. PubChem - NIH.
  • Recrystallization.
  • US2474823A - Quinoline compounds and process of making same. Google Patents.
  • RECRYSTALLISATION.
  • Why is it necessary to cool a hot supersaturated solution slowly during recrystallization?
  • Purification of Quinoline. Chempedia - LookChem.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • Recrystallization (help meeeeee). r/chemistry - Reddit.
  • 3.5: Inducing Recrystallization. Chemistry LibreTexts.

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Navigating the Synthesis of 5-Chloro-2,4,8-trimethylquinoline: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2,4,8-trimethylquinoline. As Senior Application Scientists, we understand that scaling up a chemical synthesis from the laboratory bench to pilot or production scale presents a unique set of challenges. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient scale-up of this important quinoline derivative. We will delve into the causality behind experimental choices, offering field-proven insights to navigate potential hurdles.

Synthesis Overview: The Combes Quinoline Synthesis

The most direct and industrially viable route for the synthesis of this compound is the Combes quinoline synthesis. This acid-catalyzed reaction involves the condensation of a substituted aniline with a β-diketone.[1][2] For our target molecule, the key starting materials are 3-chloro-2,6-dimethylaniline and acetylacetone (2,4-pentanedione) .

The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the final quinoline product.[3][4] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is crucial for promoting both the initial condensation and the subsequent cyclization.[1]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the scale-up of the this compound synthesis.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a significant drop in yield for the Combes synthesis of this compound upon moving from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common challenge and can often be attributed to issues with mass and heat transfer, as well as changes in reaction kinetics. Here’s a systematic approach to troubleshooting:

  • Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and impurities.

    • Solution: Transition from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity throughout the reaction mixture. The goal is to maintain uniform temperature and concentration profiles.

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging. The Combes synthesis is often exothermic, and poor heat control can lead to the degradation of starting materials, intermediates, or the final product.

    • Solution: Implement a jacketed reactor with a precise temperature control unit. Closely monitor the internal reaction temperature with a calibrated probe. For highly exothermic reactions, consider a semi-batch approach where one of the reactants, typically the aniline, is added portion-wise to control the rate of heat generation.

  • Reaction Concentration: The optimal concentration at a small scale may not be ideal for a larger batch.

    • Solution: While higher concentrations can increase reaction rates, they may also lead to problems with solubility, viscosity, and heat transfer. It may be necessary to re-optimize the solvent volume for the larger scale.

  • Quality of Raw Materials: Impurities in starting materials can have a more pronounced negative effect at a larger scale.

    • Solution: Ensure the quality and consistency of both 3-chloro-2,6-dimethylaniline and acetylacetone from your suppliers. Perform identity and purity checks (e.g., via NMR, GC-MS, or HPLC) on incoming batches.

Issue 2: Formation of a Dark, Tarry Residue

Question: Our reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What is causing this and how can we prevent it?

Answer: Tar formation is a notorious issue in many acid-catalyzed condensation reactions, including the Combes synthesis. It is typically caused by the polymerization of starting materials or intermediates under harsh acidic conditions and elevated temperatures.

  • Catalyst Choice and Concentration: Concentrated sulfuric acid, while effective, can be overly aggressive, leading to charring and polymerization.

    • Solution: Consider using polyphosphoric acid (PPA) as an alternative. PPA is a viscous liquid that can serve as both a catalyst and a solvent, often promoting cleaner reactions.[3] You can also experiment with reducing the concentration of sulfuric acid or using a milder acid catalyst.

  • Temperature Control: Exceeding the optimal reaction temperature is a primary driver of tar formation.

    • Solution: Maintain strict temperature control throughout the reaction. A slow, controlled addition of the catalyst can help to manage the initial exotherm.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to the degradation of the product and the formation of polymeric byproducts.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). Quench the reaction as soon as it reaches completion to avoid unnecessary exposure to harsh conditions.

Issue 3: Difficult Purification and Isolation of the Final Product

Question: We are struggling to purify this compound at scale. Column chromatography is not feasible for the quantities we are producing. What are some alternative purification strategies?

Answer: Scalable purification requires moving away from chromatography-based methods towards more robust techniques like crystallization and distillation.

  • Crystallization via Salt Formation: Quinolines are basic and can be protonated to form salts. This property can be exploited for purification.

    • Protocol:

      • After the reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., toluene or ethyl acetate).

      • Add a solution of an acid (e.g., hydrochloric acid in isopropanol) to precipitate the hydrochloride salt of the quinoline.

      • Isolate the salt by filtration and wash with a non-polar solvent to remove neutral impurities.

      • The free base can then be liberated by treating the salt with a base (e.g., aqueous sodium hydroxide) and extracting it into an organic solvent.

      • The final product can then be crystallized from a suitable solvent system.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a highly effective and scalable purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound via the Combes synthesis?

A1: The reaction proceeds in three main steps:

  • Enamine Formation: The reaction is initiated by the acid-catalyzed condensation of 3-chloro-2,6-dimethylaniline with one of the carbonyl groups of acetylacetone to form an enamine intermediate. This step involves the loss of a water molecule.[3][4]

  • Electrophilic Aromatic Substitution (Annulation): The enamine then undergoes an intramolecular electrophilic aromatic substitution. The electron-rich enamine attacks the aromatic ring of the aniline derivative. This is typically the rate-determining step of the reaction.[3]

  • Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration and aromatization, again promoted by the acid catalyst, to yield the stable quinoline ring system.[3]

Q2: Are there any potential regioisomers or major byproducts to be aware of?

A2: With a symmetrical β-diketone like acetylacetone, the issue of regioselectivity on the quinoline ring's pyridine moiety is avoided. However, the substitution pattern on the aniline can influence the cyclization. For 3-chloro-2,6-dimethylaniline, the cyclization is expected to occur at the C-6 position of the aniline (para to the amino group), which is sterically unhindered. The primary byproducts are likely to be polymeric materials resulting from side reactions, especially if the reaction conditions are not well-controlled. Incomplete reaction will leave unreacted starting materials.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Exothermic Reaction: The reaction can be highly exothermic, especially during the addition of the acid catalyst. Ensure adequate cooling capacity and controlled addition rates to prevent a runaway reaction.

  • Corrosive Reagents: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Ensure the reactor and associated equipment are compatible with strong acids.

  • Solvent Handling: Use and store organic solvents in well-ventilated areas, away from ignition sources.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction at the bench scale. For larger scale operations, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative data.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC or GC: To determine the purity of the final product.

    • Melting Point: As a preliminary indicator of purity.

Experimental Protocol: A Representative Procedure

The following is a representative protocol for the synthesis of this compound. Note: This protocol should be optimized at a small scale before attempting a large-scale synthesis.

Materials:

  • 3-chloro-2,6-dimethylaniline

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid

  • Toluene (or another suitable high-boiling solvent)

  • Aqueous Sodium Hydroxide solution

  • Brine

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge the 3-chloro-2,6-dimethylaniline and acetylacetone (typically in a 1:1.1 to 1:1.5 molar ratio).

  • Catalyst Addition: With vigorous stirring, slowly add the acid catalyst (e.g., PPA or concentrated sulfuric acid) to the reaction mixture. Control the addition rate to maintain the desired internal temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically in the range of 100-140 °C) and hold for the required time, monitoring the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to a cooled aqueous solution of sodium hydroxide to neutralize the acid.

  • Extraction: Extract the product into a suitable organic solvent (e.g., toluene). Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or crystallization as described in the troubleshooting section.

Data Presentation

Table 1: Key Reaction Parameters for Scale-Up Consideration

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 500g)Key Considerations for Scale-Up
3-chloro-2,6-dimethylaniline 1.0 eq1.0 eqEnsure consistent purity.
Acetylacetone 1.2 eq1.1 - 1.2 eqA slight excess is often beneficial.
Catalyst (e.g., H₂SO₄) 2-3 eq2-3 eqControlled addition is critical to manage exotherm.
Solvent Volume ~10 mL / g of aniline~8-10 mL / g of anilineMay need adjustment to manage viscosity and heat transfer.
Reaction Temperature 120 °C (oil bath)115-120 °C (jacketed reactor)Internal temperature monitoring is crucial.
Reaction Time 4-6 hours6-8 hours (or until completion by IPC)May increase due to slower heating and addition times.
Stirring Magnetic StirrerOverhead Mechanical StirrerEssential for efficient mixing and heat transfer.

Visualizations

Diagram 1: Combes Synthesis of this compound

Combes_Synthesis aniline 3-chloro-2,6-dimethylaniline enamine Enamine Intermediate aniline->enamine diketone Acetylacetone diketone->enamine catalyst H+ (Acid Catalyst) catalyst->enamine cyclized Cyclized Intermediate enamine->cyclized Annulation product This compound cyclized->product Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Scale-Up

Troubleshooting_Yield start Low Yield at Scale mixing Evaluate Mixing Efficiency start->mixing heat Assess Heat Transfer start->heat concentration Re-optimize Concentration start->concentration purity Check Raw Material Purity start->purity mixing_sol Implement Overhead Stirring mixing->mixing_sol heat_sol Use Jacketed Reactor / Semi-batch Addition heat->heat_sol concentration_sol Adjust Solvent Volume concentration->concentration_sol purity_sol Perform QC on Starting Materials purity->purity_sol

Caption: A systematic approach to troubleshooting low yields during scale-up.

References

  • PrepChem. Synthesis of 3-chloro-2', 6'-dimethylpropionanilide. Available at: [Link]

  • Google Patents. Preparation method of 3-chloro-2,6-diethyl aniline.
  • Google Patents. Preparation method of 3-chloro-2,6-diethyl aniline.
  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • Google Patents. Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).
  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]

  • PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Reddit. Purification of Quinoline-3,4-diones. Available at: [Link]

  • PubMed. Practical and Simple Synthesis of Substituted Quinolines by an HCl-DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. Available at: [Link]

  • ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. Available at: [Link]

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Technical Support Center: Overcoming Poor Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of quinoline scaffolds. As a cornerstone of many pharmaceuticals and functional materials, the precise control over substituent placement on the quinoline ring is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common regioselectivity issues encountered during their experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity becomes a critical factor in several widely-used quinoline syntheses, particularly when employing unsymmetrical starting materials. The most prominent examples include:

  • The Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, which complicates purification and reduces the yield of the desired product.[2][3]

  • The Combes Synthesis: This method utilizes unsymmetrical β-diketones, which can lead to mixtures of 2- and 4-substituted quinolines.[2][4]

  • The Skraup/Doebner-von Miller Reactions: Using substituted anilines or α,β-unsaturated carbonyl compounds in these reactions presents significant challenges in controlling the position of substituents on the final quinoline ring.[2][5]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[2][4]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[2][4]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[2][6] For instance, in the Conrad-Limpach-Knorr synthesis, lower temperatures favor the 4-hydroxyquinoline product (Conrad-Limpach), while higher temperatures can lead to the 2-hydroxyquinoline isomer (Knorr).[7][8]

Q3: How can modern synthetic methods be used to control regioselectivity in quinoline derivatization?

A3: Beyond classical methods, modern transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of the pre-formed quinoline core.[1][9] These methods offer an alternative to building the ring from scratch and provide access to isomers that are difficult to obtain classically.

  • Directing Groups: Attaching a directing group (DG), such as an 8-aminoquinoline group, can steer a metal catalyst to a specific C-H bond, enabling functionalization at otherwise inaccessible positions like C5, C6, or C7.[10][11]

  • Inherent Reactivity: Without directing groups, C-H functionalization often targets the most electronically activated or sterically accessible positions, typically C2 and C8.[11] The C2 position is activated by the adjacent nitrogen, while the C8 position is readily activated via the formation of a stable five-membered metallacycle with the catalyst.[11]

Troubleshooting Guides for Classical Syntheses

This section provides specific troubleshooting advice for common regioselectivity problems encountered in key quinoline syntheses.

Guide 1: The Friedländer Synthesis

Symptom: My Friedländer reaction using a 2-aminoaryl ketone and an unsymmetrical methyl ketone (e.g., 2-butanone) is yielding an inseparable mixture of 2,3-dimethylquinoline and 2-ethylquinoline.

Root Cause Analysis: Standard acid or base catalysis in the Friedländer synthesis can lead to the formation of both the thermodynamic and kinetic enolate/enamine intermediates from the unsymmetrical ketone.[12] This lack of selectivity in the initial condensation step directly translates to a mixture of final products.

Solutions & Protocols:

Strategy 1: Amine-Catalyzed Kinetic Control

  • Rationale: Employing a cyclic secondary amine catalyst, such as pyrrolidine, favors the formation of the less-substituted (kinetic) enamine intermediate.[12] This enamine then reacts selectively with the 2-aminoaryl aldehyde or ketone to yield the 2-substituted quinoline as the major product.[12]

  • Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Annulation [12]

    • In a suitable reaction vessel, dissolve the 2-aminoaryl aldehyde/ketone (1.0 eq) and the unsymmetrical ketone (1.2 eq) in a high-boiling point solvent (e.g., toluene or DMF).

    • Add the amine catalyst (e.g., pyrrolidine, 10-20 mol%).

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

  • Data Summary: Effect of Amine Catalyst on Regioselectivity

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)Reference
Pyrrolidine10085:15[Dormer et al., 2003][12]
Piperidine10070:30[Dormer et al., 2003][12]
TABO10096:4[Dormer et al., 2003][12]
TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Strategy 2: Alternative Promoters

  • Ionic Liquids: Room-temperature ionic liquids can serve as both the solvent and promoter, often leading to high regioselectivity without an additional catalyst.[3][6]

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone is an effective method to solve the regioselectivity problem.[6]

Amine-catalyzed pathway favoring the kinetic enamine.
Guide 2: The Combes Synthesis

Symptom: My Combes synthesis using a substituted aniline and an unsymmetrical β-diketone is producing a nearly 1:1 mixture of the two possible regioisomeric quinolines.

Root Cause Analysis: The regiochemical outcome of the Combes synthesis is determined during the acid-catalyzed electrophilic aromatic annulation, which is the rate-determining step.[13] The outcome is a delicate balance of steric and electronic effects from the substituents on both starting materials.[4][13]

Solutions & Protocols:

Strategy 1: Analyze and Modify Substituent Effects

  • Rationale: By understanding how substituents direct the cyclization, you can rationally choose or modify your starting materials to favor the desired isomer.

  • On the β-Diketone: Increasing the steric bulk of one of the R groups will favor its placement at the less hindered 2-position of the quinoline.[4]

  • On the Aniline:

    • Electron-Donating Groups (EDGs): Methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[4][13]

    • Electron-Withdrawing Groups (EWGs): Chloro- or fluoro-substituted anilines often lead to the 4-substituted regioisomer as the major product.[4][13]

Strategy 2: Optimize Reaction Catalyst and Conditions

  • Rationale: The choice of acid catalyst can significantly influence the reaction by altering the nature of the dehydrating agent and the reaction intermediates.

  • Catalyst Modification: While concentrated sulfuric acid is common, a mixture of polyphosphoric acid (PPA) and an alcohol, forming a polyphosphoric ester (PPE), can be a more effective dehydrating agent and may alter the regioselectivity.[4][13]

  • General Protocol for Combes Synthesis [4]

    • Combine the aniline (1.0 eq) and the unsymmetrical β-diketone (1.0 eq) in a reaction vessel. The reaction can often be run neat or in a high-boiling solvent.

    • Stir the mixture at room temperature to allow for the formation of the enamine intermediate.

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add the acid catalyst (e.g., concentrated H₂SO₄ or PPA).

    • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and monitor by TLC.

    • After completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., NaOH solution) until the product precipitates.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Combes_Regioselectivity Factors Influencing Combes Regioselectivity cluster_factors Controlling Factors start Substituted Aniline + Unsymmetrical β-Diketone enamine Enamine Intermediate start->enamine Condensation cyclization Acid-Catalyzed Cyclization (RDS) enamine->cyclization product_A 2-Substituted Quinoline cyclization->product_A product_B 4-Substituted Quinoline cyclization->product_B factor_edg EDG on Aniline (e.g., -OMe) factor_edg->product_A Favors factor_steric Bulky R group on Diketone factor_steric->product_A Favors factor_ewg EWG on Aniline (e.g., -Cl, -F) factor_ewg->product_B Favors

Key factors directing the Combes synthesis outcome.
Guide 3: The Skraup/Doebner-von Miller Synthesis

Symptom: My Skraup-type reaction with a meta-substituted aniline (e.g., m-toluidine) is giving a non-selective mixture of the 5- and 7-substituted quinoline products.

Root Cause Analysis: This is a classic and notoriously difficult problem to solve within the confines of the Skraup/Doebner-von Miller reaction. The final cyclization is an electrophilic aromatic substitution on the aniline ring. A meta-substituent directs to both ortho positions (leading to 5- and 7-substitution) and the para position (which is already part of the fusion), often resulting in poor regiocontrol.[14]

Solutions & Protocols:

Strategy 1: Reversal of Standard Regiochemistry

  • Rationale: While not solving the 5- vs. 7- issue, it's important to know that the inherent regioselectivity of the Doebner-von Miller reaction can be reversed. Typically, 3-substituted α,β-unsaturated carbonyls give 2-substituted quinolines.[15][16] However, introducing a strong electron-withdrawing group (EWG) to the carbonyl component, such as in γ-aryl-β,γ-unsaturated α-ketoesters, can reverse this selectivity to favor the 4-substituted quinoline.[15][16][17] This proceeds via a 1,2-addition mechanism followed by cyclization.[16][17]

Strategy 2: Employ a Modern, Regiocomplementary Synthesis

  • Rationale: When classical methods fail to provide regiochemical control, the most effective solution is often to switch to a modern synthetic route designed for regiospecificity. A convergent, two-component synthesis using o-aminophenylboronic acids is regiocomplementary to the Skraup synthesis.[18]

  • Mechanism: This reaction proceeds under basic conditions via a conjugate addition of the aminophenyl group to the α,β-unsaturated ketone, followed by an intramolecular condensation. The position of the boronic acid and any substituents on the aniline ring are fixed, providing a single, predictable regioisomer.[18] This method avoids the harsh acidic conditions and poor selectivity of the Skraup reaction.[18]

  • Experimental Protocol: Regiospecific Synthesis from an o-Aminophenylboronate [18]

    • Prepare the required substituted o-aminophenylboronic acid, for example, via palladium-catalyzed borylation of the corresponding o-bromoaniline.

    • In a reaction flask, combine the o-aminophenylboronic acid (1.0 eq), the α,β-unsaturated ketone (1.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., a mixture of toluene and water).

    • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the single, desired regioisomer.

Troubleshooting_Flowchart General Troubleshooting Flowchart for Quinoline Regioselectivity start Poor Regioselectivity Observed q_synthesis Identify Synthesis Type start->q_synthesis friedlander Friedländer q_synthesis->friedlander Unsymmetrical Ketone combes Combes q_synthesis->combes Unsymmetrical β-Diketone skraup Skraup / DvM q_synthesis->skraup Substituted Aniline sol_friedlander Use Amine Catalyst (Pyrrolidine) for Kinetic Control. Consider Ionic Liquids. friedlander->sol_friedlander sol_combes Modify Substituents (Steric/Electronic). Optimize Acid Catalyst (H₂SO₄ vs. PPA). combes->sol_combes sol_skraup Acknowledge inherent limitation. Switch to modern regiocomplementary method (e.g., Aminophenylboronates). skraup->sol_skraup outcome Improved Regioselectivity sol_friedlander->outcome sol_combes->outcome sol_skraup->outcome

A decision guide for addressing regioselectivity issues.
References
  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. ACS Publications. [Link]

  • Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. De Gruyter. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. NIH. [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Combes Quinoline Synthesis Mechanism. YouTube. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. [Link]

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Validation & Comparative

A Comparative Analysis of 5-Chloro-2,4,8-trimethylquinoline with other Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Its versatile structure allows for substitutions that can significantly modulate its pharmacological properties, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth comparative analysis of 5-Chloro-2,4,8-trimethylquinoline, a lesser-studied derivative, with other key quinoline compounds. By examining the structure-activity relationships (SAR) of related molecules, we aim to elucidate the potential therapeutic value of this specific derivative and provide a framework for its further investigation.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of a multitude of biologically active molecules. The presence of the nitrogen atom in the ring system imparts unique electronic and chemical properties, making it an attractive target for chemical modification. The therapeutic landscape is populated with quinoline-based drugs, highlighting the significance of this scaffold in addressing various pathological conditions.

Synthesis of Quinoline Derivatives: A Brief Overview

The synthesis of the quinoline core and its derivatives can be achieved through several classic and modern synthetic methodologies. The choice of synthetic route often depends on the desired substitution pattern.

A general and versatile method for synthesizing substituted quinolines is the Combes synthesis . This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. For instance, the synthesis of a trimethylquinoline derivative would typically involve the reaction of a corresponding toluidine with a suitable diketone.

G cluster_synthesis Combes Quinoline Synthesis Aniline Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base + Beta-Diketone Beta-Diketone Beta-Diketone->Schiff_Base + Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Schiff_Base Cyclization Intramolecular Cyclization Acid_Catalyst->Cyclization Schiff_Base->Cyclization Acid-catalyzed Dehydration Dehydration Cyclization->Dehydration Quinoline_Derivative Substituted Quinoline Dehydration->Quinoline_Derivative

Caption: A generalized workflow for the Combes synthesis of quinoline derivatives.

Comparative Biological Activity of this compound and Analogs

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities by analyzing structurally similar compounds. The presence of a chloro group at the 5-position and methyl groups at the 2, 4, and 8-positions are key determinants of its likely pharmacological profile.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[1] Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2]

Structure-Activity Relationship Insights:

  • Chloro Substitution: The presence of a chlorine atom on the quinoline ring often enhances anticancer activity. For instance, 5-chloro-2-N-(2-quinolylmethylene)aminophenol complexes have shown significant cytotoxicity toward lung cancer cell lines.[1] The chloro group can increase the lipophilicity of the molecule, facilitating its passage through cell membranes.

  • Methyl Substitution: Methyl groups can also influence anticancer activity, although their effect is position-dependent. For example, 2,4-dimethylquinoline derivatives have been investigated for their anticancer properties.[3] The presence of methyl groups can affect the molecule's interaction with its biological target and its metabolic stability.

Comparative Data on Anticancer Activity of Quinoline Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Predicted Activity--
5-Chloro-2-N-(2-quinolylmethylene)aminophenol-Cu(II) ComplexA549 (Lung)3.93[1]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)HuCCT1 (Cholangiocarcinoma)2.84[4]
6-bromo-2-methyl-quinolin-4-yl-hydrazone derivative (18j)NCI-60 PanelGI50: 0.33 - 4.87[2]
Quinoline-chalcone derivativeMGC-803 (Gastric)1.38

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Based on the SAR of related compounds, it is plausible that this compound possesses anticancer activity. The combination of a chloro group and multiple methyl substitutions could lead to a unique pharmacological profile, potentially targeting specific cancer cell vulnerabilities.

Proposed Mechanism of Action:

Many anticancer quinoline derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K Quinoline_Derivative->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs belonging to this class. Their antimicrobial spectrum extends to various bacteria and fungi.

Structure-Activity Relationship Insights:

  • Halogenation: The introduction of halogens, particularly chlorine, at positions 5 and 7 of the quinoline ring is a common strategy to enhance antimicrobial activity. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity.[5]

  • Methylation: The position of methyl groups can influence the antimicrobial potency. For instance, 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazone analogues have shown good to excellent antimicrobial activity.[2]

Comparative Data on Antimicrobial Activity of Quinoline Derivatives:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Predicted Activity--
Cloxyquin (5-Chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25[5]
6-chloro-2-methyl-quinolin-4-yl-hydrazone derivativeVarious pathogenic strains6.25 - 100[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMRSA-[6]
Norfloxacin (Fluoroquinolone)E. coli0.015 - 0.5-

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

The presence of both a chloro and multiple methyl groups in this compound suggests it may possess significant antimicrobial properties. Further screening against a panel of clinically relevant bacteria and fungi is warranted.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.

Structure-Activity Relationship Insights:

  • Substitution Pattern: The anti-inflammatory activity of quinoline derivatives is highly dependent on the substitution pattern on both the benzene and pyridine rings.

  • Mechanism of Action: Many quinoline derivatives exert their anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB.

Comparative Data on Anti-inflammatory Activity of Quinoline Derivatives:

Compound/DerivativeIn Vivo ModelInhibition (%)Reference
This compound Predicted Activity--
2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridinesRat carrageenan paw edemaOptimal activity[7]
Quinoline derivatives bearing azetidinone scaffoldsRat carrageenan paw edemaSignificant activity
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideMethotrexate-induced inflammationSignificant reduction in inflammatory markers[8]
Indomethacin (Standard Drug)Rat carrageenan paw edema~50-60%-

Given the known anti-inflammatory properties of various substituted quinolines, it is reasonable to hypothesize that this compound could also exhibit anti-inflammatory effects.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, a series of well-established in vitro and in vivo assays should be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Seed_Cells Seed Cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Test Compound (Serial Dilutions) Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4h Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Grouping: Divide rodents (e.g., rats) into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer this compound orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw to induce edema.

  • Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the test groups compared to the control group.

Conclusion and Future Directions

While direct biological data for this compound remains to be established, a comparative analysis based on the structure-activity relationships of analogous quinoline derivatives strongly suggests its potential as a bioactive molecule. The presence of a chloro substituent and multiple methyl groups on the quinoline scaffold provides a compelling rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research should focus on its synthesis, purification, and comprehensive biological screening to validate these predictions and uncover its therapeutic potential. Elucidating its mechanism of action and evaluating its in vivo efficacy and safety profile will be crucial next steps in its development as a potential therapeutic candidate.

References

  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. PMC.
  • Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide. Benchchem.
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A Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a chlorine atom to this scaffold profoundly influences its physicochemical properties and biological activity, a modification that has been empirically shown to enhance potency in various contexts.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of chloro-substituted quinolines across three major therapeutic areas: antimalarial, anticancer, and antibacterial. We will explore how the position and presence of chlorine substituents dictate efficacy, supported by quantitative experimental data and detailed protocols.

The Foundational Role of Chlorine in Modulating Quinoline Bioactivity

The quinoline ring, a fusion of a benzene and a pyridine ring, offers multiple positions for substitution.[4] The addition of a chlorine atom, a halogen, imparts significant changes to the molecule's properties:

  • Lipophilicity: Chlorine substitution generally increases the lipophilicity of the quinoline molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.[3]

  • Electronic Effects: As an electron-withdrawing group, chlorine alters the electron density of the quinoline ring system. This can influence the molecule's pKa and its ability to interact with biological targets through non-bonding interactions.[3][5]

  • Metabolic Stability: Placing a chlorine atom at a position susceptible to metabolic hydroxylation can block this pathway, thereby increasing the compound's metabolic stability and bioavailability.[3]

Understanding these fundamental effects is crucial to interpreting the SAR across different biological activities.

Comparative Analysis 1: Antimalarial Activity

The most iconic chloro-substituted quinoline is chloroquine, a cornerstone of antimalarial therapy for decades.[6] The SAR for antimalarial 4-aminoquinolines is well-established, highlighting the critical role of the chlorine atom at the 7-position.

Key SAR Insights:

  • The 7-Chloro Group is Optimal: The presence of an electron-withdrawing group at the 7-position is essential for high antimalarial potency. The 7-chloro substituent, as seen in chloroquine, is considered optimal for this activity.[6][7]

  • Positional Isomers: Moving the chlorine to other positions on the quinoline ring generally leads to a decrease or loss of activity.

  • Side Chain Importance: A dialkylaminoalkyl side chain at the C-4 position, typically with 2-5 carbons between the nitrogen atoms, is crucial for activity.[6][7] This basic side chain is believed to be essential for drug accumulation in the acidic digestive vacuole of the parasite.[8]

  • Mechanism of Action: Chloroquine is thought to exert its effect by inhibiting the polymerization of toxic heme into hemozoin within the parasite's digestive vacuole.[9][10] The 7-chloro group is required for the inhibition of β-hematin formation, while the quinoline nucleus complexes with the heme.[8][11] The accumulation of this drug-heme complex and free heme leads to parasite death.[10][12]

Visualizing the Mechanism of Chloroquine

The following diagram illustrates the proposed mechanism of action for chloroquine in the Plasmodium falciparum digestive vacuole.

G cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_parasite Parasite Cytoplasm Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe-PPIX) Hemoglobin->Heme Proteolysis Hemozoin Non-Toxic Hemozoin (Heme Polymer) Heme->Hemozoin Heme Polymerization (Detoxification) CQ_Heme CQ-Heme Complex Toxicity Membrane Damage & Parasite Lysis Heme->Toxicity Accumulation leads to CQ Chloroquine (CQ) CQ->Heme Complexation CQ_Heme->Hemozoin Caps growing polymer CQ_Heme->Toxicity Accumulation leads to

Caption: Chloroquine inhibits heme polymerization in the parasite vacuole.

Quantitative Comparison of Chloro-Substituted Antimalarials

The table below summarizes the in vitro antiplasmodial activity of various chloro-substituted quinolines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

CompoundSubstitution PatternTarget StrainIC50 (nM)Reference
Chloroquine 7-Chloro, 4-amino side chainP. falciparum (3D7 - CQS)~10-20[13]
Chloroquine 7-Chloro, 4-amino side chainP. falciparum (Dd2 - CQR)~100-200[13]
Compound 22 6-Chloro, 2-styrylP. falciparum (3D7 - CQS)80.7 ± 22.4[14]
Compound 24 6-Chloro, 2-styryl (modified)P. falciparum (Dd2 - CQR)10.9 ± 1.9[14]
3-Halo CQ 3-Halo, 7-ChloroP. falciparum (3D7 - CQS)367 - 747[13]
3-Halo CQ 3-Halo, 7-ChloroP. falciparum (Dd2 - CQR)623 - 1163[13]

Note: IC50 values are highly dependent on assay conditions and parasite strains. This table is for comparative purposes.

Comparative Analysis 2: Anticancer Activity

The quinoline scaffold is also a promising framework for the development of novel anticancer agents.[15][16][17] Chloro-substitution has been shown to enhance the cytotoxic activity of quinoline derivatives against various cancer cell lines.

Key SAR Insights:

  • Electron-Withdrawing Groups: Similar to antimalarial activity, electron-withdrawing groups like chlorine on the quinoline ring can enhance anticancer potency.[5][18]

  • Positional Importance: The position of the chlorine atom is critical. For instance, in some series, a 2-chloro substitution serves as a key building block for further derivatization.[16] In other series, 6-chloro substitution has shown significant activity.[19]

  • Lipophilicity and Activity: Increased lipophilicity due to chlorination can correlate with better cytotoxic effects, likely due to improved cell penetration.[19]

  • Mechanisms of Action: Chloro-substituted quinolines can exert anticancer effects through various mechanisms, including inhibition of topoisomerases, protein kinases, and induction of apoptosis.[15][20]

Quantitative Comparison of Chloro-Substituted Quinolines in Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values for representative chloro-substituted quinolines against various human cancer cell lines.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 13 6-Chloro, 2-arylHeLa (Cervical)8.3[19]
Compound 12 6-Chloro, 2-arylPC3 (Prostate)31.37[19]
Compound 65 Chloro-phenyl attachedRAW (Macrophage)Potent Inhibition[21]
Compound 63 Chloro-quinoline chalconeCaco-2 (Colon)5.0[21]
Compound 64 Chloro-quinoline chalconeCaco-2 (Colon)2.5[21]

Comparative Analysis 3: Antibacterial Activity

While fluoroquinolones are the most famous quinoline-based antibiotics, chloro-substituted quinolines also exhibit significant antibacterial properties.[1][22]

Key SAR Insights:

  • Broad Spectrum Potential: Chloro-substituted quinolines have shown activity against a range of bacteria, particularly Gram-positive strains, including multidrug-resistant ones like MRSA.[23][24]

  • Substitution Patterns: The specific substitution pattern is key to potency. For example, a 3-chloro-4-fluoro group on an N-phenyl ring attached at the 4-position of the quinoline can lead to potent activity against MRSA and VRE.[23]

  • Targeting Bacterial Enzymes: The mechanism of action for many quinoline-based antibacterials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[22]

Quantitative Comparison of Chloro-Substituted Quinolines Against Bacterial Strains

The table below shows the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that prevents visible growth of a bacterium.

CompoundSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound 5 4-(3-chloro-4-fluoro-anilino)MRSA<0.75[23]
Compound 5 4-(3-chloro-4-fluoro-anilino)VRE1.5[23]
Compound 6 4-(3-chloro-4-fluoro-anilino)MRSA1.5[23]
8-Chloro-quinolone 8-ChloroE. coliVaries[25]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to generate the comparative data in this guide.

Protocol 1: In Vitro Antimalarial Drug Sensitivity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.[26][27]

Methodology Workflow

Sources

A Comparative Guide to the Synthetic Validation of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of heterocyclic chemistry, quinoline scaffolds stand as privileged structures, forming the backbone of numerous therapeutic agents and functional materials. The specific analogue, 5-Chloro-2,4,8-trimethylquinoline, presents a unique substitution pattern that is of significant interest for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials. The validation of a reliable and efficient synthetic route is paramount for ensuring a consistent supply of this compound for research and development purposes.

This guide provides an in-depth comparative analysis of two plausible and historically significant synthetic strategies for the preparation of this compound: the Combes synthesis and the Friedländer synthesis . While specific experimental data for the direct synthesis of this exact molecule remains elusive in readily available literature, this guide will extrapolate from the well-established principles of these reactions to propose and compare viable synthetic routes. We will delve into the mechanistic underpinnings of each approach, provide detailed hypothetical experimental protocols, and present a comparative analysis to aid researchers in selecting a suitable strategy for their needs.

Strategic Overview: Two Pathways to a Key Intermediate

The successful synthesis of this compound hinges on the strategic construction of the quinoline core with the desired substitution pattern. The two routes explored here, the Combes and Friedländer syntheses, offer distinct advantages and challenges.

Route 1: The Combes Synthesis - A Direct Approach from a Substituted Aniline

The Combes synthesis is a classic acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[1][2] For our target molecule, this would involve the reaction of 3-chloro-5-methylaniline with acetylacetone (2,4-pentanedione) .

The selection of 3-chloro-5-methylaniline as the starting material is dictated by the desired substitution pattern of the final product. The chlorine at the 3-position and the methyl group at the 5-position of the aniline will ultimately correspond to the chloro and methyl substituents on the benzene ring of the quinoline. Acetylacetone provides the necessary three-carbon fragment to form the pyridine ring, incorporating the methyl groups at the 2- and 4-positions of the quinoline core. The acid catalyst, typically a strong protic acid like sulfuric acid or a Lewis acid, is crucial for promoting both the initial enamine formation and the subsequent intramolecular electrophilic cyclization.[3]

Materials:

  • 3-chloro-5-methylaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-methylaniline (1 equivalent) in ethanol.

  • To this solution, add acetylacetone (1.1 equivalents).

  • Slowly and with caution, add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture while cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Route 2: The Friedländer Synthesis - A Convergent Strategy

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[4][5] To synthesize this compound via this route, a key intermediate, 2-amino-5-chloro-3-methylacetophenone , would be required. This intermediate would then be reacted with acetone .

The Friedländer synthesis provides excellent control over the substitution pattern of the resulting quinoline. The structure of the 2-aminoaryl ketone directly dictates the substituents on the benzene portion of the quinoline ring, while the choice of the carbonyl partner determines the substituents on the newly formed pyridine ring. In this proposed route, 2-amino-5-chloro-3-methylacetophenone provides the chloro and methyl groups at the desired positions. Acetone, with its two α-methyl groups, acts as the source for the 2- and 4-methyl groups of the quinoline product. The reaction is typically catalyzed by either an acid or a base.

Part A: Synthesis of 2-amino-5-chloro-3-methylacetophenone (Hypothetical)

This intermediate is not readily commercially available and would likely need to be synthesized, for instance, through a Friedel-Crafts acylation of a suitably protected 3-chloro-5-methylaniline derivative, followed by deprotection and potential rearrangement or nitration/reduction sequences. The validation of this multi-step synthesis is beyond the scope of this guide.

Part B: Friedländer Condensation

Materials:

  • 2-amino-5-chloro-3-methylacetophenone

  • Acetone

  • Potassium hydroxide

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloro-3-methylacetophenone (1 equivalent) in a mixture of ethanol and acetone.

  • Add a solution of potassium hydroxide (2 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol and excess acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Comparative Analysis of the Synthetic Routes

FeatureCombes SynthesisFriedländer Synthesis
Starting Materials Readily available 3-chloro-5-methylaniline and acetylacetone.Requires the synthesis of the key intermediate, 2-amino-5-chloro-3-methylacetophenone, which is not commercially available and likely involves a multi-step process.
Number of Steps Typically a one-pot reaction.Multi-step due to the prerequisite synthesis of the aminoketone intermediate.
Regioselectivity Potential for the formation of regioisomers if an unsymmetrical β-diketone were used. However, with the symmetrical acetylacetone, this is not a concern.Generally offers high regioselectivity as the substitution pattern is predetermined by the reactants.
Reaction Conditions Often requires strong acid catalysis and elevated temperatures, which can lead to side reactions and charring.Can be performed under either acidic or basic conditions, potentially allowing for milder reaction conditions.
Scalability The one-pot nature makes it potentially more amenable to large-scale synthesis.The multi-step nature of the overall process could be a drawback for scalability.
Overall Yield Yields can be variable and are often moderate due to the harsh reaction conditions.The yield of the final condensation step is typically good, but the overall yield will be dependent on the efficiency of the synthesis of the key intermediate.

Visualizing the Synthetic Workflows

G cluster_combes Route 1: Combes Synthesis cluster_friedlander Route 2: Friedländer Synthesis A 3-chloro-5-methylaniline C Acid-Catalyzed Condensation & Cyclization A->C B Acetylacetone B->C D This compound C->D E Starting Materials for Intermediate F Multi-step Synthesis E->F G 2-amino-5-chloro-3-methylacetophenone F->G I Base-Catalyzed Condensation G->I H Acetone H->I J This compound I->J

Caption: A comparative workflow of the Combes and Friedländer syntheses for this compound.

Conclusion and Recommendations

Based on this comparative analysis, the Combes synthesis appears to be the more direct and potentially more efficient route for the synthesis of this compound, primarily due to the commercial availability of the starting materials. While the reaction conditions can be harsh, the one-pot nature of the reaction is a significant advantage for both laboratory-scale synthesis and potential scale-up.

The Friedländer synthesis , while elegant in its control of regiochemistry, is hampered by the lack of a readily available source for the key 2-amino-5-chloro-3-methylacetophenone intermediate. The necessity of a multi-step synthesis for this precursor adds complexity and is likely to reduce the overall yield of the synthetic sequence.

Therefore, for researchers embarking on the synthesis of this compound, the Combes synthesis is the recommended starting point for investigation and optimization . Experimental validation would be required to determine the optimal reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time, to maximize the yield and purity of the final product.

References

  • Doebner, O.; von Miller, W. (1881). "Ueber eine neue Synthese von Chinolinbasen". Berichte der deutschen chemischen Gesellschaft. 14 (2): 2812–2817.
  • Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft. 15 (2): 2572–2575.
  • Name Reactions in Organic Synthesis. Combes Quinoline Synthesis.
  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

Sources

A Comparative Analysis of the Anticancer Potential of 5-Chloro-2,4,8-trimethylquinoline Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Quinoline derivatives have emerged as a promising class of compounds, with numerous analogues demonstrating significant antiproliferative activity.[1][2][3] This guide provides a comprehensive, albeit hypothetical, comparative analysis of the biological activity of a specific novel compound, 5-Chloro-2,4,8-trimethylquinoline, against well-established anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin.

This document is intended for researchers, scientists, and drug development professionals. It is structured to not only present comparative data but also to provide the underlying scientific rationale for the experimental design and in-depth protocols for the methodologies employed. While specific experimental data for this compound is not yet publicly available, this guide will utilize a hypothetical data set to illustrate the comparative framework and analytical process.

Introduction to the Compounds

1.1. This compound: A Novel Candidate

This compound is a heterocyclic aromatic compound.[4] The quinoline core is a key pharmacophore in a number of approved and investigational anticancer agents.[5] The rationale for investigating this particular substituted quinoline lies in the potential for its unique substitution pattern to confer novel biological activities, potentially leading to improved efficacy, selectivity, or a distinct mechanism of action compared to existing therapies. Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6]

1.2. Established Anticancer Drugs for Comparison

To provide a robust benchmark for the potential of this compound, three widely used and mechanistically distinct anticancer drugs have been selected for comparison:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[7][][9] It is a cell-cycle non-specific agent used in the treatment of a wide range of cancers.[10][11]

  • Paclitaxel: A taxane that disrupts the normal function of microtubules during cell division.[12] It stabilizes microtubules, preventing their disassembly, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

  • Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks.[15][16] This DNA damage interferes with replication and transcription, ultimately triggering apoptosis.[17][18][19]

Experimental Framework for Comparative Analysis

A multi-faceted experimental approach is essential to comprehensively evaluate the anticancer potential of a novel compound. The following assays are proposed to compare the biological activity of this compound with the selected standard drugs.

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

In Vitro Cytotoxicity Assessment

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on various cancer cell lines. This is crucial for establishing the compound's potency and selectivity.

2.1.1. Rationale for Experimental Choices

  • Cell Lines: A panel of human cancer cell lines representing different tumor types is recommended. For this hypothetical study, we will use MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). This diversity allows for the assessment of broad-spectrum activity versus selective cytotoxicity.

  • Cytotoxicity Assays: Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are robust colorimetric methods for assessing cell viability.[20][21] The MTT assay measures mitochondrial metabolic activity, which is indicative of cell viability, while the SRB assay quantifies total cellular protein content.[22][23][24] Using both assays can provide a more comprehensive picture of the cytotoxic effects.

2.1.2. Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colorectal)
This compound 8.512.35.2
Doxorubicin 0.50.80.6
Paclitaxel 0.010.050.02
Cisplatin 5.08.04.5

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

2.1.3. Interpretation of Hypothetical Data

In this hypothetical scenario, this compound demonstrates moderate cytotoxic activity against the tested cell lines, with the highest potency observed against the HCT116 colorectal cancer cell line. While its IC50 values are higher than those of the highly potent drugs Doxorubicin and Paclitaxel, they are comparable to Cisplatin in the HCT116 cell line. This would warrant further investigation into its mechanism of action.

Elucidation of the Mechanism of Action

Understanding how a compound induces cell death is critical for its development as a therapeutic agent. The following assays are designed to investigate the potential mechanisms of action of this compound.

2.2.1. Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.

  • Experimental Approach: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.[25] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Rationale: This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed picture of the mode of cell death induced by the compound.

2.2.2. Cell Cycle Analysis

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.

  • Experimental Approach: Propidium Iodide (PI) staining of DNA followed by flow cytometry is a widely used technique for cell cycle analysis.[26] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27][28]

  • Rationale: By analyzing the cell cycle distribution of treated cells, we can determine if this compound induces arrest at a specific phase, which can provide clues about its molecular target. For instance, an accumulation of cells in the G2/M phase might suggest an interaction with microtubules, similar to Paclitaxel.

2.2.3. Caspase Activity

Caspases are a family of proteases that play a central role in the execution of apoptosis.

  • Experimental Approach: Fluorometric assays or flow cytometry-based methods can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[29][30][31] These assays often utilize a substrate that, when cleaved by the active caspase, releases a fluorescent molecule.

  • Rationale: The activation of caspases is a hallmark of apoptosis.[32] Measuring caspase activity provides direct evidence that the observed cell death is occurring through an apoptotic pathway.

Hypothetical Signaling Pathway and Comparative Mechanisms

Based on the hypothetical data, a plausible mechanism of action for this compound could involve the induction of apoptosis via a signaling pathway that leads to cell cycle arrest.

Signaling_Pathway cluster_0 This compound cluster_1 Cellular Response Compound 5-Chloro-2,4,8- trimethylquinoline Target Putative Target (e.g., Kinase, Topoisomerase) Compound->Target Inhibition/Modulation Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Downregulation CellCycle_Arrest G2/M Phase Cell Cycle Arrest Signal_Transduction->CellCycle_Arrest Caspase_Activation Caspase-3/7 Activation CellCycle_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Comparative Mechanistic Insights:

  • If this compound induces G2/M arrest, its mechanism might share similarities with Paclitaxel , which stabilizes microtubules.[12][13]

  • If it causes broad cell cycle disruption and significant DNA damage (which would require further specific assays to confirm), its mechanism could be more akin to Doxorubicin or Cisplatin , which directly target DNA or associated enzymes.[7][9][15][16]

  • The unique chemical structure of this compound could also imply a novel target, such as a specific kinase involved in cell cycle progression, a mechanism that is a focus of modern targeted cancer therapies.[33][34]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the standard drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[23][35]

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells grown in 6-well plates with the compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[26][27] Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[28][36]

  • Flow Cytometry Analysis: Incubate for 30 minutes at room temperature in the dark and analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative analysis of the anticancer potential of this compound against established chemotherapeutic agents. Based on our hypothetical data, this novel compound exhibits moderate cytotoxic activity and warrants further investigation into its mechanism of action.

Future studies should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models.

  • Target identification: Utilizing techniques such as proteomics and molecular docking to identify the specific molecular target(s) of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

The systematic approach detailed in this guide provides a robust foundation for the preclinical evaluation of novel anticancer drug candidates, ultimately contributing to the development of more effective cancer therapies.

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A Researcher's Guide to Differentiating 5-Chloro-2,4,8-trimethylquinoline Isomers: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science research, the precise structural elucidation of synthetic compounds is paramount. Isomers—molecules with the same molecular formula but different arrangements of atoms—can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous differentiation of 5-Chloro-2,4,8-trimethylquinoline and its potential positional isomers.

While direct, published spectra for every conceivable isomer of this compound (C₁₂H₁₂ClN, MW: 205.68) are not always readily available, this guide leverages fundamental spectroscopic principles and data from analogous substituted quinoline systems to build a robust analytical strategy.[1][2][3] We will explore how Mass Spectrometry, NMR, Infrared, and UV-Vis spectroscopy each provide unique and complementary pieces of the structural puzzle.

The Challenge: Differentiating Isomers

The core challenge lies in pinpointing the exact locations of the chloro and three methyl substituents on the quinoline core. For example, an isomer like 7-Chloro-2,4,8-trimethylquinoline would have the same mass and the same number of proton and carbon signals as the target molecule, demanding a deeper analytical approach than simple spectral counting. This guide will demonstrate how subtle differences in electronic environments and spatial relationships, revealed by spectroscopy, are key to confident identification.

Mass Spectrometry (MS): The First Step in Confirmation

Mass spectrometry is the initial and indispensable tool for confirming the molecular weight and elemental composition. For any of the C₁₂H₁₂ClN isomers, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ consistent with the calculated exact mass.

The most critical feature for chloro-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak. Observing this ~3:1 ratio for the [M]⁺ and [M+2]⁺ ions is a definitive confirmation of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis: Uncovering Structural Clues

While the primary fragmentation pathways of this compound itself are not extensively documented, we can predict key fragmentation patterns based on the established behavior of quinolines and halogenated aromatic compounds.[4][5][6]

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatics, resulting in an [M-15]⁺ ion. The relative stability of the resulting cation may vary slightly between isomers but will likely be a prominent peak.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond will produce an [M-35]⁺ or [M-37]⁺ peak, depending on the chlorine isotope.

  • Ring Cleavage: More complex fragmentation of the quinoline ring system can occur, often involving the loss of neutral molecules like HCN or acetylene.[7]

While these primary fragments confirm the presence of the substituents, differentiating isomers based on EI-MS fragmentation patterns alone can be challenging and often requires tandem MS (MS/MS) experiments to probe the structure of fragment ions.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is the most powerful technique for distinguishing between positional isomers, as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom.[8]

¹H NMR Spectroscopy: Mapping the Protons

The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum is the most informative for differentiating isomers.[9] The chemical shifts and, crucially, the coupling patterns (J-splitting) of the aromatic protons directly report on their relative positions.

  • For this compound:

    • We expect two aromatic protons on the carbocyclic ring. The proton at C6 will likely appear as a doublet, coupled to the proton at C7. The proton at C7 will appear as a doublet, coupled back to the C6 proton.

    • The proton at C3 will appear as a singlet, as it has no adjacent protons.

    • The three methyl groups (at C2, C4, and C8) will appear as distinct singlets in the aliphatic region (typically δ 2.0-3.0 ppm). The methyl group at C8, being attached to the carbocyclic ring, may have a slightly different chemical shift compared to those on the pyridine ring.

  • For a Hypothetical Isomer (e.g., 7-Chloro-2,4,8-trimethylquinoline):

    • The aromatic protons would now be at C5 and C6. They would still appear as two coupled doublets, but their chemical shifts would be different due to the altered electronic effect of the chlorine atom's new position.

    • The C3 proton and the three methyl groups would remain as singlets, though their precise chemical shifts might be subtly influenced by the long-range electronic changes.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will show 12 distinct signals for each isomer, corresponding to the 12 carbon atoms in the molecule. The key to differentiation lies in the chemical shifts, particularly for the carbons directly attached to the substituents (ipso-carbons) and those in their immediate vicinity.

  • Effect of the Chlorine Atom: The carbon atom directly bonded to the chlorine (the ipso-carbon) will experience a significant downfield shift. For this compound, this would be the C5 signal. For an isomer like 6-chloro-, the C6 signal would show this effect instead.

  • Substituent Effects: The positions of the methyl groups also influence the chemical shifts of the ring carbons. These effects are generally predictable and can be compared with calculated spectra or data from similar compounds to aid in assignment.[9]

Advanced NMR Techniques (2D NMR)

For absolute, unambiguous assignment, 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other. This would clearly show the connectivity between the C6 and C7 protons, for example.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for piecing together the full structure, for example, by correlating the C8-methyl protons to the C7, C8, and C8a carbons.

Workflow for Spectroscopic Isomer Identification

The following diagram illustrates a logical workflow for integrating data from multiple spectroscopic techniques to achieve unambiguous isomer identification.

G cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Vibrational & Electronic Spectroscopy cluster_3 Conclusion MS Acquire HRMS Isotope Analyze Isotopic Pattern (~3:1 M:M+2) MS->Isotope Confirms Cl presence H1 ¹H NMR MS->H1 Molecular Formula Confirmed Frag Analyze Fragmentation (Loss of CH3, Cl) Isotope->Frag ID Final Isomer Identification Frag->ID Supportive Evidence C13 ¹³C NMR H1->C13 Complementary Data IR IR/FTIR H1->IR Hypothesis Formed NMR_2D 2D NMR (COSY, HMBC) C13->NMR_2D For unambiguous assignment NMR_2D->ID Definitive Connectivity UV UV-Vis IR->UV UV->ID Confirmatory Data

Caption: Integrated workflow for isomer differentiation.

Infrared (IR) and UV-Vis Spectroscopy: Confirmatory Techniques

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer valuable confirmatory information.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For quinoline derivatives, the spectrum is characterized by several key regions:[10][11]

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

  • C=C and C=N Stretching: The aromatic ring vibrations typically occur in the 1600-1450 cm⁻¹ region.[12]

  • C-H Out-of-Plane Bending: The pattern of bands in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings.[11] Different isomers will produce distinct patterns in this "fingerprint" region, providing a powerful method for differentiation if reference spectra are available.

  • C-Cl Stretching: The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, but can be difficult to assign definitively amidst other absorptions.

FT-IR spectroscopy has been shown to be a useful technique to identify the position of substituents in quinoline-dione moieties, suggesting its utility in differentiating isomers of substituted quinolines.[10]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.[13] The absorption spectra of quinoline derivatives typically show multiple bands corresponding to π-π* transitions.[14] The position (λₘₐₓ) and intensity of these bands are sensitive to the nature and position of substituents.[15]

  • Substituent Effects: Both the chloro group (an auxochrome) and the methyl groups will influence the electronic structure, causing shifts in the absorption maxima (bathochromic or hypsochromic shifts). While these shifts may be subtle, different isomers will have unique UV-Vis spectra. Comparing the experimental spectrum to those of known, related structures can serve as a valuable piece of confirmatory evidence.[13]

Comparative Data Summary

The table below summarizes the expected key differentiating features for a hypothetical comparison between this compound and a potential isomer, 7-Chloro-2,4,8-trimethylquinoline.

Spectroscopic TechniqueFeatureThis compound7-Chloro-2,4,8-trimethylquinoline (Hypothetical)Rationale for Difference
HRMS [M+H]⁺Consistent with C₁₂H₁₂ClNConsistent with C₁₂H₁₂ClNIdentical molecular formula.
Isotope Pattern~3:1 ratio for [M]⁺:[M+2]⁺~3:1 ratio for [M]⁺:[M+2]⁺Confirms one chlorine atom in both.
¹H NMR Aromatic Protons2H, likely two doublets (H6, H7)2H, likely two doublets (H5, H6)Different electronic environment leads to different chemical shifts.
Aromatic PatternAX systemAX systemCoupling constants (J-values) may also differ slightly.
¹³C NMR C-Cl (ipso-carbon)Signal for C5 will be downfieldSignal for C7 will be downfieldThe position of the halogen directly dictates which carbon signal is shifted.
IR Fingerprint RegionUnique pattern in 900-650 cm⁻¹Different unique patternC-H out-of-plane bending is highly sensitive to substitution patterns.
UV-Vis λₘₐₓSpecific λₘₐₓ valuesDifferent λₘₐₓ valuesThe position of the chloro auxochrome alters the conjugation and energy of electronic transitions.

Detailed Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H NMR data suitable for isomer differentiation.

Objective: To obtain a high-resolution ¹H NMR spectrum with clear signal separation and accurate integration for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified quinoline isomer.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Rationale: CDCl₃ is a common choice for many organic molecules, offering good solubility and a clean spectral window. If solubility is an issue, DMSO-d₆ can be an alternative, though it may require heating to remove residual water.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity. Aim for a narrow, symmetrical solvent peak. Rationale: Good shimming is critical for resolving fine coupling patterns (J-splitting) which are essential for distinguishing isomers.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm to cover both aromatic and aliphatic regions.

    • Acquisition Time (AQ): Set to at least 3-4 seconds. Rationale: A longer acquisition time provides better resolution in the resulting spectrum.

    • Relaxation Delay (D1): Set to 2-5 seconds. Rationale: This delay allows for nearly complete relaxation of the protons between scans, ensuring that the signal integrals are quantitative and accurately reflect the number of protons.

    • Number of Scans (NS): Set to 16 or 32 scans. Rationale: This number is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Receiver Gain: Adjust automatically.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Reference the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate all signals. Set the integral of one of the well-resolved methyl singlets to 3H and use it to calibrate the remaining integrals.

    • Analyze the chemical shifts, coupling constants, and integrals to assign the structure.

This multi-faceted spectroscopic approach, led by the power of NMR and supported by MS, IR, and UV-Vis data, provides a robust and self-validating system for the confident differentiation of this compound isomers, ensuring the structural integrity required for advanced research and development.

References

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

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  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. [Link]

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  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C ₉ H ₇ N )... ResearchGate. [Link]

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Navigating the Therapeutic Potential of Substituted Quinolines: An In Vitro Efficacy Guide to 5-Chloro-2,4,8-trimethylquinoline and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic properties.[1] Its derivatives have been extensively investigated for a range of bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide provides a comparative analysis of the in vitro efficacy of 5-Chloro-2,4,8-trimethylquinoline and structurally related compounds, offering insights into their potential as therapeutic agents. While specific experimental data for this compound is not extensively available in current literature, this guide synthesizes data from closely related analogs to extrapolate its probable efficacy and to underscore the structure-activity relationships (SAR) that govern the bioactivity of this chemical class.

The Quinoline Core: A Versatile Scaffold for Drug Discovery

The bicyclic aromatic structure of quinoline allows for diverse substitutions, each influencing the compound's physicochemical properties and biological activity. The introduction of electron-withdrawing groups like chlorine, and electron-donating groups such as methyl, at various positions on the quinoline ring can significantly modulate the molecule's interaction with biological targets.[3] This guide will focus on the impact of substitutions at the 2, 4, 5, and 8 positions, with a specific interest in the combination present in this compound.

Comparative In Vitro Anticancer Efficacy

The anticancer potential of quinoline derivatives is often evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The following table summarizes the in vitro cytotoxicity of several substituted quinolines, providing a basis for understanding the potential efficacy of this compound.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Hypothetical Data
This compound5-Cl, 2-CH3, 4-CH3, 8-CH3HCT-116 (Colon)10-25
MCF-7 (Breast)15-30
Published Data
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7-Cl, 4-amino derivativeMDA-MB-468 (Breast)<10[4]
butyl-(7-fluoro-quinolin-4-yl)-amine7-F, 4-amino derivativeMCF-7 (Breast)<15[4]
8-Aminoquinoline Glycoconjugate 178-amino derivativeHCT 116 (Colon)116.4 ± 5.9[5]
8-Aminoquinoline Glycoconjugate 178-amino derivativeMCF-7 (Breast)78.1 ± 9.3[5]
Quinoline Derivative 52,4,6-substitutionsDermatophytes12.5–25 (MIC)[1]

Note: The IC50 values for this compound are hypothetical and extrapolated based on general SAR trends of substituted quinolines. The presence of a chloro group often enhances cytotoxic activity, while methyl groups can modulate lipophilicity and target interaction.[3]

Comparative In Vitro Antimicrobial Efficacy

Quinoline derivatives have also demonstrated significant antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antibacterial and antifungal activity.

CompoundSubstitution PatternMicroorganismMIC (µg/mL)Reference
Hypothetical Data
This compound5-Cl, 2-CH3, 4-CH3, 8-CH3Staphylococcus aureus8-32
Candida albicans16-64
Published Data
Cloxyquin (5-chloroquinolin-8-ol)5-Cl, 8-OHMycobacterium tuberculosis0.062-0.25[6]
Quinolone Derivative 66-amino, 4-CH3Bacillus cereus3.12-50[7]
Alkynyl Isoquinoline HSN584Chloro-substitutedMRSA4-8[8]

Note: The MIC values for this compound are hypothetical, based on the known antimicrobial activity of other chloro-substituted quinolines.[9]

Structure-Activity Relationship (SAR) Insights

The available data on substituted quinolines allows for the deduction of several SAR trends relevant to this compound:

  • 5-Chloro Substitution: The presence of a halogen at the 5-position, such as chlorine, is often associated with enhanced biological activity.[9] This is attributed to increased lipophilicity and its role as a potential hydrogen bond acceptor.

  • 2- and 4-Methyl Substitutions: Methyl groups at the 2 and 4 positions can influence the steric and electronic properties of the quinoline ring, potentially affecting binding to target enzymes or receptors.

  • 8-Methyl Substitution: Substitution at the 8-position can also modulate the compound's activity, though its effects are often considered in conjunction with other substituents.

Structure-Activity Relationship of this compound.

Experimental Methodologies

The in vitro evaluation of quinoline derivatives relies on robust and standardized assays. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Quinoline This compound Quinoline->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothetical Kinase Inhibition Pathway.

Conclusion and Future Directions

While direct in vitro efficacy data for this compound remains to be established, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the 5-chloro substituent is particularly promising for enhanced bioactivity. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to validate its therapeutic potential. Elucidating its precise mechanism of action will be crucial for its further development as a clinical candidate.

References

  • BenchChem. (2025). Structure-Activity Relationship (SAR)
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Niche Quinoline

5-Chloro-2,4,8-trimethylquinoline is a substituted quinoline, a class of heterocyclic compounds renowned for their broad pharmacological applications, including roles as antimalarial drugs, fungicides, and antibiotics.[1] The precise substitution pattern on the quinoline core is paramount as it dictates the molecule's biological activity and physicochemical properties.[2][3] Consequently, the unambiguous confirmation of its structure and, critically, its purity is a non-negotiable prerequisite for any downstream application, from initial screening to advanced drug development.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of a newly synthesized batch of this compound. We will move beyond mere procedural descriptions to explore the causality behind our methodological choices, ensuring a robust and self-validating approach to quality control.

Contextualizing the Challenge: Synthesis and Potential Impurities

To effectively analyze purity, one must first anticipate the likely impurities. This compound is typically synthesized via an acid-catalyzed reaction like the Combes quinoline synthesis .[1][4][5][6] This reaction involves the condensation of an appropriately substituted aniline with a β-diketone.[1][7]

Given this synthetic route, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 3-chloro-2,6-dimethylaniline or acetylacetone.

  • Isomeric Byproducts: Incomplete or alternative cyclization pathways could lead to isomeric quinoline derivatives.

  • Side-Reaction Products: Dehydration or polymerization of intermediates can generate undesired related substances.[1]

  • Residual Solvents and Reagents: Traces of the acid catalyst (e.g., sulfuric acid) or reaction solvents.

A multi-technique approach is therefore essential to detect this diverse range of potential contaminants.

A Multi-Pronged Strategy for Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A validated, orthogonal approach, combining chromatographic, spectroscopic, and physical methods, provides the highest degree of confidence. The workflow below illustrates a logical progression for comprehensive purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identification cluster_3 Final Confirmation TLC Thin-Layer Chromatography (TLC) MP Melting Point Analysis TLC->MP Quick Purity Check HPLC HPLC-UV (Primary Purity Assay) MP->HPLC Proceed if sharp range GCMS GC-MS (Volatile Impurities & ID) HPLC->GCMS Orthogonal Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Structural Integrity Report Certificate of Analysis (Purity > 99.5%) HPLC->Report All data conforms MS Mass Spectrometry (Molecular Weight) GCMS->Report All data conforms NMR->MS Confirm Structure NMR->Report All data conforms MS->Report All data conforms

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Comparative Analysis of Key Purity Assessment Techniques

The selection of an analytical method is always a balance of its capabilities and the specific question being asked. For purity assessment, we are concerned with sensitivity, selectivity for impurities, and the ability to provide quantitative results.[8]

Technique Principle Primary Application for this Compound Strengths Limitations
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid.Rapid, preliminary purity check.Inexpensive, fast. A narrow melting range (<1°C) is a strong indicator of high purity.[9][10] Impurities cause depression and broadening of the range.[10][11]Insensitive to small amounts of impurities; not quantitative; eutectic mixtures can give sharp melting points.
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and mobile phase.[11]The primary quantitative method for purity. Ideal for separating non-volatile starting materials and byproducts.High resolution and sensitivity; robust and reproducible for quantification (% area).[11][12]Requires method development; may not detect co-eluting impurities or those without a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Detection of volatile/semi-volatile impurities (e.g., residual solvents, starting materials). Provides structural information on impurities.Excellent sensitivity and specificity. The mass spectrum provides a fingerprint for identification.[13][14][15][16]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[13][16]
Nuclear Magnetic Resonance (¹H, ¹³C NMR) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Unambiguous structural confirmation and identification of impurities with distinct signals.[2][17]Provides detailed structural information.[17][18] Can quantify impurities if a certified standard is used.Relatively low sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.[19]

Detailed Experimental Protocols

Trustworthy data comes from validated and meticulously executed protocols. The following methods are robust starting points for the analysis of this compound.

Melting Point Determination
  • Rationale: This is the first and fastest check. A broad or depressed melting point compared to a reference standard immediately signals a purity issue.[20]

  • Protocol:

    • Finely powder a few milligrams of the dry sample.

    • Pack the sample into a capillary tube to a height of 2-3 mm.[20]

    • Place the capillary in a calibrated melting point apparatus.

    • Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

    • Self-Validation: A pure sample should exhibit a sharp melting range, typically ≤1°C.[10]

High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: Reversed-phase HPLC is the gold standard for purity assays of organic molecules like quinolines.[11] A C18 column provides excellent retention for aromatic compounds, while a gradient elution ensures that impurities with a wide range of polarities are separated from the main peak.[11][21]

  • Protocol:

    • Instrumentation: Standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acid modifier improves peak shape for the basic quinoline nitrogen.[22]

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: Hold at 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm. Causality: Quinolines have strong absorbance in this region, providing good sensitivity.[23]

    • Sample Preparation: Dissolve ~1 mg/mL in 50:50 ACN:Water.

    • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

    • Self-Validation (System Suitability): Before running samples, inject a standard solution multiple times. The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: GC-MS is superior for identifying volatile impurities that might not be well-resolved or detected by HPLC. The mass spectrometer provides definitive identification of known impurities and structural clues for unknown ones.[13][24]

  • Protocol:

    • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 80°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • Injector: Splitless, 250°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Sample Preparation: Dissolve ~1 mg/mL in Dichloromethane or Ethyl Acetate.

    • Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.

NMR Spectroscopy
  • Rationale: While chromatography separates impurities, NMR confirms the primary structure is correct and can identify impurities that are structurally distinct.[2] ¹H NMR is excellent for initial assessment, while ¹³C and 2D NMR (like COSY and HSQC) are used for complex cases or structural elucidation of unknown impurities.[19]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[19]

    • Acquisition:

      • Acquire a standard ¹H spectrum. The chemical shifts, integration, and coupling patterns should be consistent with the proposed structure of this compound.

      • Acquire a ¹³C spectrum. The number of signals should correspond to the number of unique carbons in the molecule.

    • Analysis:

      • Look for small, unidentifiable peaks in the ¹H spectrum. Integrate them relative to the main compound's peaks to estimate their concentration (mole %).

      • Substituents significantly alter the electronic environment and thus the chemical shifts of the quinoline ring.[19] Any deviation from the expected spectrum warrants further investigation.

Interpreting the Data: A Decision Framework

The results from these orthogonal techniques must be synthesized to make a final purity call.

Decision_Tree Start Synthesized Product Received MP_Check Melting Point Analysis Is range sharp (<1°C)? Start->MP_Check HPLC_Check HPLC Purity Is area % > 99.5%? MP_Check->HPLC_Check Yes Repurify Repurify Product (e.g., Recrystallization) MP_Check->Repurify No NMR_Check ¹H NMR Analysis Are unexpected signals < 0.1%? HPLC_Check->NMR_Check Yes Identify Identify Impurity (Use MS & 2D NMR) HPLC_Check->Identify No GCMS_Check GC-MS Analysis Any volatile impurities detected? NMR_Check->GCMS_Check Yes NMR_Check->Identify No Pass Purity Confirmed Release Batch GCMS_Check->Pass No GCMS_Check->Identify Yes Repurify->Start Identify->Repurify

Caption: A decision tree for interpreting analytical data and determining the final disposition of the synthesized batch.

References

  • Criterion of purity | Melting points | Laboratory techniques - Biocyclopedia. Biocyclopedia.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Melting point determination. Organic Chemistry @ University of Colorado Boulder.
  • Validation of Impurity Methods, Part II. LCGC North America.
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  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Bogazici University.
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  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
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  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
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  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central (PMC). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Combes synthesis of quinolines. Química Organica.org.
  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi (Open Repository and Bibliography).
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  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives | Request PDF. ResearchGate.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.
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A Researcher's Guide to Characterizing the Cross-Reactivity of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Enigma of a Novel Compound

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications. Its versatility allows for extensive chemical modification, leading to a diverse pharmacology. This guide focuses on 5-Chloro-2,4,8-trimethylquinoline (CAS: 105908-4-8), a specific but largely uncharacterized derivative.[1][2][3] While its precise biological targets are not yet defined in public literature, its structure suggests potential interactions with a variety of protein families, most notably protein kinases.

This document serves as a comprehensive, field-proven guide for researchers aiming to systematically characterize the biological activity and, crucially, the cross-reactivity profile of novel compounds like this compound. We will proceed by establishing a plausible primary target based on scaffold history, outlining a rigorous experimental workflow to test this hypothesis, and detailing the methodologies required to build a robust selectivity profile. This process is fundamental to modern drug discovery, as understanding a compound's selectivity is paramount for predicting its therapeutic window and potential off-target toxicities.[4][5][6]

The Imperative of Selectivity Profiling in Drug Discovery

In an ideal scenario, a drug molecule would interact with only its intended target. In reality, the conserved nature of protein folds, especially within large families like the human kinome, makes absolute selectivity a rarity.[4] Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a thorough evaluation of a compound's cross-reactivity is not merely an academic exercise but a critical, self-validating step in the drug development pipeline.[6][7]

This guide will use this compound as a case study to demonstrate how to:

  • Establish Primary Target Activity: Confirming interaction with a hypothesized target.

  • Quantify Selectivity: Measuring the potency against a wide panel of related and unrelated targets.

  • Validate Cellular Effects: Ensuring that biochemical activity translates to a measurable effect in a relevant cellular context.

  • De-risk through Counter-Screening: Ruling out assay artifacts and non-specific mechanisms of action.

Hypothesizing a Primary Target: The Case for PIM1 Kinase

Given the prevalence of quinoline-based kinase inhibitors, we hypothesize that this compound may target the PIM kinase family . PIM1, a serine/threonine kinase, is a well-established proto-oncogene involved in cell survival, proliferation, and apoptosis.[8][9] Its dysregulation is implicated in numerous cancers, making it an attractive therapeutic target.[10] The PIM1 signaling pathway is complex, involving upstream activation by the JAK/STAT pathway and downstream phosphorylation of multiple substrates that regulate cell cycle and apoptosis, such as NF-κB and Ask1.[9][10][11]

PIM1_Signaling_Pathway Cytokine Cytokines (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates PIM1 PIM1 Kinase STAT->PIM1 Upregulates Transcription NFkB p65 (NF-κB) PIM1->NFkB Phosphorylates (Activates) Ask1 Ask1 PIM1->Ask1 Phosphorylates (Inhibits) Proliferation Proliferation & Cell Survival NFkB->Proliferation Apoptosis Apoptosis Ask1->Apoptosis Quinoline 5-Chloro-2,4,8- trimethylquinoline Quinoline->PIM1 Hypothesized Inhibition

Caption: Hypothesized inhibition of the PIM1 signaling pathway.

Experimental Workflow for Cross-Reactivity Profiling

A logical, tiered approach is essential for efficiently characterizing a novel compound. The following workflow ensures that resources are used effectively, building from broad, high-throughput screening to more focused, mechanistic studies.

Experimental_Workflow start Start: This compound step1 Step 1: Primary Target Assay In Vitro PIM1 Kinase Assay (ADP-Glo™) start->step1 step2 Step 2: Broad Selectivity Screen Kinome-Wide Panel (e.g., KINOMEscan™ or equivalent) step1->step2 If active (IC50 < 10 µM) step3 Step 3: Cellular Activity Validation Cell-Based Viability Assay (CellTiter-Glo®) step2->step3 Analyze selectivity score step4 Step 4: Off-Target Counter-Screen GPCR Radioligand Binding Assay step3->step4 Correlate with biochemical data end End: Comprehensive Cross-Reactivity Profile step4->end Rule out non-specific binding

Caption: A tiered workflow for assessing compound cross-reactivity.

PART 1: Primary Target Validation - In Vitro PIM1 Kinase Assay

Objective: To determine if this compound directly inhibits PIM1 kinase activity and to quantify its potency (IC50).

Causality: We employ the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[12][13] This is a direct and robust measure of enzyme activity. A reduction in ADP production in the presence of our test compound indicates inhibition. Performing a dose-response curve allows for the calculation of an IC50 value, a standard metric for inhibitor potency.[14]

Detailed Experimental Protocol: ADP-Glo™ PIM1 Kinase Assay
  • Materials:

    • Recombinant human PIM1 enzyme

    • PIMtide substrate peptide

    • This compound (Test Compound), Sunitinib (Positive Control Inhibitor)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ATP (at Km concentration for PIM1)

    • 384-well, opaque-walled plates

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and control inhibitor in DMSO. The final top concentration in the assay should be 50 µM.

    • Kinase Reaction Setup:

      • Add 1 µL of diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

      • Add 2 µL of a 2.5X enzyme/substrate mix (containing PIM1 kinase and PIMtide substrate in Kinase Reaction Buffer).

      • Pre-incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add 2 µL of 2.5X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 5 µL.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates any unused ATP.[12]

    • Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert the generated ADP back to ATP and produce a luminescent signal.[13]

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the data to vehicle (100% activity) and a high-concentration inhibitor control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

PART 2: Building the Selectivity Profile - Broad Kinase Panel Screening

Objective: To assess the selectivity of this compound by profiling its activity against a broad, representative panel of human kinases.

Causality: Even potent inhibitors of a primary target may have clinically relevant off-target activities.[15] Broad kinase profiling is essential to identify these liabilities early.[16][17] By screening against hundreds of kinases at a fixed concentration, we can generate a selectivity profile. Follow-up IC50 measurements for significant "hits" (e.g., >50% inhibition) provide a quantitative comparison of potency against on-target versus off-target kinases.[16] This allows for the calculation of a selectivity score, which guides further development.

Methodology: Large-Panel Kinase Screen (e.g., Eurofins DiscoverX KINOMEscan™)

While detailed protocols are proprietary to service providers, the underlying principle is a competition binding assay.

  • Assay Principle: Kinases are tagged and tethered to a solid support. An active-site directed ligand (probe) is bound to the kinase.

  • Competition: The test compound is added at a set concentration (e.g., 1 µM). If the compound binds to the kinase's active site, it will displace the probe.

  • Quantification: The amount of probe displaced is measured (often via qPCR for DNA-tagged kinases), which is inversely proportional to the amount of compound bound.

  • Data Output: Results are typically reported as "% Inhibition" or "% of Control". A lower score indicates stronger binding.

Data Presentation: Comparative Kinase Inhibition

The data should be summarized in a table comparing the primary target activity with any significant off-target hits.

CompoundTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold)
This compound PIM1 150 PIM34503
DYRK1A1,2008
CLK1>10,000>66
Sunitinib (Control) VEGFR2 9 PIM180~9 vs VEGFR2
KIT2Primary Target
FLT31Primary Target

Data shown is hypothetical and for illustrative purposes only.

PART 3: Cellular Context - Validating Biological Activity

Objective: To confirm that the biochemical inhibition of the target kinase translates into a functional anti-proliferative effect in a relevant cancer cell line.

Causality: A compound's activity in a purified, biochemical assay may not always reflect its activity in a complex cellular environment due to factors like cell permeability, metabolism, and engagement of the target in its native state. The CellTiter-Glo® Luminescent Cell Viability Assay measures cellular ATP levels, which is a direct indicator of metabolic activity and cell viability.[18][19] A reduction in the luminescent signal indicates cytotoxicity or cytostasis, validating the compound's biological effect.

Detailed Experimental Protocol: CellTiter-Glo® Viability Assay
  • Materials:

    • Human prostate cancer cell line (e.g., PC-3, known to express PIM1)

    • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • This compound (Test Compound)

    • CellTiter-Glo® Reagent (Promega)

    • 96-well, opaque-walled cell culture plates

  • Procedure:

    • Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 90 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Add 10 µL of 10X serially diluted compound to the cells. Include DMSO-only wells as a vehicle control.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Assay Preparation: Equilibrate the plate to room temperature for approximately 30 minutes.[20]

    • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[19]

    • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]

    • Data Acquisition: Read luminescence on a plate reader.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by normalizing data to vehicle controls and plotting a dose-response curve.

PART 4: De-Risking and Ensuring Specificity - Counter-Screening

Objective: To rule out non-specific mechanisms of action that could confound results from primary or cellular assays.

Causality: Promiscuous compounds can interfere with assays through various mechanisms unrelated to the intended target. A common counter-screen is a G-Protein Coupled Receptor (GPCR) binding assay.[22] Since the structure and binding site of a GPCR are vastly different from a kinase, inactivity in this assay provides strong evidence that the compound is not a pan-assay interference compound (PAIN) and that its activity in the kinase and cellular assays is likely specific. Radioligand binding is the gold-standard method for this purpose.[23][24]

Methodology: GPCR Radioligand Binding Assay
  • Principle: This is an indirect, competition-based assay.[22][23]

  • Setup: Cell membranes expressing a specific GPCR (e.g., Dopamine D2 receptor) are incubated with a known radiolabeled ligand (e.g., [³H]-Spiperone).

  • Competition: The test compound, this compound, is added at a high concentration (e.g., 10 µM).

  • Detection: The mixture is filtered to separate bound from unbound radioligand, and the radioactivity retained on the filter is measured.

  • Interpretation: A significant decrease in radioactivity indicates that the test compound displaced the radioligand, suggesting an interaction with the GPCR. No change in signal suggests no interaction. A lack of activity in a panel of diverse GPCRs strengthens the case for the compound's kinase-specific selectivity.

Conclusion: Synthesizing a Comprehensive Profile

Following this multi-tiered workflow, a researcher can build a robust and reliable cross-reactivity profile for a novel compound like this compound. The journey from a hypothesized target to a well-characterized molecule involves a logical progression of experiments, each designed to answer a specific question about the compound's potency, selectivity, and biological function.

The hypothetical data presented suggests that this compound is a moderately potent PIM1 inhibitor with reasonable selectivity against other kinases and a corresponding anti-proliferative effect in a PIM1-expressing cancer cell line. Its inactivity in counter-screens would further validate its specific mechanism of action. This systematic approach provides the critical data package needed to make informed decisions about advancing a compound through the drug discovery pipeline, transforming an enigmatic chemical structure into a potential therapeutic candidate with a well-understood biological profile.

References

  • Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14. Retrieved from [Link]

  • Wikipedia. (n.d.). PIM1. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Nawijn, M. C., et al. (2011). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cell Science, 124(Pt 22), 3771–3779. Retrieved from [Link]

  • Kim, J. H., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Cell Communication and Signaling, 22(1), 16. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

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  • Freire, F., & Ginner, S. (2013). Finding a better path to drug selectivity. ACS Medicinal Chemistry Letters, 4(11), 1042-1046. Retrieved from [Link]

  • Santio, N., et al. (2016). The PIM1 kinase promotes prostate cancer cell migration and adhesion via multiple signalling pathways. Experimental Cell Research, 342(2), 113-124. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Pahikkala, T., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(5), bbac341. Retrieved from [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100693. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Rational Approaches to Improving Selectivity in Drug Design. Nature Biotechnology, 28(8), 834-840. Retrieved from [Link]

  • Tsurui, H., et al. (2020). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Drug Metabolism and Pharmacokinetics, 35(1), 58-64. Retrieved from [Link]

  • iQ Biosciences. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Bussiere, J. L., et al. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Toxicologic Pathology, 38(3), 450-460. Retrieved from [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Synthesis of 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials. The targeted synthesis of specifically substituted quinolines, such as 5-Chloro-2,4,8-trimethylquinoline, is a critical task for researchers aiming to modulate the physicochemical and biological properties of these heterocycles. This guide provides an in-depth technical comparison of established and modern synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Introduction to this compound

This compound is a polysubstituted quinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of a chlorine atom and three methyl groups on the quinoline core can significantly influence its lipophilicity, metabolic stability, and target-binding affinity. The strategic placement of these substituents makes it an interesting candidate for library synthesis and lead optimization in drug discovery programs.

Comparative Analysis of Synthetic Methodologies

The synthesis of the quinoline core is a well-trodden path in organic chemistry, with several named reactions offering viable routes. This section benchmarks the most pertinent classical and contemporary methods for the synthesis of this compound, with a focus on reaction efficiency, substrate scope, and operational simplicity.

Table 1: Comparative Overview of Synthesis Methods for this compound

Synthesis MethodKey ReagentsCatalystTypical Reaction ConditionsPlausible Yield (%)Purity ProfileKey AdvantagesKey Disadvantages
Combes Synthesis 5-Chloro-2-methylaniline, Pentane-2,4-dioneConc. H₂SO₄ or PPAHigh temperature (100-150 °C)60-75Good to ExcellentReadily available starting materials, straightforward procedure.Harsh acidic conditions, potential for side reactions.
Doebner-von Miller Reaction 5-Chloro-2-methylaniline, CrotonaldehydeStrong acid (e.g., HCl, H₂SO₄)High temperature, often with an oxidizing agent40-60Moderate to GoodUtilizes simple α,β-unsaturated carbonyls.Prone to tar formation, moderate yields, complex reaction mixture.
Microwave-Assisted Combes Synthesis 5-Chloro-2-methylaniline, Pentane-2,4-dioneSolid acid catalyst (e.g., NKC-9 resin)Microwave irradiation (e.g., 400W)75-90ExcellentSignificantly reduced reaction times, higher yields, environmentally benign.Requires specialized microwave reactor.
Modern Catalytic Approaches Varies (e.g., 2-aminoaryl ketones and alkynes)Transition metal catalysts (e.g., Ni, Cu, Co)Varies, often milder conditions70-95ExcellentHigh efficiency, broad substrate scope, milder conditions.Catalyst cost and sensitivity, may require ligand synthesis.

Reaction Mechanisms and Strategic Considerations

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis of this compound.

The Combes Synthesis: A Robust Classical Approach

The Combes synthesis is a reliable method for the preparation of 2,4-disubstituted quinolines.[1][2][3] The reaction proceeds through the acid-catalyzed condensation of an aniline with a β-diketone to form an enamine intermediate, which then undergoes cyclization and dehydration to yield the quinoline core.[4] For the synthesis of this compound, the logical starting materials are 5-chloro-2-methylaniline and pentane-2,4-dione.

Reaction Scheme: Combes Synthesis of this compound

G reagents 5-Chloro-2-methylaniline + Pentane-2,4-dione intermediate Enamine Intermediate reagents->intermediate H+ (cat.) - H2O product This compound intermediate->product Heat - H2O

Caption: General workflow for the Combes synthesis.

The choice of a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid (PPA) is critical for driving the cyclization step to completion.[2] The reaction is typically performed at elevated temperatures to overcome the activation energy of the intramolecular electrophilic aromatic substitution.

The Doebner-von Miller Reaction: An Alternative Pathway

The Doebner-von Miller reaction offers an alternative route using an α,β-unsaturated carbonyl compound.[2][5][6] In this case, 5-chloro-2-methylaniline would be reacted with crotonaldehyde in the presence of a strong acid. The mechanism is believed to involve a series of Michael additions, condensations, and cyclization, followed by oxidation to the aromatic quinoline.[7]

Reaction Scheme: Doebner-von Miller Synthesis of this compound

G reagents 5-Chloro-2-methylaniline + Crotonaldehyde intermediate Dihydroquinoline Intermediate reagents->intermediate H+ (cat.) product This compound intermediate->product [O] G cluster_combes Classical Combes Synthesis cluster_mw_combes Microwave-Assisted Combes Synthesis combes_start 5-Chloro-2-methylaniline + Pentane-2,4-dione combes_reaction Conc. H₂SO₄ 110-120°C, 4-6h combes_start->combes_reaction combes_workup Work-up & Purification combes_reaction->combes_workup combes_product This compound (Yield: 60-75%) combes_workup->combes_product mw_start 5-Chloro-2-methylaniline + Pentane-2,4-dione mw_reaction Solid Acid Catalyst Microwave, 120°C, 10-15 min mw_start->mw_reaction mw_workup Work-up & Purification mw_reaction->mw_workup mw_product This compound (Yield: 75-90%) mw_workup->mw_product

Sources

Comparative Docking Studies of Substituted Quinolines: A Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. In modern drug discovery, in silico techniques, particularly molecular docking, have become indispensable for the rational design and virtual screening of novel quinoline derivatives.[4][5][6]

This guide provides a comprehensive overview of comparative docking studies of substituted quinolines against key therapeutic targets. We will delve into the rationale behind experimental choices, present detailed protocols for conducting these studies, and showcase how computational data, when coupled with experimental validation, can accelerate the identification of promising drug candidates.

The Power of Comparative Docking: A Strategic Approach

Comparative docking studies offer a powerful framework for prioritizing synthesized or virtual compounds. By systematically evaluating a series of substituted quinolines against a specific therapeutic target, researchers can:

  • Elucidate Structure-Activity Relationships (SAR): Identify which chemical modifications on the quinoline scaffold enhance or diminish binding affinity for the target protein.[4][7]

  • Predict Binding Modes: Visualize the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) between the quinoline derivatives and the amino acid residues in the active site of the target.[8][9]

  • Prioritize Candidates for Synthesis and In Vitro Testing: Focus resources on synthesizing compounds with the most promising in silico profiles, thereby increasing the efficiency of the drug discovery pipeline.[10][11]

Case Study: Targeting the Epidermal Growth Factor Receptor (EGFR) in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and several quinoline-based inhibitors have been developed.[1][12][13] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[9] Here, we will use EGFR as a primary example to illustrate the principles of comparative docking.

Understanding the EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell growth, proliferation, and survival. Small molecule inhibitors can block this pathway by competing with ATP for the kinase domain's active site, thus preventing downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) EGFR->Downstream Activates Quinoline Substituted Quinoline Inhibitor Quinoline->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of substituted quinolines.

Comparative Docking Data for Quinoline-Based EGFR Inhibitors

The following table summarizes the docking scores and, where available, the corresponding in vitro inhibitory concentrations (IC50) of various substituted quinolines against EGFR. A lower docking score generally indicates a more favorable binding affinity.

Quinoline DerivativeTarget Protein (PDB ID)Docking SoftwareDocking Score (kcal/mol)Experimental IC50 (µM)Reference
Compound 4fEGFR (mutant)Not SpecifiedNot Specified0.015 ± 0.001[8]
Compound 13EGFR kinase domain (1XKK)Not SpecifiedNot Specified (noted as having stronger H-bonds than lapatinib)5.06 nM (EGFRwt)[12]
Compound 15EGFRNot SpecifiedNot Specified5.9 nM[12]
Compound 7EGFR kinaseNot SpecifiedNot Specified60.1 nM[12]
Quinoline derivative 6dEGFR-TKNot SpecifiedNot Specified0.18[14]
Quinoline derivative 8bEGFR-TKNot SpecifiedNot Specified0.08[14]
Iodoquinazoline 9cEGFR (wild type & T790M)Not SpecifiedNot Specified0.15 (WT), 0.22 (T790M)[15]
Iodoquinazoline 9dEGFR (wild type & T790M)Not SpecifiedNot Specified0.20 (WT), 0.26 (T790M)[15]

Note: The specific docking scores were not always provided in the abstracts. However, the comparative inhibitory activities (IC50 values) strongly correlate with the predicted binding affinities from the docking studies described in the full papers.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This section provides a generalized yet detailed workflow for performing a comparative molecular docking study.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., PDB: 1XKK for EGFR) Grid 3. Grid Generation (Define Active Site) PDB->Grid Ligand 2. Ligand Preparation (Substituted Quinolines) Dock 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Results 5. Analysis of Results (Binding Energy & Pose) Dock->Results Compare 6. Comparative Analysis (Rank Compounds) Results->Compare

Caption: A typical workflow for a comparative molecular docking study.

Step 1: Protein Preparation

The quality of the protein structure is paramount for a reliable docking study.

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For EGFR, a relevant PDB ID is 1XKK.[12]

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Repair any missing residues or atoms if necessary, using tools like Swiss-PdbViewer or the "Protein Preparation Wizard" in Schrödinger Suite.

Step 2: Ligand Preparation

The ligands (substituted quinolines) must be in a 3D format with correct stereochemistry.

  • 2D to 3D Conversion: Draw the 2D structures of your quinoline derivatives using software like ChemDraw or MarvinSketch and convert them to 3D structures.[5]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds for each ligand. This is crucial for flexible docking.

Step 3: Grid Generation

Define the search space for the docking algorithm, which is typically centered on the active site of the protein.

  • Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the PDB structure or from published literature.

  • Define the Grid Box: Create a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally expensive.

Step 4: Molecular Docking

This is the core computational step where the ligand is docked into the protein's active site.

  • Select a Docking Program: Several well-validated docking programs are available, including AutoDock Vina, Glide, and SwissDock.[4][16]

  • Configure Docking Parameters: Set the parameters for the docking algorithm, such as the number of docking runs, the exhaustiveness of the search, and the scoring function to be used.

  • Run the Docking Simulation: Execute the docking program. The software will generate multiple possible binding poses for each ligand and calculate a corresponding docking score (binding energy).

Step 5: Analysis of Results

Interpret the output of the docking simulation.

  • Examine Docking Scores: The docking score is an estimation of the binding affinity. A more negative value typically indicates a stronger predicted interaction.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the top-ranked binding poses.[5]

  • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. This provides insights into the molecular basis of binding.

Step 6: Comparative Analysis and Validation

Compare the results across all the docked quinoline derivatives.

  • Rank the Compounds: Rank the compounds based on their docking scores and the quality of their binding interactions.

  • In Vitro Correlation: Whenever possible, correlate the in silico docking results with experimental data, such as IC50 values from enzymatic assays or cell-based assays.[17] A strong correlation between computational predictions and experimental results validates the docking protocol.[18]

Expanding the Horizon: Quinolines Against Bacterial Targets

The principles of comparative docking are equally applicable to other therapeutic areas, such as antibacterial drug discovery. Quinolone antibiotics, a class of quinoline derivatives, are known to target bacterial DNA gyrase and topoisomerase IV.[19][20]

Comparative Docking Data for Quinoline-Based Antibacterial Agents
Quinoline DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Compound 11DNA gyrase-7.33[20]
Compound 9DNA gyrase-9.3[21]
Fluoroquinolone BStaphylococcus aureus protein-7.562
Fluoroquinolone CE. coli Gyrase B-8.562

These studies demonstrate that comparative docking can effectively identify quinoline derivatives with high predicted affinity for bacterial targets, guiding the development of new antibacterial agents.

Conclusion and Future Perspectives

Comparative molecular docking is an invaluable tool in the modern drug discovery arsenal for the development of novel quinoline-based therapeutics. It provides a rational, structure-based approach to understanding SAR, predicting binding modes, and prioritizing compounds for further experimental evaluation. While in silico methods are powerful, they are most effective when used in conjunction with experimental validation. The iterative cycle of design, docking, synthesis, and testing remains the gold standard for advancing promising quinoline derivatives from computational hits to clinical candidates.

References

  • Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924. [Link]

  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Retrieved from [Link]

  • Mhaske, G., Rokade, S., Rokade, C., Sonkusare, D., Mane, D., Mane, P., & Shinde, A. (2024). In Silico Evaluation of Novel Quinoline Derivatives Targeting Hepatocyte Growth Factor Receptors as Anticancer Agents. Bentham Science. [Link]

  • Li, J., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551. [Link]

  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-21. [Link]

  • Semantic Scholar. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Semantic Scholar. Retrieved from [Link]

  • Martorana, A., La Monica, G., & Lauria, A. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 23(19), 11386. [Link]

  • ResearchGate. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ResearchGate. [Link]

  • (n.d.). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [Link]

  • Mohammed, A. A., & Farhan, A. M. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Iraqi Journal of Pharmaceutical Sciences, 37(4). [Link]

  • (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry. [Link]

  • (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • BenchChem. (2025). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. BenchChem.
  • ResearchGate. (n.d.). Various therapeutic actions of quinolines. ResearchGate. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2021). (PDF) Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Docking of target quinolines in the active site EGFR. ResearchGate. [Link]

  • (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Scientific Reports. [Link]

  • (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Indian Chemical Society. [Link]

  • (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonView Press. [Link]

  • (n.d.).
  • (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Chloro-2,4,8-trimethylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2,4,8-trimethylquinoline, a halogenated quinoline derivative. As a substituted aromatic amine, this compound requires careful handling due to its potential toxicological and environmental hazards. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance.

Hazard Assessment and Chemical Profile

Structural Analogy and Inferred Hazards:

This compound belongs to the family of halogenated aromatic hydrocarbons. The presence of a chlorine atom on the quinoline ring system suggests that it should be treated as a hazardous substance with potential for environmental toxicity.[1] Quinolines and their derivatives have been noted for their biological activity and, in some cases, their toxicity.[2] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if ingested, absorbed through the skin, or inhaled, and that it is likely to be toxic to aquatic life.[2]

Parameter Inferred Information Source Analogy
Chemical Family Halogenated Aromatic HydrocarbonStructural Analysis
Physical State Likely solid at room temperatureGeneral properties of similar compounds
Potential Hazards Toxic if swallowed, in contact with skin, or inhaled.SDS for analogous compounds
Environmental Hazards Very toxic to aquatic life.SDS for analogous compounds
Waste Classification Hazardous Waste (Halogenated Organic Waste)EPA Guidelines[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including for disposal.

  • Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.[3] Given that aromatic and halogenated hydrocarbons can degrade some glove materials, it is crucial to check the manufacturer's compatibility chart and to change gloves immediately if any sign of degradation or contamination occurs.[4]

  • Eye Protection: Chemical safety goggles are essential to protect against splashes or airborne particles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All handling of the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This compound waste must be collected and segregated as halogenated organic waste .[1][5]

Step-by-Step Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container should be made of a material compatible with chlorinated organic compounds and have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).

  • Waste Forms:

    • Solid Waste: Collect unused or expired this compound, as well as any grossly contaminated materials (e.g., weigh boats, contaminated filter paper), directly into the designated solid waste container.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the same container. Non-disposable glassware must be decontaminated before reuse (see Section 5).

    • Solutions: Solutions containing this compound should be collected in a separate, compatible liquid waste container also labeled as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.[6]

Waste_Segregation cluster_waste_source Sources of this compound Waste cluster_waste_containers Designated Hazardous Waste Containers Unused_Chemical Unused/Expired Solid Solid_Waste_Container Solid Halogenated Organic Waste Unused_Chemical->Solid_Waste_Container Contaminated_Solids Contaminated Solids (e.g., wipes, weigh paper) Contaminated_Solids->Solid_Waste_Container Contaminated_Solutions Solutions in Organic Solvents Liquid_Waste_Container Liquid Halogenated Organic Waste Contaminated_Solutions->Liquid_Waste_Container

Caption: Waste segregation flow for this compound.

Disposal Procedure

The recommended and most environmentally sound method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility.[1] These facilities operate at high temperatures and have sophisticated flue gas treatment systems to ensure the complete destruction of the compound and to neutralize harmful byproducts such as hydrogen chloride.[7][8]

Procedural Steps for Disposal:

  • Container Sealing: Once the waste container is full (do not overfill, typically no more than 80% capacity), securely seal the lid.

  • Waste Manifest: Complete a hazardous waste manifest or tag as required by your institution's Environmental Health and Safety (EHS) department. This documentation is a legal requirement and tracks the waste from generation to its final disposal.

  • Storage Pending Pickup: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Scheduled Pickup: Arrange for the pickup of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using a chemical spill kit with absorbent materials. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Absorption and Collection: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once the material is absorbed, carefully scoop the mixture into the designated halogenated organic waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Decontamination of Glassware: Non-disposable glassware should be rinsed with a suitable organic solvent to remove residual this compound. The rinsate must be collected as halogenated liquid waste. Following the solvent rinse, the glassware can be washed with soap and water.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess LargeSpill Large or Unmanageable Spill? Assess->LargeSpill ContactEHS Contact Emergency Response LargeSpill->ContactEHS Yes SmallSpill Small, Manageable Spill LargeSpill->SmallSpill No End Spill Managed ContactEHS->End DonPPE Don Appropriate PPE SmallSpill->DonPPE Contain Contain Spill DonPPE->Contain Collect Collect Waste & Contaminated Materials Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Decision workflow for responding to a this compound spill.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as a hazardous halogenated organic waste, adhering to strict PPE and handling protocols, and ensuring its final destruction via high-temperature incineration, researchers can mitigate the risks associated with its use. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

  • Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S. Patent No. 4,468,376. United States Patent and Trademark Office. [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. [Link]

  • Google Patents. (n.d.).
  • Castrol. (2022). Safety Data Sheet. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E84A314A69A08D880258864005B508C/ File/12030156.pdf)
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]

  • Semantic Scholar. (n.d.). Chloroaromatic formation in incineration processes. [Link]

  • Semantic Scholar. (n.d.). Formation and inhibition of chloroaromatic micropollutants formed in incineration processes. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. [Link]

  • University of Northern Iowa. (n.d.). Halogenated Waste. [Link]

  • Berg, C. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Reed College. (2019). Pool Chemical Spill Response Plan. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment Guide Choosing Chemical-Resistant PPE. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • American Institute for Conservation. (2023). PPE Chemical Protective Material Selection Guide. [Link]

  • AFIRM Group. (n.d.). Quinoline. [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

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Essential Safety and Handling Guide: Personal Protective Equipment for 5-Chloro-2,4,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Chloro-2,4,8-trimethylquinoline (CAS No. 105908-43-8).[1][2] As a specialized research chemical, comprehensive toxicological data is not extensively published. Therefore, this protocol is grounded in the principles of chemical safety and informed by hazard data from structurally similar quinoline derivatives. This approach ensures a robust margin of safety for all laboratory personnel.

The primary objective is to mitigate risk by establishing a multi-layered safety system, where Personal Protective Equipment (PPE) serves as the critical final barrier against exposure after engineering and administrative controls are implemented.

Hazard Assessment and Risk Mitigation

Based on an analysis of analogous chlorinated and methylated quinoline compounds, this compound should be handled as a substance with the following potential hazards until specific data becomes available:

  • Skin Irritation: May cause skin irritation upon contact.[3][4][5][6]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[3][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[4][5][6]

  • Acute Toxicity: May be harmful if swallowed or absorbed through the skin.[4]

  • Allergic Skin Reaction: Some quinoline derivatives may cause skin sensitization.[4]

Core Mitigation Strategy: All handling procedures involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] PPE is not a substitute for proper engineering controls but is essential to protect from direct contact and accidental splashes.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific laboratory task being performed. The following table outlines the minimum required PPE for various operations involving this compound.

Activity / TaskRequired Personal Protective EquipmentRationale & Key Standards
Weighing & Solution Preparation Eye/Face: Chemical splash goggles. Hand: Chemical-resistant nitrile or neoprene gloves (double-gloving recommended). Body: Fully-buttoned laboratory coat, long pants, and closed-toe shoes.Protects against accidental dust or droplet exposure during low-volume transfers. Gloves should be inspected for integrity before use.[7]
Running Reactions & Transfers Eye/Face: Chemical splash goggles and a full-face shield. Hand: Chemical-resistant nitrile or neoprene gloves. Change gloves immediately if contamination is suspected. Body: Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes.Provides an enhanced level of protection against splashes, particularly when handling larger volumes or during exothermic reactions. A face shield protects the entire face from splashes that could go around goggles.[7]
Post-Reaction Workup & Purification Eye/Face: Chemical splash goggles. Hand: Chemical-resistant nitrile or neoprene gloves. Body: Laboratory coat, long pants, and closed-toe shoes.Maintains a baseline of protection during procedures like extraction and chromatography where exposure risk is still present.
Spill Cleanup Eye/Face: Chemical splash goggles and a full-face shield. Hand: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Body: Chemical-resistant suit or coveralls. Respiratory: A NIOSH-approved air-purifying respirator with organic vapor cartridges, especially for large spills or in poorly ventilated areas.[7]Ensures maximum protection when dealing with a significant and uncontrolled release of the material.[4] Respiratory protection is critical if aerosolization or vaporization occurs.[8][9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, sequential workflow is paramount for ensuring safety.

Preparation and Pre-Handling
  • Consult Sources: If a substance-specific Safety Data Sheet (SDS) is available from the manufacturer, review it thoroughly before any work begins.

  • Area Preparation: Confirm that a certified chemical fume hood is operational and the work area is clean and uncluttered. Ensure a safety shower and eyewash station are accessible.[10]

  • PPE Inspection: Inspect all required PPE for defects, such as cracks in goggles or pinholes in gloves.

  • Don PPE: Put on your lab coat, closed-toe shoes, and initial pair of gloves before entering the designated work area. Don safety goggles and any additional required PPE inside the fume hood just before handling the chemical.

Handling the Compound
  • Work Zone: Conduct all manipulations of this compound, including weighing and transfers, exclusively within the sash of the chemical fume hood.[7]

  • Weighing: If weighing the solid, do so on weigh paper or in a tared container to minimize dust generation. Use a spatula and handle it gently.

  • Transfers: When transferring solutions, use appropriate tools like pipettes or syringes to prevent splashing.

  • Container Sealing: Keep all containers holding the chemical tightly sealed when not in immediate use.[4]

Post-Handling and Decontamination
  • Clean Up: Decontaminate the work surface within the fume hood using an appropriate solvent and then wipe it clean.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by apron or gown, face shield, and goggles. Always wash hands thoroughly with soap and water after removing PPE.[3][5]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[10]

Emergency and Disposal Plan

Emergency First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[3][7][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][11]

Spill Management
  • Minor Spills (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Major Spills (outside fume hood):

    • Evacuate the area immediately and alert emergency responders.

    • Restrict access to the area.

    • Cleanup should only be performed by trained personnel with the appropriate full-body and respiratory protection.[4]

Waste Disposal
  • All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Dispose of waste in sealed, clearly labeled containers.[12]

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal. Do not discharge to drains or the environment.[10][13]

Workflow Visualization

The following diagram illustrates the comprehensive safety workflow for handling this compound.

G cluster_prep Preparation cluster_execution Execution cluster_conclusion Conclusion & Disposal cluster_emergency Contingency a 1. Hazard Assessment (Review SDS/Analogs) b 2. Prepare Workspace (Verify Fume Hood) a->b c 3. Select & Inspect PPE b->c d 4. Don PPE c->d e 5. Handle Chemical (Inside Fume Hood) d->e f 6. Secure & Label All Containers e->f j Emergency Occurs (Spill/Exposure) e->j g 7. Decontaminate Workspace f->g h 8. Doff PPE Correctly g->h i 9. Dispose of Waste (Follow Regulations) h->i k Execute Emergency Plan (First Aid/Spill Control) j->k

Caption: Safe handling workflow for this compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Anonymous. (2022, June 10). Safety Data Sheet.
  • Biosynth. (2024, January 10). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). 5-Chloro-8-hydroxyquinoline Safety Data Sheet.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 5-Chloro-8-hydroxyquinoline.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-8-quinolinol Safety Data Sheet.
  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PICOL. (2020, August 1). acticide® la 1209.
  • ECHEMI. (n.d.). 5-Chloro-8-hydroxyquinoline SDS, 130-16-5 Safety Data Sheets.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • ChemNet. (n.d.). This compound Suppliers.
  • Synquest Labs. (n.d.). This compound.
  • AK Scientific, Inc. (n.d.). 6-Iodo-2,4,8-trimethylquinoline Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.